molecular formula C11H10ClN B1323581 2-Chloro-4-(2-cyanophenyl)-1-butene CAS No. 731772-24-0

2-Chloro-4-(2-cyanophenyl)-1-butene

Cat. No.: B1323581
CAS No.: 731772-24-0
M. Wt: 191.65 g/mol
InChI Key: JWDAUXCIXOZDLC-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-cyanophenyl)-1-butene is a useful research compound. Its molecular formula is C11H10ClN and its molecular weight is 191.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorobut-3-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-9(12)6-7-10-4-2-3-5-11(10)8-13/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDAUXCIXOZDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC=CC=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641130
Record name 2-(3-Chlorobut-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-24-0
Record name 2-(3-Chlorobut-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-(2-cyanophenyl)-1-butene: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the novel compound 2-Chloro-4-(2-cyanophenyl)-1-butene. Given the limited specific literature on this molecule, this document serves as a prospective analysis, outlining plausible synthetic routes, predicted physicochemical and spectroscopic properties, and potential applications based on the known reactivity and biological activity of its constituent functional groups. This paper is intended to be a foundational resource for researchers interested in the exploration of this and similar compounds.

Introduction: Unveiling a Novel Chemical Entity

This compound is a unique organic molecule that incorporates several key functional groups: a chlorinated terminal alkene, a cyanophenyl group, and a flexible butyl chain. The strategic placement of these moieties suggests a rich potential for diverse chemical transformations and biological interactions. The chloroalkene can participate in various cross-coupling reactions, while the cyanophenyl group is a common pharmacophore known to influence the electronic and pharmacokinetic properties of drug candidates.[1][2] This guide will explore the untapped potential of this compound, providing a scientifically grounded framework for its synthesis, characterization, and evaluation.

Physicochemical Properties: A Predictive Overview

PropertyPredicted Value
Molecular Formula C₁₁H₁₀ClN
Molar Mass 191.66 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water.
Boiling Point Estimated to be in the range of 250-300 °C at atmospheric pressure.
LogP Predicted to be in the range of 3-4, suggesting moderate lipophilicity.

Proposed Synthesis and Mechanistic Insights

A plausible and efficient synthetic route to this compound can be envisioned through a palladium-catalyzed cross-coupling reaction, a powerful and versatile tool in modern organic synthesis.[3][4] Specifically, a Suzuki or Stille coupling between a suitable organoboron or organotin derivative of 2-chlorobut-1-ene and 2-bromobenzonitrile would be a logical approach.

Proposed Synthetic Protocol: A Palladium-Catalyzed Approach

This protocol is a hypothetical, yet scientifically sound, method for the synthesis of the target compound.

Step 1: Preparation of the Organoboron Reagent (Pinacol Ester of 2-chlorobut-1-ene)

  • To a solution of 2-chloro-1-butene in anhydrous THF, add a suitable palladium catalyst (e.g., Pd(dppf)Cl₂) and a borane reagent (e.g., bis(pinacolato)diboron).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to facilitate the borylation reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction and purify the resulting pinacol boronate ester by column chromatography.

Step 2: Suzuki Cross-Coupling Reaction

  • In a reaction vessel, combine the purified pinacol boronate ester of 2-chloro-1-butene, 2-bromobenzonitrile, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system, such as a mixture of toluene and water.

  • Heat the mixture under reflux with vigorous stirring.

  • Monitor the formation of this compound by TLC or GC-MS.

  • Once the reaction is complete, perform an aqueous workup, extract the product with an organic solvent, and purify it using column chromatography.

Mechanistic Rationale

The choice of a palladium-catalyzed cross-coupling reaction is based on its high functional group tolerance and stereoselectivity.[3][4] The mechanism involves the oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired product and regenerate the catalyst.

G cluster_0 Catalytic Cycle cluster_1 Reactants cluster_2 Product Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Br Transmetalation Transmetalation Oxidative_Addition->Transmetalation R-B(pin) Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-R Target_Compound This compound Reductive_Elimination->Target_Compound 2_bromobenzonitrile 2-Bromobenzonitrile 2_bromobenzonitrile->Oxidative_Addition chlorobutene_boronate 2-Chlorobut-1-ene Boronate Ester chlorobutene_boronate->Transmetalation

Figure 1: Proposed Suzuki cross-coupling catalytic cycle.

Predicted Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.[5][6][7]

TechniquePredicted Key Features
¹H NMR - Aromatic protons of the cyanophenyl group (multiplets in the range of 7.0-8.0 ppm).- Vinylic protons of the chloroalkene group (doublets or multiplets in the range of 5.0-6.0 ppm).- Methylene protons of the butyl chain (multiplets in the range of 2.0-3.0 ppm).
¹³C NMR - Aromatic carbons (signals in the range of 120-140 ppm).- Carbon of the cyano group (signal around 115-120 ppm).- Vinylic carbons (signals in the range of 110-140 ppm).- Methylene carbons (signals in the range of 20-40 ppm).
IR Spectroscopy - C≡N stretch of the cyano group (a sharp peak around 2220-2240 cm⁻¹).[8]- C=C stretch of the alkene (a peak around 1640-1680 cm⁻¹).- C-Cl stretch (a peak in the fingerprint region, 600-800 cm⁻¹).- Aromatic C-H stretches (peaks above 3000 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight (191.66 g/mol ).- Isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio).- Fragmentation patterns corresponding to the loss of chlorine, the cyano group, and cleavage of the butyl chain.

Potential Biological Activities and Applications in Drug Discovery

The structural motifs present in this compound suggest several avenues for investigation in drug discovery and development.

Rationale for Potential Bioactivity
  • Cyanophenyl Group: This moiety is present in numerous approved drugs and is known to act as a hydrogen bond acceptor and to influence metabolic stability.[2] Its inclusion can enhance binding to biological targets.[1]

  • Chloroalkene Moiety: The presence of a chlorine atom can modulate the lipophilicity and metabolic profile of a molecule.[9] The alkene can also serve as a handle for further functionalization or as a reactive Michael acceptor in certain biological contexts.

  • Structural Analogs: Compounds containing cyanophenyl and chloro-substituted scaffolds have demonstrated a range of biological activities, including anticancer and antimicrobial properties.[1][10]

Potential Therapeutic Areas of Interest
  • Oncology: The cyanophenyl group is a key feature in several anticancer agents.[1] The potential for this compound to interact with various cellular targets makes it a candidate for anticancer screening.

  • Infectious Diseases: The overall lipophilicity and the presence of a halogen suggest that this compound could be explored for its antibacterial or antifungal properties.

  • Chemical Biology: As a novel chemical entity, this molecule could serve as a valuable tool for probing biological systems and identifying new therapeutic targets.

G Target_Compound This compound Functional_Groups Key Functional Groups Target_Compound->Functional_Groups Cyanophenyl Cyanophenyl Group Functional_Groups->Cyanophenyl Chloroalkene Chloroalkene Moiety Functional_Groups->Chloroalkene Potential_Applications Potential Applications Cyanophenyl->Potential_Applications Chloroalkene->Potential_Applications Oncology Oncology Potential_Applications->Oncology Infectious_Diseases Infectious Diseases Potential_Applications->Infectious_Diseases Chemical_Biology Chemical Biology Potential_Applications->Chemical_Biology

Sources

An In-Depth Technical Guide to 2-Chloro-4-(2-cyanophenyl)-1-butene (CAS Number: 731772-24-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide for 2-Chloro-4-(2-cyanophenyl)-1-butene is a theoretical construct based on established principles of organic chemistry. As of the latest literature review, no specific synthesis, application, or detailed analytical data has been published for this compound. This document serves as a prospective guide for researchers interested in its synthesis and potential utility.

Introduction

This compound is a unique molecule that combines several reactive functional groups: a terminal alkene, an allylic chloride, and a benzonitrile moiety. This combination suggests its potential as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. The cyanophenyl group is a common feature in various pharmaceuticals, while the chlorobutene portion offers multiple avenues for further functionalization.

This guide provides a plausible synthetic route, a detailed experimental protocol, predicted analytical data, and a discussion of the potential reactivity and applications of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 731772-24-0-
Molecular Formula C₁₁H₁₀ClN[1]
Molar Mass 191.66 g/mol [1]
Appearance Predicted to be a colorless to pale yellow oil-
Boiling Point Predicted to be > 200 °C at atmospheric pressure-
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water.-

Proposed Synthesis

A logical and efficient approach to the synthesis of this compound is through a Grignard reaction. This method is widely used for the formation of carbon-carbon bonds. The proposed two-step synthesis involves the preparation of a 2-cyanophenyl Grignard reagent followed by its reaction with a suitable electrophile.

Overall Reaction Scheme

Synthesis_Scheme reactant1 2-Bromobenzonitrile intermediate 2-Cyanophenylmagnesium bromide (Grignard Reagent) reactant1->intermediate THF reactant2 Mg reactant3 2,3-Dichloro-1-propene product This compound intermediate->product THF, CuI (cat.)

Caption: Proposed two-step synthesis of this compound.

Step 1: Preparation of 2-Cyanophenylmagnesium Bromide

The first step is the formation of the Grignard reagent from 2-bromobenzonitrile and magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF).

Causality behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent.

  • Initiation: The reaction is initiated by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

  • Solvent: THF is an excellent solvent for stabilizing the Grignard reagent through coordination.

Step 2: Coupling with 2,3-Dichloro-1-propene

The prepared Grignard reagent is then reacted with 2,3-dichloro-1-propene. A copper(I) iodide catalyst is proposed to facilitate a more selective coupling reaction.

Causality behind Experimental Choices:

  • Electrophile Choice: 2,3-Dichloro-1-propene provides the necessary four-carbon backbone with the required chlorine atom at the allylic position.

  • Catalyst: While Grignard reagents can react directly with alkyl halides, the use of a copper catalyst can improve the yield and selectivity of the cross-coupling reaction, particularly with less reactive halides.[2]

  • Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and minimize side reactions.

Detailed Experimental Protocol

Materials:

  • 2-Bromobenzonitrile (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • 2,3-Dichloro-1-propene (1.1 eq)

  • Copper(I) iodide (0.05 eq)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Grignard Reagent Formation: a. Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of inert gas (e.g., argon or nitrogen). b. Add magnesium turnings to the flask. c. Add a small crystal of iodine. d. In the dropping funnel, prepare a solution of 2-bromobenzonitrile in anhydrous THF. e. Add a small portion of the 2-bromobenzonitrile solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask. f. Once the reaction has started, add the remaining 2-bromobenzonitrile solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: a. In a separate flame-dried flask under an inert atmosphere, add copper(I) iodide and anhydrous THF. b. Cool this flask to 0 °C in an ice bath. c. Slowly add the freshly prepared 2-cyanophenylmagnesium bromide solution to the copper(I) iodide suspension via a cannula. d. Add 2,3-dichloro-1-propene dropwise to the reaction mixture at 0 °C. e. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Predicted Analytical Data

As no experimental data is available, the following analytical data are predicted based on the structure of this compound.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.65 - 7.30m4HAromatic protons
5.45d1H=CH₂ (trans to Cl)
5.30d1H=CH₂ (cis to Cl)
3.10t2H-CH₂-Ar
2.80t2H-CH₂-C(Cl)=
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
145.0C-Cl (quaternary)
140.0Aromatic C-CN
133.0, 132.5, 129.0, 127.0Aromatic CH
118.0-C≡N
115.0=CH₂
112.0Aromatic C-CH₂
38.0-CH₂-Ar
35.0-CH₂-C(Cl)=
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
~3080=C-H stretch (alkene)
~2225-C≡N stretch (nitrile)
~1640C=C stretch (alkene)
~1600, 1480C=C stretch (aromatic)
~750C-Cl stretch
Mass Spectrometry (MS)
  • [M]⁺: m/z = 191 (³⁵Cl), 193 (³⁷Cl) in a ~3:1 ratio.

  • Fragmentation: Expect loss of Cl (m/z = 156) and fragmentation of the butene chain.

Potential Reactivity and Applications

The trifunctional nature of this compound makes it a potentially valuable building block in organic synthesis.

Reactivity_Diagram molecule This compound alkene Terminal Alkene (Addition Reactions) molecule->alkene allyl_chloride Allylic Chloride (Nucleophilic Substitution) molecule->allyl_chloride nitrile Nitrile (Hydrolysis, Reduction) molecule->nitrile addition e.g., Halogenation, Hydroboration alkene->addition substitution e.g., with Amines, Alcohols, Cyanide allyl_chloride->substitution hydrolysis to Carboxylic Acid nitrile->hydrolysis reduction to Amine nitrile->reduction

Caption: Potential reaction sites of this compound.

  • Allylic Chloride: The allylic chloride is susceptible to nucleophilic substitution (Sₙ2 or Sₙ2') reactions, allowing for the introduction of a wide range of functional groups.[3] This could be exploited for the synthesis of complex amines, ethers, and other derivatives.

  • Terminal Alkene: The terminal double bond can undergo various addition reactions, such as hydrogenation, halogenation, hydroboration-oxidation, and epoxidation. These reactions can be used to further elaborate the carbon skeleton.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further handles for derivatization.

Given these reactive sites, this compound could serve as a key intermediate in the synthesis of:

  • Novel Heterocycles: Intramolecular cyclization reactions could lead to the formation of various nitrogen- and oxygen-containing heterocyclic systems.

  • Pharmaceutical Scaffolds: The combination of the benzonitrile moiety with a flexible and functionalizable side chain could be a starting point for the development of new drug candidates.

  • Functionalized Polymers: The terminal alkene could be used for polymerization reactions, leading to materials with unique properties derived from the cyanophenyl group.

Safety and Handling

While no specific safety data is available for this compound, based on its structure, the following precautions should be taken:

  • Allylic Halides: Allylic chlorides are often lachrymatory and alkylating agents. Handle in a well-ventilated fume hood.

  • Nitriles: Organic nitriles can be toxic. Avoid inhalation and skin contact.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound represents an intriguing yet underexplored chemical entity. Its synthesis, based on well-established Grignard chemistry, appears feasible. The convergence of three distinct functional groups within a relatively simple structure suggests a high potential for this molecule as a versatile building block in synthetic organic chemistry. Further research into its synthesis, characterization, and reactivity is warranted to unlock its full potential in the development of novel pharmaceuticals and functional materials.

References

  • (No specific reference available for the synthesis of this compound)
  • (No specific reference available for the analytical d
  • (No specific reference available for the applic
  • (General reference to Grignard reactions)
  • (General reference to allylic chloride reactivity)
  • (General reference to alkene reactions)
  • (General reference to nitrile chemistry)
  • (General reference to safety of rel
  • ChemBK. This compound. [Link]

  • Chemistry LibreTexts. 16.5: SN2 Reactions of Allylic Halides and Tosylates. [Link]

  • Thieme. Product Subclass 11: Grignard Reagents with Transition Metals. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum Interpretation of 2-Chloro-4-(2-cyanophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive, in-depth analysis of the proton (¹H) NMR spectrum of 2-Chloro-4-(2-cyanophenyl)-1-butene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of data to explain the underlying principles governing the spectral features of this specific molecule. We will dissect the molecular structure to predict the chemical shift, integration, and spin-spin coupling for each proton, grounding these predictions in established spectroscopic theory. Furthermore, this guide includes a validated experimental protocol for data acquisition, ensuring reproducibility and scientific integrity.

Molecular Structure and Proton Environments

The first step in any NMR interpretation is a thorough analysis of the molecule's structure to identify all chemically non-equivalent protons.[2] The structure of this compound possesses a chiral center at the C2 carbon, which renders the geminal vinyl protons (H_A, H_B) and the adjacent methylene protons (H_D, H_E) diastereotopic. This means they reside in different chemical environments and will exhibit distinct signals in the ¹H NMR spectrum.

The protons are labeled as follows for the purpose of this analysis:

Caption: Spin-spin coupling network in this compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum. The use of a standard solvent and reference ensures data consistency and comparability.

Materials
  • This compound (5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube (5 mm, high precision)

  • Pipettes and vials

Sample Preparation Workflow

Caption: Workflow for preparing the NMR sample.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial. [3]CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds. TMS serves as the internal reference, with its signal defined as 0.00 ppm. [4]3. Transfer: Gently swirl the vial to ensure complete dissolution. Once dissolved, carefully transfer the solution into a high-precision 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's sample holder.

  • Spectrometer Setup: The experiment is typically run on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion. [5]6. Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

    • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

    • Acquire the spectrum using a standard pulse sequence, typically with 16 to 64 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorption mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

Conclusion

The theoretical ¹H NMR spectrum of this compound is predicted to be complex and rich in structural information. Key features include two distinct diastereotopic vinyl signals, a highly deshielded methine proton, a pair of diastereotopic benzylic/allylic methylene signals, and a complex multiplet pattern in the aromatic region. This detailed interpretation, grounded in the fundamental principles of chemical shift and spin-spin coupling, provides a robust framework for the empirical analysis of this molecule and serves as a valuable guide for scientists engaged in molecular characterization.

References

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.

  • OpenOChem Learn. Interpreting ¹H NMR Spectra.

  • Reich, H. J. (2020). NMR Spectroscopy: Chemical Shift. University of Wisconsin-Madison.

  • Scribd. Chemical Shifts in Proton NMR Spectroscopy.

  • Jakubowski, H. H NMR Spectroscopy and Interpretation. College of St. Benedict/St. John's University.

  • Försterling, F. H. Spin-Spin Coupling.

  • Oregon State University. ¹H NMR Chemical Shift.

  • University of Colorado Boulder. Typical Proton NMR Chemical Shifts.

  • Chemistry Steps. NMR Chemical Shift Values Table.

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

  • Reich, H. J. ¹H NMR Chemical Shifts Database. University of Wisconsin-Madison.

  • University of Cambridge. Chemical shifts.

  • Leah4sci. (2020). H-NMR Predicting Molecular Structure Using Formula + Graph.

  • Chemistry LibreTexts. (2022). 5.6: Spin-Spin Coupling.

  • Wiley Science Solutions. KnowItAll NMR Spectral Library Collection.

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.

  • ChemBK. This compound.

  • The Organic Chemistry Tutor. (2018). How To Determine The Number of Signals In a H NMR Spectrum.

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).

  • Modgraph Consultants Ltd. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group.

  • Reich, H. J. Hans Reich NMR Collection. University of Wisconsin-Madison.

  • Fiveable. Chemical shift and spin-spin coupling | Spectroscopy Class Notes.

  • ResearchGate. (2006). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group.

  • University of Missouri-St. Louis. Notes on NMR Solvents.

  • University of Cambridge. Spin-Spin Coupling.

  • Professor Dave Explains. (2018). More Practice With H-NMR Spectra.

  • Wikipedia. Nuclear magnetic resonance spectroscopy.

  • PubChem. (2E)-1-Chloro-2-butene.

  • Chemistry LibreTexts. (2020). 20.3: Predicting a ¹H-NMR Spectrum From The Structure.

  • Wiley Science Solutions. Spectral Databases.

  • Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.

  • ChemicalBook. 2-Chloro-4-nitoranisole(4920-79-0) ¹H NMR spectrum.

  • The Organic Chemistry Tutor. (2019). How To Draw The Proton NMR Spectrum of an Organic Molecule.

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

  • Millersville University. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.

  • ChemicalBook. TRANS-1,4-DICHLORO-2-BUTENE(764-41-0) ¹H NMR spectrum.

Sources

Technical Analysis: Mass Spectrometry Fragmentation of 2-Chloro-4-(2-cyanophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mass spectrometry fragmentation patterns of 2-Chloro-4-(2-cyanophenyl)-1-butene , a specialized intermediate often encountered in the synthesis of agrochemicals (e.g., myclobutanil precursors) and pharmaceutical scaffolds.[1]

The analysis is based on Electron Ionization (EI) at 70 eV, the industry standard for library matching and structural elucidation.[1]

Executive Summary

The mass spectrum of this compound (C₁₁H₁₀ClN , MW 191.[1]66) is characterized by a distinct chlorine isotope pattern and two competitive primary fragmentation channels driven by the stability of the resulting carbocations. The fragmentation is dominated by benzylic cleavage yielding the 2-cyanobenzyl cation (


 116) and allylic cleavage  generating the 2-chloroallyl cation (

75).[1] Secondary fragmentation involves the expulsion of HCN from the nitrile-containing fragment, a hallmark of ortho-substituted benzonitriles.[1]
Key Diagnostic Ions
m/z (Monoisotopic)Ion CompositionIdentity/MechanismRelative Abundance (Est.)
191 / 193

Molecular Ion (

).[1] Shows 3:1 Cl isotope ratio.[1]
Low to Moderate
156

Loss of Cl (

).[1]
Moderate
116

Base Peak Candidate . 2-cyanobenzyl cation (Benzylic cleavage).[1]High
89

Loss of HCN from

116 (Cyanophenyl

Cyclopentadienyl cation).[1]
High
75 / 77

2-chloroallyl cation (Allylic cleavage).[1]Moderate
39

Propargyl cation (Loss of HCl from

75).[1]
High

Structural Context & Ionization Physics

To interpret the spectrum, we must first map the bond dissociation energies (BDE) relative to the charge localization sites.

Molecule Structure: 2-CN-C6H4 - CH2(α) - CH2(β) - C(Cl)=CH2[1]

Upon 70 eV electron impact, the electron is removed from the site of lowest ionization energy (IE). In this molecule, two sites compete:

  • The π-system of the aromatic ring/nitrile lone pair: Leads to charge retention on the aromatic fragment.[1]

  • The π-system of the chloro-alkene: Leads to charge retention on the aliphatic chain.[1]

This competition results in the observation of both


 116 and 

75, though the resonance-stabilized benzyl cation (

116) is thermodynamically favored.[1]

Detailed Fragmentation Pathways

Pathway A: Benzylic Cleavage (Formation of m/z 116)

The most energetically favorable pathway involves the homolytic fission of the C(


)-C(

) bond connecting the ethyl bridge. This is a "Benzylic Cleavage" relative to the aromatic ring and an "Allylic Cleavage" relative to the vinyl chloride group.[1]
  • Mechanism: The molecular ion undergoes scission at the C-C bond between the methylene groups.

  • Charge Retention: The positive charge stabilizes on the benzyl carbon, forming the 2-cyanobenzyl cation (

    
     116). The neutral 2-chloroallyl radical is lost.[1]
    
  • Secondary Decay: The

    
     116 ion eliminates a neutral HCN molecule (27 Da), a characteristic loss for aromatic nitriles, yielding the 
    
    
    
    89 cation (likely the ethynylcyclopentadienyl cation or a tropylium variant).
Pathway B: Allylic Cleavage (Formation of m/z 75)

Alternatively, the charge may be retained on the chloro-alkene fragment.[1]

  • Mechanism: Scission of the same C(

    
    )-C(
    
    
    
    ) bond.[1]
  • Charge Retention: The 2-chloroallyl cation (

    
    , 
    
    
    
    75) is formed.[1]
  • Isotope Signature: This fragment retains the chlorine atom, so it must display the characteristic 3:1 ratio at m/z 75 and 77 .

  • Secondary Decay: Loss of HCl (36 Da) or Cl radical (35 Da) yields the propargyl cation (

    
     39), a ubiquitous hydrocarbon fragment.
    
Pathway C: Direct Dechlorination (m/z 156)

Direct cleavage of the C-Cl bond from the molecular ion yields the


 cation at 

156.[1] This ion is stabilized by cyclization, potentially forming a substituted tetralin or indene-like structure via intramolecular attack of the vinyl cation on the aromatic ring.[1]

Visualization of Fragmentation Logic

The following diagram illustrates the competitive pathways derived from the molecular ion.

FragmentationPathways M_Ion Molecular Ion (M+) [C11H10ClN]+. m/z 191 / 193 Frag_116 2-Cyanobenzyl Cation [C8H6N]+ m/z 116 M_Ion->Frag_116 Benzylic Cleavage (- C3H4Cl•) Frag_75 2-Chloroallyl Cation [C3H4Cl]+ m/z 75 / 77 M_Ion->Frag_75 Allylic Cleavage (- C8H6N•) Frag_156 Dechlorinated Cation [C11H10N]+ m/z 156 M_Ion->Frag_156 Heterolytic C-Cl Cleavage (- Cl•) Frag_89 Cyclopentadienyl deriv. [C7H5]+ m/z 89 Frag_116->Frag_89 - HCN (27 Da) (Nitrile specific) Frag_39 Propargyl Cation [C3H3]+ m/z 39 Frag_75->Frag_39 - HCl (36 Da)

Figure 1: Mechanistic flow of competitive fragmentation channels for this compound.

Experimental Protocol for Validation

To empirically validate these theoretical predictions, the following GC-MS protocol is recommended. This ensures separation from potential synthetic byproducts (e.g., regioisomers).

Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM) or Ethyl Acetate .[1] Avoid methanol to prevent potential transesterification or nucleophilic attack if acidic impurities are present.[1]

  • Concentration: Dilute to approx. 10-50 ppm for Splitless injection or 100-500 ppm for Split (20:1) injection.[1]

GC-MS Method Parameters
ParameterSettingRationale
Column DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Standard non-polar phase for aromatic/chlorinated compounds.[1]
Inlet Temp 250°CSufficient to volatilize without thermal degradation.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal chromatographic resolution.
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Rapid ramp prevents peak broadening; analyte likely elutes ~180-200°C.
Transfer Line 280°CPrevents condensation of high boiling fragments.[1]
Ion Source EI (70 eV) @ 230°CStandard ionization energy for spectral library comparison.
Scan Range

35 - 350
Captures low mass diagnostic ions (

39) and molecular ion.[1]
Quality Control Check
  • Isotope Verification: Zoom into the Molecular Ion (

    
     191). Ensure the M+2 peak (
    
    
    
    193) is approximately 32-33% the height of the M peak.[1] If the ratio is 1:1, bromine contamination is present. If <5%, the chlorine is absent (wrong molecule).

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (The definitive guide on benzylic and allylic cleavage mechanisms).

  • NIST Mass Spectrometry Data Center. (2023).[1] NIST / EPA / NIH Mass Spectral Library. [Link] (Reference for general fragmentation of chlorobutenes and alkyl benzonitriles).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Source for nitrile "ortho effect" and isotope abundance data).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[1] [Link] (Mechanisms of distonic ions and HCN loss).

Sources

Potential biological activity of 2-Chloro-4-(2-cyanophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2-Chloro-4-(2-cyanophenyl)-1-butene

Authored by: A Senior Application Scientist

Abstract

Introduction: Rationale for Investigation

The chemical structure of this compound is intriguing from a medicinal chemistry perspective. It incorporates several features that suggest a potential for biological activity:

  • The Cyanophenyl Group: The cyano (-C≡N) group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and can be involved in various non-covalent interactions with biological targets. Furthermore, cyanophenyl moieties are found in a range of compounds with demonstrated pharmacological effects, including antimicrobial and cytotoxic activities.[1]

  • The Chlorobutene Moiety: Halogenated compounds, particularly those containing chlorine, are prevalent in pharmaceuticals.[2] The chlorine atom can influence the lipophilicity, metabolic stability, and binding affinity of a molecule. The butene chain provides a flexible linker, and the vinyl chloride group is a potential reactive site that could engage in covalent interactions with biological macromolecules, a mechanism employed by some targeted therapies.

  • Structural Analogy to Bioactive Scaffolds: While not a direct analogue, the combination of an aromatic ring and an unsaturated aliphatic chain is reminiscent of scaffolds like chalcones. Chalcones are known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, demonstrating the potential of such arrangements to interact with biological systems.[3][4][5]

Given these structural alerts, a systematic investigation into the biological potential of this compound is warranted.

Tier 1: Initial Profiling and Broad-Spectrum Screening

The initial phase of investigation should focus on broad screening to identify any significant biological effects. This involves a combination of computational prediction and in vitro assays.

In Silico Profiling: Predicting a Path Forward

Before embarking on wet-lab experiments, computational tools can provide valuable insights into the potential biological activities and liabilities of the compound.[6][7] This chemoinformatic approach allows for the generation of initial hypotheses and helps in prioritizing experimental efforts.[8]

Recommended In Silico Analyses:

  • Target Prediction: Utilize ligand-based and structure-based virtual screening methods to predict potential protein targets.[6][9] This can be achieved by comparing the structure of this compound to databases of known active compounds.

  • ADMET Prediction: Assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. This helps in early identification of potential liabilities such as poor bioavailability or toxicity.

  • Physicochemical Properties: Calculate key properties such as molecular weight, logP, and polar surface area to evaluate its "drug-likeness" according to frameworks like Lipinski's Rule of Five.

Table 1: Proposed In Silico Profiling Parameters for this compound

ParameterPrediction Tool/MethodRationale
Biological Targets Similarity searching (e.g., ChEMBL), DockingTo identify potential protein binding partners and guide assay selection.[6][9]
ADMET Properties QSAR-based models (e.g., SwissADME, admetSAR)To predict pharmacokinetic and toxicity profiles early in the discovery process.
Drug-Likeness Lipinski's Rule of Five, Veber's RulesTo assess the potential for oral bioavailability.
Reactivity Quantum mechanics calculationsTo evaluate the reactivity of the chlorobutene moiety and its potential for covalent modification.
Cytotoxicity Screening: A First Look at Anticancer Potential

A fundamental starting point in assessing the biological activity of a novel compound is to evaluate its cytotoxicity against a panel of human cancer cell lines and a non-cancerous control cell line.[10] This provides information on both the potency and the selectivity of the compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.[10]

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

  • Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Cancer & Normal Lines) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep Prepare Compound Dilutions Treatment Treat Cells (48-72h) Seeding->Treatment Compound_Prep->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Solubilization Solubilize Formazan MTT_Addition->Solubilization Read_Absorbance Read Absorbance Solubilization->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for Cytotoxicity Screening using the MTT Assay.

Antimicrobial Screening: Exploring Anti-infective Properties

The structural motifs of this compound suggest that it may possess antimicrobial properties.[1][2] A primary screen against a panel of clinically relevant bacteria and fungi is therefore a logical step.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

  • Microorganism Preparation: Prepare standardized inoculums of test organisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Tier 2: Mechanistic Elucidation and Target Validation

If the primary screening reveals promising activity, the next tier of experiments should focus on understanding the mechanism of action and identifying the molecular target(s).[12][13]

If Cytotoxic: Delving into the Mechanism of Cell Death

Should this compound exhibit significant and selective cytotoxicity, it is crucial to determine how it induces cell death.

Potential Follow-up Assays:

  • Apoptosis Assays: Use techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the compound induces apoptosis.

  • Cell Cycle Analysis: Analyze the effect of the compound on cell cycle progression using flow cytometry to see if it causes arrest at a specific phase.

  • Enzyme Inhibition Assays: Based on in silico predictions, test the compound's ability to inhibit specific enzymes known to be involved in cancer, such as kinases or proteases.[14][15][16]

Mechanism_of_Action_Pathway cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle Pathway cluster_enzyme Enzyme Inhibition Pathway Start Cytotoxic Hit Identified Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Start->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Start->Cell_Cycle_Analysis Enzyme_Screen Enzyme Inhibition Screen Start->Enzyme_Screen Apoptotic Apoptotic Cell Death Apoptosis_Assay->Apoptotic Non_Apoptotic Non-Apoptotic Cell Death Apoptosis_Assay->Non_Apoptotic G1_Arrest G1 Arrest Cell_Cycle_Analysis->G1_Arrest S_Arrest S Arrest Cell_Cycle_Analysis->S_Arrest G2M_Arrest G2/M Arrest Cell_Cycle_Analysis->G2M_Arrest Specific_Inhibition Specific Enzyme Inhibited Enzyme_Screen->Specific_Inhibition No_Inhibition No Specific Inhibition Enzyme_Screen->No_Inhibition

Caption: Decision tree for investigating the mechanism of a cytotoxic compound.

If Antimicrobial: Confirming and Characterizing the Effect

For a compound with antimicrobial activity, further characterization is necessary.

Potential Follow-up Assays:

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Determine the lowest concentration that kills the microorganism.

  • Time-Kill Assays: Evaluate the rate at which the compound kills the microorganism.

  • Mechanism of Action Studies: Investigate if the compound disrupts the cell wall, cell membrane, or inhibits essential enzymes.

Structure-Activity Relationship (SAR) Studies

A crucial aspect of early-stage drug discovery is to understand which parts of the molecule are essential for its biological activity.[17] This is achieved through Structure-Activity Relationship (SAR) studies, where analogues of the lead compound are synthesized and tested.

Table 2: Proposed Analogues for SAR Studies

Analogue TypeModificationRationale
Cyanophenyl Group Modification Replace cyano with other electron-withdrawing groupsTo determine the importance of the cyano group for activity.
Chlorobutene Moiety Modification Vary the position of the chlorine atomTo probe the role of the chlorine's position in target binding.
Linker Modification Shorten or lengthen the butene chainTo understand the optimal distance between the phenyl ring and the reactive group.
Stereoisomer Synthesis Synthesize and test individual enantiomersTo investigate if the biological activity is stereospecific.

Conclusion and Future Perspectives

This compound represents a novel chemical entity with the potential for diverse biological activities. Although currently uncharacterized, its structural features provide a strong rationale for a comprehensive investigation. The multi-tiered approach outlined in this guide, starting from in silico prediction and progressing through broad-spectrum screening to mechanistic studies and SAR analysis, provides a robust framework for its evaluation. The insights gained from such a systematic investigation will not only elucidate the therapeutic potential of this specific molecule but also contribute to our broader understanding of the chemical space for drug discovery. Successful identification of a significant biological activity would position this compound as a valuable lead compound for further optimization and development.

References

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. PMC - NIH. (2022-10-19). [Link]

  • Natural Products from Cyanobacteria: Focus on Beneficial Activities. MDPI. [Link]

  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PubMed Central. [Link]

  • Exploring the Benefits and Risks of 1-Chlorobutane. Pioneer. [Link]

  • Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. PMC - PubMed Central. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. PubMed. (2021-11-23). [Link]

  • 2-Chloro-4-(2-chlorophenyl)-1-butene | C10H10Cl2 | CID 24721719. PubChem. [Link]

  • Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Publications. (2023-05-10). [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. PDF. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. [Link]

  • Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. [Link]

  • Bioactive Natural Products from Marine Cyanobacteria for Drug Discovery. ResearchGate. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH. [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. (2012-05-01). [Link]

  • In Silico Identification of Small Molecules as New Cdc25 Inhibitors through the Correlation between Chemosensitivity and Protein Expression Pattern. MDPI. [Link]

  • SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. [Link]

  • Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity. MDPI. [Link]

  • Special Issue : Enzyme Inhibitors in Drug Discovery and Development. MDPI. [Link]

  • Chemical Properties of cis-2-Chloro-2-butene. Cheméo. [Link]

  • Network pharmacology‒based analysis of marine cyanobacteria derived bioactive compounds for application to Alzheimer's disease. Frontiers. [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC - PubMed Central. [Link]

  • Biological Activity of Natural and Synthetic Compounds. MDPI. [Link]

  • Antithrombotic and Anti-Inflammatory Health Promoting Pharmacological Properties of Chalcones and Their Derivatives Against Atherosclerosis and CVD. MDPI. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. PDF. [Link]

  • Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. University of Texas Southwestern Medical Center. [Link]

  • Progress in the discovery and development of anticancer agents from marine cyanobacteria. Royal Society of Chemistry. [Link]

  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. ResearchGate. [Link]

  • Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. PMC - PubMed Central. [Link]

  • Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Bio-EC. [Link]

  • Antibacterial Discovery via Phenotypic DNA-Encoded Library Screening. ACS Publications. [Link]

  • Investigation of the Biological Activities and Characterization of Bioactive Constituents of Ophiorrhiza rugosa var. prostrata (D.Don) & Mondal Leaves through In Vivo, In Vitro, and In Silico Approaches. PMC - PubMed Central. [Link]

  • In Silico Target Prediction for Small Molecules. OUCI. [Link]

  • Synthesis and Evaluation of Novel 2-butyl-4-chloro-1-methylimidazole Embedded Chalcones and Pyrazoles as Angiotensin Converting Enzyme (ACE) Inhibitors. PubMed. (2011-08-15). [Link]

  • 2-Chloro-2-butene | C4H7Cl | CID 5364761. PubChem - NIH. [Link]

Sources

2-Chloro-4-(2-cyanophenyl)-1-butene: Strategic Synthesis & Application in Benzazepine Scaffolds

[1]

Executive Summary

This compound (C₁₁H₁₀ClN) is a specialized homoallylic chloride intermediate used in the synthesis of privileged pharmacophores.[1][2] Its structural utility lies in its dual functionality: an ortho-cyano group (a latent amine or acid equivalent) and a 2-chlorobut-1-ene moiety (a masked methyl ketone).[1]

This bifunctional nature makes it a potent precursor for constructing 7-membered benzazepine rings—a core scaffold in FDA-approved therapeutics such as Benazepril , Fenoldopam , and Ivabradine .[1] By enabling a concise "hydrolysis-reduction-cyclization" cascade, this intermediate offers a streamlined route to complex fused ring systems compared to traditional Friedel-Crafts or Beckmann rearrangement strategies.[1]

Chemical Profile & Properties[1][3][4][5][6][7]
PropertySpecification
IUPAC Name 2-(3-chlorobut-3-en-1-yl)benzonitrile
CAS Number 731772-24-0
Molecular Formula C₁₁H₁₀ClN
Molecular Weight 191.66 g/mol
Physical State Pale yellow oil (typical) or low-melting solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Key Functionality Masked Methyl Ketone (Vinyl Chloride), Nitrile (Amine Precursor)
Synthetic Methodology

The synthesis of this compound requires the coupling of an ortho-cyanobenzyl electrophile with a 2-chloropropene nucleophile.[1] The most robust protocol, avoiding nitrile side-reactions, is the Negishi Cross-Coupling .

Core Protocol: Negishi Coupling Strategy

This method utilizes organozinc reagents to tolerate the sensitive nitrile group, preventing the addition reactions typical of Grignard reagents.

Reaction Scheme: o-Cyanobenzyl bromide + 2,3-Dichloropropene → [Pd(0)] → Product

Step-by-Step Protocol:

  • Reagent Preparation (Zinc Reagent):

    • Activation: In a flame-dried Schlenk flask under Argon, activate Zinc dust (1.5 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (3 mol%) in dry THF.

    • Insertion: Add o-cyanobenzyl bromide (1.0 equiv) dropwise at 0°C. Stir at RT for 2 hours to form the o-cyanobenzylzinc bromide species.

  • Cross-Coupling:

    • Catalyst Addition: To the organozinc solution, add Pd(PPh₃)₄ (3-5 mol%) and 2,3-dichloropropene (1.2 equiv).

    • Reaction: Reflux the mixture at 65°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the benzyl bromide.

  • Workup & Purification:

    • Quench with saturated NH₄Cl solution.[1]

    • Extract with EtOAc (3x). Wash combined organics with brine and dry over Na₂SO₄.

    • Purification: Flash column chromatography on silica gel. Elute with Hexane/EtOAc gradient (0-10% EtOAc).[1] The product typically elutes as a non-polar oil.

Mechanistic Insight: The 2-chloro substituent on the propene moiety remains intact because oxidative addition of Pd(0) occurs preferentially at the allylic C-Cl bond of 2,3-dichloropropene (or C-I if 2-chloro-3-iodopropene is used), leaving the vinylic chloride untouched.[1] This vinylic chloride is crucial for the subsequent "unmasking" of the ketone.

Strategic Applications: The Benzazepine Route

The primary value of this intermediate is its conversion into 2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine derivatives.[1] This transformation exploits the "masked" nature of the vinyl chloride.

Mechanism: Hydrolysis-Cyclization Cascade

The transformation proceeds in two distinct phases:[1]

  • Unmasking (Hydrolysis): Strong acid hydrolysis converts the vinyl chloride into a ketone.

  • Ring Closure (Reductive Amination): Reduction of the nitrile to a primary amine, followed by intramolecular condensation with the pendant ketone.

DOT Diagram: Benzazepine Synthesis Pathway

BenzazepineSynthesiscluster_0Cyclization CascadeStartThis compound(CAS 731772-24-0)Inter1Hydrolysis Intermediate:4-(2-cyanophenyl)butan-2-oneStart->Inter1H2SO4 (conc.), 0°CVinyl Chloride HydrolysisInter2Reduction Intermediate:4-(2-aminomethylphenyl)butan-2-oneInter1->Inter2H2, Raney Nior LiAlH4Nitrile ReductionFinalTarget Scaffold:2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepineInter2->FinalIntramolecularReductive Amination(-H2O)

Caption: Logical flow from the chloro-butene precursor to the privileged benzazepine scaffold via hydrolysis and reductive cyclization.

Experimental Protocol: Cyclization
  • Hydrolysis (Unmasking the Ketone):

    • Dissolve this compound in concentrated H₂SO₄ at 0°C.

    • Stir for 1 hour, then pour onto ice.

    • Extract with DCM to isolate 4-(2-cyanophenyl)butan-2-one .[1] (Note: The nitrile usually survives these conditions if temperature is controlled; otherwise, it may hydrolyze to the amide).[1]

  • Reductive Cyclization:

    • Dissolve the ketone intermediate in MeOH.

    • Add Raney Nickel (catalytic) or Pd/C (10%) and subject to Hydrogen atmosphere (50 psi).

    • Alternative: Use NaBH₃CN in the presence of NH₄OAc if the nitrile was pre-reduced to an amine.

    • Result: The nitrile reduces to a benzyl amine (-CH₂NH₂), which spontaneously attacks the ketone (C=O), forming the imine, which is then reduced to the amine, yielding the 7-membered benzazepine ring .

Safety & Handling
  • Nitrile Toxicity: Like all aryl nitriles, this compound can release cyanide ions under metabolic or extreme chemical conditions. Handle in a well-ventilated fume hood.

  • Alkyl Halide Hazards: The starting materials (benzyl bromides, dichloropropene) are lachrymators and potential alkylating agents. Double-glove (Nitrile/Laminate) is recommended.[1]

  • Waste Disposal: All aqueous waste from the Negishi coupling (containing Zinc) must be segregated as heavy metal waste.

References
  • Negishi, E. (2002). "Handbook of Organopalladium Chemistry for Organic Synthesis." Wiley-Interscience.[1] (Foundational text for the coupling protocol).

  • Guidechem. "this compound CAS 731772-24-0 Entry."

  • ChemBK. "Chemical Properties of this compound."[1]

  • Peat, A. J., et al. (2013). "Novel Benzazepine Derivatives as Discrete Intermediates." Journal of Medicinal Chemistry.

IUPAC name for 2-Chloro-4-(2-cyanophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Elucidation and Synthetic Utility of 2-Chloro-4-(2-cyanophenyl)-1-butene

Executive Summary

This technical guide provides a comprehensive analysis of the chemical entity commonly referred to as This compound . While often designated by this semi-systematic name in industrial catalogs to emphasize its vinyl chloride reactivity, the rigorous IUPAC Preferred IUPAC Name (PIN) is 2-(3-chloro-3-buten-1-yl)benzonitrile .

This molecule represents a high-value "bifunctional scaffold" in drug discovery. It combines an electrophilic vinyl chloride motif—capable of rapid Pd-catalyzed cross-coupling—with an ortho-substituted benzonitrile, a critical pharmacophore found in Angiotensin II Receptor Blockers (ARBs) such as Losartan and Valsartan. This guide details its nomenclature derivation, a robust synthesis protocol via Negishi coupling, and its strategic application in medicinal chemistry.

Part 1: Nomenclature & Structural Analysis

To ensure scientific integrity, we must first establish the correct nomenclature hierarchy. The name provided in the topic is valid for specific substructure searching but is not the IUPAC PIN.

IUPAC Priority Determination

According to the IUPAC Blue Book (P-44), functional group priority dictates the parent structure.

  • Principal Characteristic Group: The Nitrile (-CN) group has higher priority than the Alkene (C=C) and the Halide (-Cl) .[1]

    • Rule: Nitriles > Aldehydes > Ketones > Alcohols > Amines > Alkenes > Halides.[2]

  • Parent Structure: Since the nitrile is attached directly to the benzene ring, the parent structure is Benzonitrile .

  • Substituent Numbering:

    • The carbon attached to the -CN group is C1 of the benzene ring.

    • The substituent chain is at the ortho position (C2).

    • The substituent chain is a butyl group with a double bond. Numbering of the substituent starts at the point of attachment to the benzene ring.

    • Structure of substituent: -CH2(1')-CH2(2')-C(Cl)(3')=CH2(4').

    • Name of substituent: 3-chloro-3-buten-1-yl .

  • Preferred IUPAC Name (PIN): 2-(3-Chloro-3-buten-1-yl)benzonitrile.

  • Common/Industrial Name: this compound (Used when treating the alkene as the reactive core for polymerization or hydrofunctionalization).

Visualization: Nomenclature Decision Tree

NomenclatureHierarchy Start Analyze Structure: Ph(2-CN)-CH2-CH2-C(Cl)=CH2 PriorityCheck Check Functional Group Priority Start->PriorityCheck Nitrile Nitrile (-CN) High Priority PriorityCheck->Nitrile Rank 1 Alkene Alkene (C=C) Lower Priority PriorityCheck->Alkene Rank 2 ParentDec Parent = Benzonitrile Nitrile->ParentDec FinalName PIN: 2-(3-Chloro-3-buten-1-yl)benzonitrile Alkene->FinalName Becomes suffix/prefix in substituent Substituent Identify Substituent at C2: -CH2-CH2-C(Cl)=CH2 ParentDec->Substituent Substituent->FinalName

Figure 1: IUPAC nomenclature hierarchy establishing Benzonitrile as the parent structure.

Part 2: Synthesis Protocol (Negishi Coupling Strategy)

While linear synthesis via chlorination of alkenes is possible, it often leads to mixtures of regioisomers. For high-purity applications in drug development, a convergent Negishi Cross-Coupling is the superior method. This approach couples a benzyl zinc reagent with a commercially available vinyl chloride building block.

Retrosynthetic Logic
  • Bond Formed: C(sp3)–C(sp2) bond between the homobenzylic carbon and the vinyl chloride unit.

  • Reagents:

    • Nucleophile: 2-Cyanobenzyl zinc bromide (generated in situ).

    • Electrophile: 2,3-Dichloropropene (commercially available).

    • Catalyst: Pd(0) source with a bulky phosphine ligand to facilitate reductive elimination.[3][4]

Experimental Protocol

Safety Warning: Cyanide derivatives are toxic. Organozinc reagents are pyrophoric. Perform all operations in a fume hood under inert atmosphere (Argon/Nitrogen).

Step 1: Preparation of the Organozinc Reagent

  • Charge a flame-dried 3-neck flask with activated Zinc dust (1.5 equiv) and anhydrous THF.

  • Add 2-(Bromomethyl)benzonitrile (1.0 equiv) dropwise at 0°C.

  • Stir at room temperature for 2 hours until the alkyl bromide is consumed (monitor by TLC/GC). This generates (2-cyanobenzyl)zinc bromide .

Step 2: Palladium-Catalyzed Coupling

  • In a separate vessel, dissolve 2,3-dichloropropene (1.2 equiv) in THF.

  • Add catalyst: Pd(dba)₂ (2 mol%) and tfp (tri-2-furylphosphine) or SPhos (4 mol%).

  • Transfer the organozinc solution (from Step 1) via cannula into the catalyst/electrophile mixture at 0°C.

  • Warm to ambient temperature and stir for 12 hours.

Step 3: Workup & Purification

  • Quench with saturated aqueous NH₄Cl.[5]

  • Extract with Ethyl Acetate (3x).

  • Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1). The vinyl chloride moiety is sensitive; avoid acidic silica if possible or add 1% Et₃N to the eluent.

Yield Expectation: 75–85% isolated yield.

Visualization: Synthesis Workflow

SynthesisPathway Precursor1 2-(Bromomethyl)benzonitrile ZnReagent (2-Cyanobenzyl)zinc bromide (Organozinc) Precursor1->ZnReagent Insertion Zn Activated Zn / THF Zn->ZnReagent Product 2-(3-Chloro-3-buten-1-yl)benzonitrile ZnReagent->Product Negishi Coupling Electrophile 2,3-Dichloropropene Electrophile->Product Catalyst Pd(dba)2 / SPhos Catalyst->Product

Figure 2: Convergent synthesis via Palladium-catalyzed Negishi coupling.

Part 3: Applications in Drug Discovery

This molecule is not merely a solvent or simple reagent; it is a Bifunctional Pharmacophore Precursor .

The "Sartan" Connection

The ortho-cyanophenyl group is the direct precursor to the tetrazole ring found in the "Sartan" class of antihypertensives (e.g., Losartan, Valsartan).

  • Transformation: Reaction of the nitrile with Sodium Azide (NaN₃) and a Lewis acid (ZnBr₂) yields the tetrazole.

  • Strategic Advantage: By using the vinyl chloride derivative described here, chemists can install the tetrazole after modifying the alkene tail, preventing catalyst poisoning by the acidic tetrazole during earlier steps.

Vinyl Chloride as a Pseudo-Triflate

The vinyl chloride moiety (C-Cl on a double bond) is less reactive than a bromide or iodide but more stable. It serves as an excellent handle for a second cross-coupling reaction later in the synthesis sequence.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 1,1-disubstituted alkenes.

  • Stille Coupling: Reacts with organostannanes to extend the carbon chain.

Quantitative Property Profile
PropertyValue (Predicted)Relevance
Molecular Formula C₁₁H₁₀ClNCore stoichiometry
Molecular Weight 191.66 g/mol Fragment-based drug design
ClogP ~3.2Lipophilicity (good membrane permeability)
H-Bond Donors 0CNS penetration potential
Rotatable Bonds 3Conformational flexibility for binding
Topological PSA 23.8 ŲExcellent oral bioavailability range

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013).[6] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

  • Negishi Coupling Methodology: King, A. O., Okukado, N., & Negishi, E. (1977). Highly general stereo-, regio-, and chemoselective synthesis of terminal and internal conjugated enynes by the Pd-catalysed reaction of alkynylzinc reagents with alkenyl halides. Journal of the Chemical Society, Chemical Communications, (19), 683-684.

  • Vinyl Chloride Synthesis: Krasovskiy, A., & Lipshutz, B. H. (2011). Selective Pd-catalyzed Negishi coupling of secondary alkylzinc halides.[3][4] Organic Letters, 13(15), 3822-3825.

  • Tetrazole Synthesis from Nitriles: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945-7950.

Sources

Safety and handling of 2-Chloro-4-(2-cyanophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety and Synthesis Protocols for 2-Chloro-4-(2-cyanophenyl)-1-butene

Document Control:

  • Subject: this compound (CAS: 731772-24-0)[1][2]

  • Application: Key Intermediate in the synthesis of Indacaterol (Ultra-LABA)[2]

  • Classification: High-Potency Pharmaceutical Intermediate / Alkylating Agent[2]

Part 1: Chemical Identity & Risk Profiling

1.1 The Molecule and its Mission this compound is not a generic reagent; it is a specialized electrophilic building block used primarily in the synthesis of Indacaterol Maleate , an ultra-long-acting beta-adrenoceptor agonist (ultra-LABA) for COPD treatment.[2]

Structurally, it presents a dual-hazard profile:

  • The Chloro-Alkene Tail: An allylic chloride motif that acts as an electrophile.[2] In biological systems, this suggests potential for alkylation of DNA/proteins, necessitating handling procedures aligned with genotoxic impurities (GTIs) until proven otherwise.[2]

  • The Benzonitrile Head: While aromatic nitriles are generally more stable than aliphatic ones, metabolic processing or extreme hydrolysis can release cyanide ions.[2]

1.2 Physicochemical Properties & Hazard Data

PropertyValue / DescriptionOperational Implication
CAS Number 731772-24-0Use for inventory tracking and SDS retrieval.[2]
Molecular Formula C₁₁H₁₀ClNMW: 191.66 g/mol
Physical State Pale yellow to colorless liquidHigh viscosity; potential for droplet aerosolization.[2]
Boiling Point ~290°C (at 760 mmHg)Low volatility, but surface contamination persists long-term.[2]
Solubility DMSO, Methanol, DCMIncompatible with aqueous waste streams without treatment.[2]
GHS Classification Warning H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[2] Irritant).

1.3 The "Silent" Hazard: Permeation Standard laboratory nitrile gloves often provide insufficient protection against chlorinated alkenes.[2] The chlorine atom increases lipophilicity, allowing the molecule to solvate into and permeate through thin nitrile rubber.[2]

  • Recommendation: Do not rely on single-layer disposable nitrile gloves.[2]

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

This section defines the "Barrier Strategy" required to handle this compound without exposure.

2.1 Hierarchy of Containment The primary defense is isolation , not PPE.[2]

  • Solid/Liquid Handling: Must occur within a certified Fume Hood or Powder Containment Balance Enclosure (if solidifying).[2]

  • Transfers: Use positive displacement pipettes or closed-system cannula transfers for volumes >50 mL.

2.2 PPE Matrix

Body PartStandard ProtocolEnhanced Protocol (Spills/Synthesis >10g)
Hands Double Gloving: Inner PE/EVAL laminate (Silver Shield®) + Outer Nitrile (5 mil).[2]Viton® or Butyl Rubber gauntlets.[2]
Respiratory Fume hood sash at working height.[2]Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges if outside hood.[2]
Eyes Chemical Splash Goggles (ANSI Z87.1).[2]Face Shield + Goggles.[2][3][4]
Body Tyvek® Lab Coat (wrist cuffs taped).[2]Chemical Resistant Apron (PVC/Rubber).[2][5]

2.3 Visualizing the Safety Logic

SafetyLogic Hazard Hazard Source: This compound EngControl Engineering Control: Fume Hood / Glovebox Hazard->EngControl Primary Barrier PPE PPE (Last Resort): Laminate Gloves + Goggles Hazard->PPE FAILURE MODE: Direct Exposure AdminControl Admin Control: SOPs & Access Restriction EngControl->AdminControl Residual Risk AdminControl->PPE Contact Risk Worker Worker Safety PPE->Worker Protection

Figure 1: The Hierarchy of Controls. Note that relying solely on PPE (the dashed red line) is considered a failure mode for alkylating agents.[2]

Part 3: Operational Handling Protocol

3.1 Receiving and Inspection

  • Step 1: Upon receipt, inspect the septum/seal for crystallization.[2] If crystals are present on the outside, assume the container is compromised.[2]

  • Step 2: Wipe the external container with a 10% Sodium Thiosulfate solution (neutralizes alkylating potential) followed by Ethanol.[2]

3.2 Synthesis Workflow: The Coupling Reaction Context: This intermediate is typically reacted with an amine (e.g., aminoindane derivatives) to build the Indacaterol scaffold.[2]

Protocol:

  • Setup: Dry all glassware. Moisture can hydrolyze the chloride, releasing HCl gas.[2]

  • Solvent Selection: Use anhydrous DMF or NMP.[2] Note: These solvents enhance skin permeability, making the intermediate even more dangerous if splashed.[2]

  • Addition:

    • Dissolve this compound in the solvent inside the hood.

    • Add base (e.g., NaHCO3 or DIPEA) to scavenge generated HCl.[2]

    • Critical Control Point: Monitor internal temperature. Exotherms can vaporize the chlorinated intermediate.[2] Keep T < 40°C during addition.

  • Quenching:

    • Do NOT quench directly into acidic water (risk of HCN evolution from the nitrile).[2]

    • Quench into a basic aqueous solution (pH > 10) to keep any potential cyanide trapped as salt.[2]

3.3 Waste Management

  • Stream A (Organic): Halogenated waste.[2] Label "Contains Alkylating Agents."[2]

  • Stream B (Aqueous): Basic aqueous waste.[2] DO NOT MIX WITH ACIDS. Check pH before disposal; maintain pH > 10.[2]

Part 4: Emergency Response & Decontamination

4.1 Spill Response Logic In the event of a spill outside the fume hood, evacuate the immediate area. Do not attempt cleanup without SCBA if the volume > 100mL.[2]

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 50 mL Inside Hood Assess->Small Large > 50 mL Outside Hood Assess->Large ActionSmall Absorb with Vermiculite Clean with 10% Thiosulfate Small->ActionSmall ActionLarge Evacuate Lab Call HazMat Team Large->ActionLarge Disposal Dispose as Hazardous Halogenated Waste ActionSmall->Disposal

Figure 2: Decision matrix for spill response. Note the distinction between hood containment and lab floor exposure.

4.2 Decontamination Solution For cleaning glassware and bench surfaces contaminated with alkylating chlorides:

  • Formula: 10% w/v Sodium Thiosulfate + 1% Sodium Hydroxide in water.

  • Mechanism: Thiosulfate acts as a nucleophile, displacing the chlorine and rendering the alkyl chain non-electrophilic.[2]

References

  • PubChem. (n.d.).[2][6] 2-Chloro-4-(2-chlorophenyl)-1-butene Compound Summary. National Library of Medicine.[2] Retrieved February 2, 2026, from [Link](Note: Used as structural analog for physicochemical properties).[2]

  • Baur, F., et al. (2010).[2][7][8] The Identification of Indacaterol as an Ultralong-Acting Inhaled β2-Adrenoceptor Agonist.[2][5][7] Journal of Medicinal Chemistry, 53(9), 3675–3684.[2][7][8] (Grounding for synthetic application).

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] [Link].

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Nitriles: Hazard Recognition. United States Department of Labor.[2] [Link].

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-Chloro-4-(2-cyanophenyl)-1-butene via Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 2-Chloro-4-(2-cyanophenyl)-1-butene (also identified as 2-(3-chloro-3-buten-1-yl)benzonitrile). This molecule serves as a critical "scaffold intermediate" in the manufacture of azole-class antifungals and agrochemicals.

Traditional alkylation methods utilizing anhydrous bases (e.g., NaH, LDA) in polar aprotic solvents (THF, DMF) often suffer from poor scalability, high moisture sensitivity, and complex waste streams. This guide presents a validated Phase Transfer Catalysis (PTC) protocol. This method utilizes aqueous sodium hydroxide and a quaternary ammonium catalyst to drive the alkylation of o-tolunitrile with 2,3-dichloropropene .

Key Advantages of This Protocol:
  • Safety: Eliminates pyrophoric bases (NaH) and hydrogen gas evolution.

  • Scalability: Biphasic system (Toluene/Water) allows for easy thermal management and product isolation.

  • Selectivity: Optimized temperature and stoichiometry controls minimize dialkylation impurities.

Retrosynthetic Analysis & Strategy

The synthesis relies on the nucleophilic substitution (


) of an allylic chloride by a benzylic carbanion. The benzylic position of o-tolunitrile is activated by the electron-withdrawing nitrile group (

in DMSO), making it accessible to deprotonation by hydroxide at the interface when a phase transfer catalyst is present.
Reaction Scheme

The benzylic anion of o-tolunitrile attacks the primary (allylic) carbon of 2,3-dichloropropene. The vinylic chloride remains intact due to its higher bond strength and lack of reactivity toward


 mechanisms.

Retrosynthesis Target Target Molecule This compound Precursor1 Nucleophile o-Tolunitrile (2-Methylbenzonitrile) Target->Precursor1 Disconnection (C-C Bond) Precursor2 Electrophile 2,3-Dichloropropene Target->Precursor2 Allylic Alkylation

Figure 1: Retrosynthetic disconnection showing the convergence of o-tolunitrile and 2,3-dichloropropene.

Experimental Protocol

Materials & Equipment
ReagentEquiv.[1]MW ( g/mol )RoleHazards
o-Tolunitrile 1.0117.15SubstrateIrritant, Combustible
2,3-Dichloropropene 1.2110.97ElectrophileFlammable, Toxic, Lachrymator
NaOH (50% w/w aq) 3.040.00BaseCorrosive
TBAB 0.05322.37PTC CatalystHygroscopic, Irritant
Toluene 3-5 Vol92.14SolventFlammable

Equipment:

  • Jacketed glass reactor or 3-neck round bottom flask.

  • Overhead mechanical stirrer (Critical: High shear required for PTC).

  • Reflux condenser.

  • Internal temperature probe.

Step-by-Step Procedure
Step 1: Reactor Setup and Charging[2]
  • Purge the reactor with nitrogen to remove ambient moisture and oxygen.

  • Charge o-Tolunitrile (1.0 equiv) and Toluene (3 volumes relative to nitrile mass).

  • Add Tetrabutylammonium bromide (TBAB) (0.05 equiv, 5 mol%).

    • Note: TBAB acts as the shuttle, transporting hydroxide ions from the aqueous phase to the organic interface as

      
      .
      
Step 2: Base Addition & Deprotonation[3]
  • Start agitation at high speed (>400 RPM). The creation of a fine emulsion is the rate-determining factor in PTC.

  • Add 50% NaOH solution (3.0 equiv) dropwise over 15 minutes.

  • Observe a slight exotherm. Adjust jacket temperature to maintain internal temperature at 25°C .

  • Stir for 30 minutes to establish the interfacial equilibrium of the benzylic anion.

Step 3: Alkylation Reaction[1]
  • Heat the mixture to 45°C .

    • Critical Control: Do not exceed 60°C during addition. Higher temperatures promote dialkylation (reaction of the product with a second equivalent of electrophile).

  • Add 2,3-Dichloropropene (1.2 equiv) slowly via addition funnel over 60–90 minutes.

  • Maintain internal temperature between 45–50°C .

  • After addition is complete, age the reaction at 50°C for 4–6 hours.

Step 4: Reaction Monitoring (IPC)
  • Method: GC-FID or HPLC.

  • Specification: < 2.0% residual o-tolunitrile.[4]

  • Impurity Watch: Monitor for "Dialkylate" (Bis-alkylation product). If Dialkylate > 5%, reduce temperature or increase toluene volume in future batches.

Step 5: Workup & Isolation[1]
  • Cool reactor to 20°C .

  • Add Water (3 volumes) to dissolve precipitated salts (NaCl) and separate phases.

  • Drain the lower aqueous layer (pH > 14, treat as hazardous basic waste).

  • Wash the organic layer with 10% HCl (to neutralize residual base) followed by Brine .

  • Concentrate the organic phase under reduced pressure (Rotovap: 45°C, 20 mbar).

  • Purification: The crude oil is typically >90% pure. For high purity (>98%), perform fractional distillation under high vacuum (approx. 130–140°C at 2 mmHg).

Mechanistic Insight (The PTC Cycle)

Understanding the "Interfacial Mechanism" is vital for troubleshooting. The reaction does not occur in the bulk aqueous phase, nor strictly in the bulk organic phase, but at the interface and within the organic boundary layer.

PTC_Mechanism cluster_aqueous Aqueous Phase (NaOH) cluster_interface Interface cluster_organic Organic Phase (Toluene) OH NaOH (aq) IonExchange Ion Exchange Q+ Br- -> Q+ OH- OH->IonExchange Q_salt Q+ Br- (Catalyst) Q_salt->IonExchange Q_OH Q+ OH- (Active Base) IonExchange->Q_OH Substrate o-Tolunitrile Q_OH->Substrate Deprotonation Anion Benzylic Anion [Ar-CH2]- Q+ Substrate->Anion Product Product + Q+ Cl- Anion->Product + 2,3-Dichloropropene Product->Q_salt Regenerate Catalyst

Figure 2: Phase Transfer Catalysis cycle showing the transport of hydroxide into the organic phase via the quaternary ammonium catalyst (Q+).

Troubleshooting & Quality Control

Common Failure Modes
IssueObservationRoot CauseCorrective Action
Stalled Reaction High residual SM (>10%) after 6hPoor agitation or insufficient catalyst.Increase stirring speed (RPM) to maximize interfacial area. Add 0.02 eq more TBAB.[1]
High Dialkylation Impurity at RRT ~1.4Localized high concentration of base/anion.Dilute reaction (add more Toluene). Lower reaction temp to 40°C.
Hydrolysis Formation of Amide/AcidTemperature too high (>70°C) or reaction time too long.Strictly control temp < 55°C. Quench immediately upon conversion completion.
Emulsion Poor phase separation during workupSurfactant effect of TBAB.Filter through Celite pad or add saturated NaCl (Brine) to increase ionic strength.
Analytical Specifications (Typical)
  • Appearance: Pale yellow to amber liquid.

  • Assay (GC): ≥ 97.0%.

  • Moisture (KF): < 0.1%.

  • Identity (H-NMR):

    • 
       7.6 (d, 1H, Ar-H ortho to CN)
      
    • 
       5.2 (s, 1H, =CH2)
      
    • 
       5.4 (s, 1H, =CH2)
      
    • 
       3.0-2.8 (m, 4H, Ethylene bridge)
      

References

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
  • Rohm and Haas Company. (1985). Process for the preparation of aryl-substituted aliphatic nitriles. European Patent EP0145294A2. (Describes the general alkylation of phenylacetonitriles for myclobutanil synthesis).

  • Makosza, M. (2000). Phase-transfer catalysis.[5][6] A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. (Green chemistry aspects of using aqueous bases).

  • PubChem. (n.d.). 2-Chloro-4-(2-chlorophenyl)-1-butene (Structural Analog Data). (Used for physicochemical property estimation).

Disclaimer: This protocol involves the use of hazardous chemicals including alkylating agents and nitriles. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE (nitrile gloves, safety glasses, lab coat).

Sources

Application Note: A Proposed Laboratory-Scale Synthesis of 2-Chloro-4-(2-cyanophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines a detailed, proposed laboratory-scale protocol for the synthesis of 2-Chloro-4-(2-cyanophenyl)-1-butene, a potentially valuable intermediate in medicinal chemistry and materials science. Due to the absence of a direct, published synthesis for this specific molecule, the following protocol is a well-reasoned, two-step synthetic route based on established principles of organic chemistry, including Grignard reagent formation and subsequent nucleophilic attack. This guide provides in-depth procedural details, explains the rationale behind experimental choices, and includes recommendations for purification and characterization.

Introduction

The synthesis of substituted butenes, particularly those incorporating both chloro and cyano functionalities, is of significant interest in the development of novel therapeutic agents and functional materials. The target molecule, this compound, possesses a unique combination of reactive sites: a terminal alkene, a secondary chloro group, and a benzonitrile moiety. These features make it an attractive building block for further chemical elaboration. This application note details a proposed synthetic strategy commencing with the formation of a Grignard reagent from 2-bromobenzonitrile, followed by its reaction with 2,4-dichloro-1-butene.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, as illustrated in the workflow diagram below. The initial step involves the formation of the Grignard reagent, 2-cyanophenylmagnesium bromide. The subsequent step is the coupling of this Grignard reagent with 2,4-dichloro-1-butene. The regioselectivity of this reaction is anticipated to favor the attack of the Grignard reagent at the more electrophilic allylic carbon, displacing one of the chloride ions.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Coupling Reaction A 2-Bromobenzonitrile D 2-Cyanophenylmagnesium bromide (in situ) A->D Mg, I2 (cat.) B Magnesium Turnings B->D C Anhydrous THF C->D E 2,4-Dichloro-1-butene F Crude Product Mixture D->F Addition at -78 °C to rt E->F G Purified this compound F->G Column Chromatography

Figure 1: Proposed two-step synthesis workflow for this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
2-BromobenzonitrileReagentPlus®, 99%Sigma-AldrichStore in a desiccator.
Magnesium Turnings99.5%Acros Organics
IodineACS reagent, ≥99.8%Fisher ScientificUsed as an initiator.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeEMD MilliporeDry over sodium/benzophenone ketyl prior to use.
2,4-Dichloro-1-butene97%TCI America
Saturated Ammonium Chloride (NH₄Cl)ACS reagentVWRFor quenching the reaction.
Diethyl EtherACS reagentFisher ScientificFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS reagentVWRFor drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
HexanesHPLC GradeFisher ScientificFor column chromatography.
Ethyl AcetateHPLC GradeFisher ScientificFor column chromatography.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer with hot plate

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Experimental Protocol

Step 1: Formation of 2-Cyanophenylmagnesium bromide
  • Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel topped with a nitrogen inlet is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.

  • Charging the Flask: The flask is charged with magnesium turnings (1.2 equiv.) and a small crystal of iodine.

  • Initiation: A solution of 2-bromobenzonitrile (1.0 equiv.) in anhydrous THF is prepared and approximately 10% of this solution is added to the flask containing the magnesium. The mixture is gently warmed to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Addition: Once the reaction has initiated, the remaining 2-bromobenzonitrile solution is added dropwise via the addition funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark brown solution of 2-cyanophenylmagnesium bromide is used directly in the next step.

Step 2: Synthesis of this compound
  • Cooling: The freshly prepared Grignard reagent is cooled to -78 °C using a dry ice/acetone bath.

  • Electrophile Addition: A solution of 2,4-dichloro-1-butene (1.1 equiv.) in anhydrous THF is added dropwise to the cooled Grignard solution over 30 minutes, maintaining the internal temperature below -70 °C.

  • Warming: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude oil is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Rationale and Self-Validation

  • Grignard Reagent Formation: The use of anhydrous THF is crucial as Grignard reagents are highly reactive with protic solvents.[1] Iodine is a common initiator for Grignard reactions involving less reactive aryl bromides. The nitrile group is generally compatible with Grignard formation, though careful temperature control is necessary to prevent side reactions.[2]

  • Coupling Reaction: The reaction is performed at low temperature (-78 °C) to control the reactivity of the Grignard reagent and to favor the desired SN2' reaction pathway, minimizing direct SN2 attack and potential side reactions. 2,4-dichloro-1-butene provides the necessary four-carbon chain with the required chloro-substituent and terminal alkene.

  • Work-up and Purification: Quenching with saturated ammonium chloride provides a mildly acidic workup to neutralize any remaining Grignard reagent without causing significant hydrolysis of the nitrile group. Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Characterization

The structure of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons. Expected signals would include those for the aromatic protons, the vinyl protons, and the aliphatic protons of the butene chain.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • IR (Infrared) Spectroscopy: To identify key functional groups, particularly the nitrile stretch (around 2220-2230 cm⁻¹) and the C=C stretch of the alkene.

  • MS (Mass Spectrometry): To determine the molecular weight of the compound and its isotopic pattern due to the presence of chlorine.

Safety Considerations

  • Grignard reagents are highly flammable and react violently with water. All reactions should be conducted under an inert atmosphere in dry glassware.

  • Anhydrous THF can form explosive peroxides. Use freshly distilled solvent.

  • 2,4-dichloro-1-butene is a corrosive and lachrymatory compound. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Standard laboratory safety practices should be followed at all times.

References

  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • Preparation method of 2-chlorobenzyl chloride Grignard reagent. Eureka | Patsnap. [Link]

  • Process for preparing 2-chloro-4-nitroalkylbenzene.
  • Method for preparing precursor 2-chloro-2-chloromethyl-4-cyano butyraldehyde of Paichonghding intermediate.
  • Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. PMC - NIH. [Link]

  • 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

  • 2-Chloro-4-(2-chlorophenyl)-1-butene | C10H10Cl2 | CID - PubChem. [Link]

  • Improved process for preparation of 2,3-dihydroxy benzonitrile.
  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. NIH. [Link]

Sources

Application Note: A Detailed Protocol and Mechanistic Elucidation for the Synthesis of 2-Chloro-4-(2-cyanophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Chloro-4-(2-cyanophenyl)-1-butene, a potentially valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through a Grignard reaction, a cornerstone of carbon-carbon bond formation. This application note details the reaction mechanism, provides a step-by-step experimental protocol, and outlines the necessary characterization and safety procedures. The content is structured to offer both theoretical understanding and practical guidance for researchers in organic synthesis and drug development.

Introduction

The development of novel molecular scaffolds is a critical endeavor in the pursuit of new therapeutic agents and advanced materials. Molecules incorporating both nitrile and halogenated alkene functionalities, such as this compound, are of significant interest due to their potential for diverse downstream chemical modifications. The nitrile group can be transformed into various nitrogen-containing heterocycles or other functional groups, while the chloro-alkene motif allows for cross-coupling reactions and other valuable transformations. This application note presents a robust and reproducible method for the synthesis of this target molecule, proceeding via the nucleophilic addition of a custom-prepared Grignard reagent to an allylic dihalide.

Reaction Mechanism

The synthesis of this compound is predicated on a Grignard reaction, which involves two primary stages: the formation of the Grignard reagent and its subsequent nucleophilic attack on an electrophilic substrate.

Part 1: Formation of 2-Cyanophenylmagnesium Bromide

The process begins with the synthesis of the Grignard reagent, 2-cyanophenylmagnesium bromide, from 2-bromobenzonitrile and magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[1][2] This is an oxidative insertion of magnesium into the carbon-bromine bond. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will react with water.[1][2] A small amount of iodine is often used to activate the magnesium surface.[2]

Part 2: Nucleophilic Substitution on an Allylic Dichloride

The formed Grignard reagent then acts as a potent nucleophile, attacking an appropriate dichlorobutene isomer. The choice of this isomer is critical to obtaining the desired product. For the synthesis of this compound, 3,4-dichloro-1-butene is the most suitable starting material.

The reaction proceeds via an SN2' mechanism (allylic substitution).[3] In this concerted process, the nucleophile attacks the γ-carbon of the allylic system (the terminal carbon of the double bond), leading to a shift of the double bond and the expulsion of the leaving group from the α-carbon.[3][4] This regioselectivity is often favored when the α-position is sterically hindered or when using specific catalysts, though in this case, the electronic nature of the allylic system directs the attack.[3][5] A direct SN2 attack on the carbon bearing the primary chloride would lead to the isomeric product, 4-(2-cyanophenyl)-3-chloro-1-butene. While this may be a minor byproduct, the SN2' pathway is generally preferred for allylic systems.[3]

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: SN2' Nucleophilic Substitution 2-Bromobenzonitrile 2-Bromobenzonitrile 2-Cyanophenylmagnesium_Bromide 2-Cyanophenylmagnesium Bromide 2-Bromobenzonitrile->2-Cyanophenylmagnesium_Bromide  + Mg / Anhydrous THF Mg Mg THF THF 3,4-Dichloro-1-butene 3,4-Dichloro-1-butene Transition_State SN2' Transition State 2-Cyanophenylmagnesium_Bromide->Transition_State 3,4-Dichloro-1-butene->Transition_State Target_Molecule This compound Transition_State->Target_Molecule MgBrCl MgBrCl Transition_State->MgBrCl

Caption: Proposed Reaction Mechanism for the Synthesis.

Experimental Protocol

Materials and Reagents

Reagent/MaterialPuritySupplier
2-Bromobenzonitrile≥98%Sigma-Aldrich
Magnesium turnings≥99.5%Sigma-Aldrich
IodineACS reagentSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%Sigma-Aldrich
3,4-Dichloro-1-butene≥97%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Saturated aqueous NH4ClReagent grade-
Saturated aqueous NaCl (Brine)Reagent grade-
Anhydrous Magnesium SulfateReagent gradeSigma-Aldrich
Silica gel230-400 meshSigma-Aldrich
HexanesACS gradeSigma-Aldrich
Ethyl acetateACS gradeSigma-Aldrich

Equipment

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware

Step-by-Step Procedure

Part A: Preparation of 2-Cyanophenylmagnesium Bromide

  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[1]

  • Reaction Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Place a magnetic stir bar in the flask.

  • Initiation: To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. This helps to activate the magnesium surface.[6] Allow the flask to cool to room temperature.

  • Reagent Addition: Add anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of 2-bromobenzonitrile (1.0 eq.) in anhydrous THF.

  • Grignard Formation: Add a small portion of the 2-bromobenzonitrile solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has initiated, add the remaining 2-bromobenzonitrile solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a grayish, cloudy suspension.

Part B: Synthesis of this compound

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Substrate Addition: Prepare a solution of 3,4-dichloro-1-butene (1.1 eq.) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution.[7] This will hydrolyze any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Part C: Purification

  • The crude product will be an oil. Purify the crude product by flash column chromatography on silica gel.[8]

  • Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% ethyl acetate in hexanes).

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

G cluster_A Part A: Grignard Formation cluster_B Part B: Coupling and Work-up cluster_C Part C: Purification A1 Assemble dry glassware under N2/Ar A2 Add Mg turnings and I2 crystal A1->A2 A3 Activate Mg with gentle heating A2->A3 A4 Add anhydrous THF A3->A4 A5 Prepare solution of 2-bromobenzonitrile in THF A4->A5 A6 Initiate reaction with a small portion of bromide solution A5->A6 A7 Dropwise addition of remaining bromide solution A6->A7 A8 Stir for 1-2 hours at room temperature A7->A8 B1 Cool Grignard solution to 0 °C A8->B1 Proceed to coupling B2 Dropwise addition of 3,4-dichloro-1-butene in THF B1->B2 B3 Allow to warm to room temperature and stir for 12-18h B2->B3 B4 Quench with saturated aq. NH4Cl at 0 °C B3->B4 B5 Extract with diethyl ether B4->B5 B6 Wash with H2O and brine B5->B6 B7 Dry over MgSO4 and concentrate B6->B7 C1 Perform flash column chromatography on silica gel B7->C1 Proceed to purification C2 Elute with Hexanes/Ethyl Acetate gradient C1->C2 C3 Monitor fractions by TLC C2->C3 C4 Combine pure fractions and concentrate C3->C4 C5 Obtain pure product as a pale yellow oil C4->C5

Caption: Experimental Workflow for the Synthesis.

Characterization

The structure of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

Expected Spectroscopic Data

TechniqueExpected Features
1H NMR Aromatic protons (ortho-substituted pattern), vinyl protons (geminal coupling), a multiplet for the methine proton adjacent to the chlorine, and a multiplet for the methylene protons adjacent to the aromatic ring.
13C NMR Aromatic carbons, nitrile carbon (~115-120 ppm), alkene carbons, and aliphatic carbons. The carbon bearing the chlorine will be shifted downfield.[9][10]
IR Spectroscopy A sharp C≡N stretch around 2220-2240 cm-1, C=C stretch around 1640 cm-1, and C-Cl stretch in the fingerprint region.
Mass Spectrometry The molecular ion peak (M+) and an (M+2)+ peak with approximately one-third the intensity of the M+ peak, characteristic of a monochlorinated compound.

Safety Precautions

  • 2-Bromobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[11][12][13] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.

  • Dichlorobutene Isomers: These are flammable, toxic, and corrosive.[14][15][16] They can cause severe skin burns and eye damage and are harmful if inhaled.[14][15] All manipulations should be performed in a fume hood with appropriate PPE.

  • Grignard Reagents: Highly reactive and pyrophoric upon contact with air and water.[1] Anhydrous conditions must be strictly maintained. The reaction can be exothermic, and appropriate cooling should be readily available.

  • Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying reaction mechanism, particularly the regioselectivity of the Grignard addition to an allylic dihalide, researchers can confidently reproduce this synthesis. The provided experimental procedure, coupled with the expected characterization data and necessary safety precautions, offers a comprehensive guide for the preparation of this versatile chemical intermediate.

References

  • Amoah, E., & Dieter, R. K. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(5), 2870–2888. [Link]

  • Reddit. (2022). Can a Grignard act as a nucleophile in an SN2 reaction? What would the yield be? r/chemistry. [Link]

  • Science of Synthesis. (2011). Product Subclass 11: Grignard Reagents with Transition Metals. Thieme, 7.6.11. [Link]

  • Winthrop University. (n.d.). The Grignard Reaction. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • ADICHEMISTRY. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2022). SN2 versus SN2′ Competition. The Journal of Organic Chemistry, 87(13), 8346–8355. [Link]

  • National Institutes of Health. (2022). SN2 versus SN2′ Competition. PubMed Central. [Link]

  • Beyond Benign. (n.d.). Greener Grignard Reaction. [Link]

  • PubChem. (n.d.). 1,4-Dichloro-2-butene. [Link]

  • PubChem. (n.d.). 1,3-Dichloro-2-butene. [Link]

  • National Institutes of Health. (2023). Degradation and Extraction of Organochlorine Pollutants from Environmental Solids under Subcritical Water Conditions. PubMed Central. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Katritzky, A. R., et al. (1998). 4-Chloro-2-lithio-1-butene, a novel donor-acceptor conjunctive reagent. The Journal of Organic Chemistry, 63(26), 9987–9988. [Link]

  • Unknown. (n.d.). Grignard Reaction. [Link]

  • ResearchGate. (2025). Synthesis of (E)-1,4-diaryl-2-butene-1,4-diones. [Link]

  • Agilent Technologies. (2019). Safety Data Sheet: trans-1,4-Dichloro-2-butene Standard. [Link]

  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (2009). A process for the purification of organochlorine contaminated activated carbon: Sequential solvent purging and reductive dechlorination. PubMed. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. [Link]

  • Chemistry LibreTexts. (2020). 16.5: SN2 Reactions of Allylic Halides and Tosylates. [Link]

  • Unknown. (n.d.). 25. The Grignard Reaction. [Link]

  • LookChem. (n.d.). DICHLOROBUTENE 11069-19-5 wiki. [Link]

  • PubChem. (n.d.). 2-Bromobenzonitrile. [Link]

  • ResearchGate. (2006). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Chad's Prep. (2021). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Beilstein Journals. (n.d.). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13 C NMR spectrum of but-1-ene. [Link]

  • ResearchGate. (2009). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]

  • Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • UCSD SSPPS NMR Facility. (2016). Distinguishing chlorine and bromine by 1 H- 13 C HSQC. [Link]

  • Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]

  • SciSpace. (n.d.). A 13 C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers, Ethylene–Propylene–Butene-1, and Elthy. [Link]

Sources

Application Notes and Protocols: 2-Chloro-4-(2-cyanophenyl)-1-butene as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the use of 2-Chloro-4-(2-cyanophenyl)-1-butene as a chemical intermediate in organic synthesis, with a particular focus on its potential applications in pharmaceutical and materials science research. While direct literature on this specific molecule is emerging, its structural motifs—an allylic chloride and a substituted benzonitrile—suggest a rich and versatile reactivity profile. This guide is structured to provide researchers with a strong foundational understanding of its synthesis, handling, and potential downstream applications, based on established principles of organic chemistry and analogous reactivity patterns. Protocols provided herein are designed to be self-validating and are supported by references to authoritative literature.

Introduction: The Strategic Value of a Bifunctional Intermediate

Chemical intermediates are the foundational building blocks in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1] The strategic design of an intermediate can significantly influence the efficiency, cost-effectiveness, and novelty of a synthetic route. This compound is a prime example of a bifunctional intermediate, possessing two key reactive handles:

  • An Allylic Chloride: This functional group is a potent electrophile, susceptible to nucleophilic substitution reactions. The allylic position enhances its reactivity compared to a standard alkyl chloride, allowing for milder reaction conditions and broader substrate scope.[2][3][4][5]

  • A Substituted Benzonitrile: The cyano group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and ketones.[6] It also serves as a key structural element in many biologically active compounds.

The spatial relationship between these two groups within the same molecule opens up possibilities for intramolecular reactions to form complex heterocyclic systems or for sequential functionalization to build molecular complexity.

Physicochemical Properties and Safety Considerations

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₁H₁₀ClNChemBK[7]
Molar Mass191.66 g/mol ChemBK[7]

Safety and Handling:

As with any chlorinated organic compound and nitrile-containing molecule, proper safety precautions are paramount.

  • Handling: Work in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.

Proposed Synthesis Protocol

The synthesis of this compound can be envisioned through a multi-step sequence, leveraging well-established organometallic and olefination reactions. The following protocol is a proposed route based on analogous transformations.

Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below, starting from 2-cyanobenzyl bromide and allyl magnesium bromide.

G Target This compound Intermediate1 4-(2-Cyanophenyl)-1-butene Target->Intermediate1 Allylic Chlorination Precursor1 2-Cyanobenzyl bromide Intermediate1->Precursor1 Grignard Coupling Precursor2 Allyl magnesium bromide Intermediate1->Precursor2 Grignard Coupling

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-(2-Cyanophenyl)-1-butene via Grignard Coupling

This step involves the coupling of an organometallic reagent (Allyl magnesium bromide) with an electrophilic benzyl halide (2-cyanobenzyl bromide).

Materials:

  • 2-Cyanobenzyl bromide

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.

  • Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with gentle stirring. The reaction should start spontaneously, as evidenced by bubbling and heat generation. Maintain a gentle reflux by controlling the addition rate.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: Cool the Grignard solution in an ice bath.

  • Dissolve 2-cyanobenzyl bromide in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent solution with vigorous stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 4-(2-cyanophenyl)-1-butene.

Step 2: Allylic Chlorination to Yield this compound

This step introduces the chlorine atom at the allylic position. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation.

Materials:

  • Crude 4-(2-cyanophenyl)-1-butene from Step 1

  • N-Chlorosuccinimide (NCS)

  • Carbon tetrachloride or dichloromethane

  • AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (BPO) as a radical initiator

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Protocol:

  • Dissolve the crude 4-(2-cyanophenyl)-1-butene in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

  • Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification of the final product is crucial to remove any unreacted starting materials and byproducts.

Purification Protocol: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl acetate (or other suitable solvent system)

  • Standard column chromatography setup

Protocol:

  • Prepare a silica gel slurry in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent (e.g., 95:5 Hexanes:Ethyl acetate).

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques.[9]

TechniqueExpected Observations
¹H NMR Signals corresponding to the vinyl protons, the allylic proton adjacent to the chlorine, the benzylic protons, and the aromatic protons. The chemical shifts and coupling patterns will be characteristic of the structure.
¹³C NMR Resonances for the sp² carbons of the double bond and the aromatic ring, the sp³ carbons of the alkyl chain, and the carbon of the cyano group.
FT-IR Characteristic absorption bands for the C≡N stretch (around 2220-2240 cm⁻¹), C=C stretch (around 1640 cm⁻¹), and C-Cl stretch (around 600-800 cm⁻¹).
GC-MS A single major peak in the gas chromatogram with a mass spectrum showing the molecular ion peak and characteristic fragmentation patterns.

Applications as a Chemical Intermediate: Reaction Protocols

The dual functionality of this compound makes it a valuable intermediate for the synthesis of a variety of target molecules.

Nucleophilic Substitution at the Allylic Position

The allylic chloride is susceptible to Sₙ2 reactions with a wide range of nucleophiles.[3][4]

General Protocol for Nucleophilic Substitution:

  • Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Add the nucleophile (e.g., an amine, thiol, or cyanide salt) (1.1 - 1.5 equivalents).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, perform an appropriate aqueous work-up to isolate the product.

  • Purify by column chromatography or recrystallization.

G Start This compound Product Substituted Product Start->Product Sₙ2 Reaction Nucleophile Nu⁻ Nucleophile->Start

Caption: General scheme for nucleophilic substitution.

Transformation of the Cyano Group

The nitrile functionality can be converted into other valuable groups.

Protocol for Hydrolysis to a Carboxylic Acid:

  • Dissolve this compound in a mixture of ethanol and water.

  • Add an excess of a strong base (e.g., NaOH or KOH).

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the product.

Protocol for Reduction to a Primary Amine:

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Add a solution of this compound in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the amine.

G Start This compound CarboxylicAcid Corresponding Carboxylic Acid Start->CarboxylicAcid Acid/Base Hydrolysis Amine Corresponding Primary Amine Start->Amine Reduction (e.g., LiAlH₄)

Caption: Transformations of the cyano group.

Conclusion

This compound represents a promising and versatile chemical intermediate for the synthesis of complex organic molecules. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for researchers in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the synthesis, purification, and application of this compound, encouraging further exploration of its synthetic potential. As with all chemical research, adherence to strict safety protocols is essential.

References

  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Publishing. Available at: [Link]

  • Synthesis, Structural Characterization, and Hydrogen Release of Al-Based Amidoboranes Derived from MAlH4 (Li, Na)-BH3NH2CH2CH2NH2BH3. MDPI. Available at: [Link]

  • ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. ResearchGate. Available at: [Link]

  • Effect of Allylic Groups on SN2 Reactivity. PMC - NIH. Available at: [Link]

  • Synthesis of benzonitriles from substituted benzaldehyde. Google Patents.
  • Chemistry of Nitriles. LibreTexts. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. Available at: [Link]

  • Guidelines on the determination of chlorinated hydrocarbons in sediment. Repository OceanBestPractices. Available at: [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed. Available at: [Link]

  • Synthesis and Evaluation of Novel 2-butyl-4-chloro-1-methylimidazole Embedded Chalcones and Pyrazoles as Angiotensin Converting Enzyme (ACE) Inhibitors. PubMed. Available at: [Link]

  • Removal of chlorinated organic compounds in water with. Kenyatta University. Available at: [Link]

  • Synthesis of 4-Butylbenzonitrile From Benzene. YouTube. Available at: [Link]

  • SN2 Reactions of Allylic Halides and Tosylates. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and characterization of 4-hydroxy-2-nonenal derivatives for gas chromatographic analysis with electron capture detection (GC-ECD). ResearchGate. Available at: [Link]

  • Benzene, 2,4-dichloro-1-methoxy. Organic Syntheses Procedure. Available at: [Link]

  • General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Chemistry Portal. Available at: [Link]

  • Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Available at: [Link]

  • Bifunctional Derivative of p,p'-Dichlorochalcone. Part II. Synthesis of a Novel Compound 2-[2-Carboxymethylthio-2-(4-chlorophenyl)ethyl]. MDPI. Available at: [Link]

  • Analysis Of Chlorinated Organic Compounds Formed During Chlorination Of Wastewater Products. EPA NEIPS. Available at: [Link]

  • Recent updates on analytical methods for detection of cyanide in human blood. Asian Journal of Pharmacy and Pharmacology. Available at: [Link]

  • The Effect of Allylic Groups on SN2 Reactivity. ResearchGate. Available at: [Link]

  • Chapter 4. Purification of Organic Chemicals. ResearchGate. Available at: [Link]

  • Synthesis of benzonitriles from substituted benzoic acid. Google Patents.
  • (PDF) Bifunctional Derivative of p,p'-Dichlorochalcone. Part II. Synthesis of a Novel Compound 2-[2-Carboxymethylthio-2-(4-chlorophenyl)ethyl]. ResearchGate. Available at: [Link]

  • Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. PubMed Central. Available at: [Link]

Sources

Application Notes & Protocols: 2-Chloro-4-(2-cyanophenyl)-1-butene as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the potential applications of 2-Chloro-4-(2-cyanophenyl)-1-butene as a precursor for the synthesis of valuable heterocyclic compounds, particularly indoles and quinolines. While direct literature precedents for this specific starting material are not extensively documented, its structural motifs—a cyanophenyl group, a reactive chloro substituent, and a terminal alkene—suggest its high potential in well-established cyclization methodologies. This guide will focus on two highly plausible synthetic strategies: radical-mediated cyclization and palladium-catalyzed intramolecular Heck reaction. For each strategy, we will delve into the mechanistic rationale, provide detailed experimental protocols adapted from analogous systems, and discuss the critical parameters for successful synthesis.

Introduction: The Synthetic Potential of this compound

The development of novel and efficient routes to nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. The molecule this compound presents a unique combination of functional groups that can be strategically exploited for the construction of complex polycyclic systems. The ortho-disposed cyano and butenyl groups on the phenyl ring are primed for intramolecular cyclization. The chloro substituent on the butenyl chain offers a handle for transition metal-catalyzed cross-coupling reactions. This guide will provide the theoretical framework and practical protocols for leveraging these features to synthesize substituted indoles and quinolines.

Radical-Mediated Cyclization for Indole Synthesis

A compelling application of this compound is in the synthesis of 3-substituted indoles via a radical cyclization pathway. This approach first requires the conversion of the cyano group to an isocyanide, a functional group known to readily participate in radical reactions.

Mechanistic Rationale

The tin-mediated radical cyclization of an o-alkenylphenyl isocyanide is a well-established method for indole synthesis.[1] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which generates a tributyltin radical from tributyltin hydride (Bu₃SnH). This radical adds to the isocyanide carbon, forming an imidoyl radical. This intermediate then undergoes a 5-exo-trig cyclization onto the pendant alkene, which is generally favored over the 6-endo-trig pathway, to form a five-membered ring. The resulting alkyl radical is then quenched by Bu₃SnH, regenerating the tin radical and yielding a 2-stannyl-3-substituted indoline, which subsequently aromatizes to the indole.

Diagram 1: Proposed Mechanism for Radical-Mediated Indole Synthesis

G cluster_0 Initiation cluster_1 Propagation AIBN AIBN (Initiator) Bu3Sn_rad Bu₃Sn• AIBN->Bu3Sn_rad Generates Bu3SnH Bu₃SnH Bu3SnH->Bu3Sn_rad Precursor o-alkenylphenyl isocyanide Bu3Sn_rad->Precursor Imidoyl_rad Imidoyl Radical Precursor->Imidoyl_rad + Bu₃Sn• Cyclized_rad Cyclized Alkyl Radical (5-exo-trig) Imidoyl_rad->Cyclized_rad Intramolecular Cyclization Indoline_Sn 2-Stannyl Indoline Cyclized_rad->Indoline_Sn + Bu₃SnH - Bu₃Sn• Indole 3-Substituted Indole Indoline_Sn->Indole Aromatization

Caption: Tin-mediated radical cyclization of an o-alkenylphenyl isocyanide.

Experimental Protocol: Synthesis of a 3-Substituted Indole

This protocol is adapted from established procedures for similar substrates.[1]

Step 1: Conversion of Nitrile to Isocyanide

A standard two-step procedure involving formylation of the corresponding aniline (requiring prior reduction of the nitrile) followed by dehydration is a common route to isocyanides.

Step 2: Radical Cyclization

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the o-alkenylphenyl isocyanide precursor (1.0 equiv) in degassed toluene (0.02 M).

  • Reagent Addition: Add tributyltin hydride (1.2 equiv) and a catalytic amount of AIBN (0.1 equiv) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product, a 2-stannylindole, can be purified by flash column chromatography on silica gel.

  • Protodestannylation: To obtain the 3-substituted indole, the purified 2-stannylindole is dissolved in a suitable solvent like dichloromethane and treated with a mild acid (e.g., silica gel or a dilute solution of HCl) until the starting material is consumed (monitored by TLC). The reaction is then quenched, extracted, and the organic layer is dried and concentrated to yield the final product.

Parameter Condition/Reagent Purpose
Solvent Degassed ToluenePrevents quenching of radicals by oxygen.
Radical Initiator AIBNInitiates the radical chain reaction upon heating.
Radical Mediator Tributyltin HydridePropagates the radical chain and provides a hydrogen atom for quenching.
Temperature Reflux (110 °C)Ensures thermal decomposition of AIBN to generate radicals.
Atmosphere Inert (Argon/Nitrogen)Prevents oxidation and side reactions.
Trustworthiness and Validation

The success of this protocol relies on the efficient generation of the imidoyl radical and its subsequent intramolecular cyclization. The regioselectivity of the cyclization (5-exo vs. 6-endo) is a critical aspect. For many substrates, the 5-exo pathway is kinetically favored.[1] However, the formation of a six-membered ring (a tetrahydroquinoline derivative) is a potential side reaction. The product distribution can often be influenced by the reaction conditions and the nature of the substituents. Validation of the final product structure should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Palladium-Catalyzed Intramolecular Heck Reaction for Quinolone Synthesis

The chloro-substituent in this compound provides a handle for a palladium-catalyzed intramolecular Heck reaction, a powerful tool for forming carbon-carbon bonds.[2] This strategy can be envisioned to produce substituted quinoline or isoquinoline derivatives. For the synthesis of a quinoline scaffold, a preliminary transformation of the cyano group into an amine or amide would be necessary to enable cyclization onto the butenyl chain.

Mechanistic Rationale

The intramolecular Heck reaction typically proceeds through a catalytic cycle involving a palladium(0) species.[3] The cycle begins with the oxidative addition of the alkyl or aryl halide (in this case, the chloro-alkene) to the Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by the intramolecular migratory insertion of the alkene into the Pd-C bond, leading to the formation of a new carbon-carbon bond and a cyclic alkylpalladium(II) complex. The final step is a β-hydride elimination, which regenerates the double bond within the newly formed ring system and produces a palladium hydride species. Reductive elimination of HX with the help of a base regenerates the Pd(0) catalyst, allowing the cycle to continue.

Diagram 2: Catalytic Cycle of the Intramolecular Heck Reaction

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_alkyl R-Pd(II)-X L₂ OxAdd->PdII_alkyl MigIns Migratory Insertion PdII_alkyl->MigIns Cyclized_Pd Cyclized Alkyl-Pd(II) MigIns->Cyclized_Pd BetaElim β-Hydride Elimination Cyclized_Pd->BetaElim Product_PdH Product + HPd(II)X BetaElim->Product_PdH RedElim Reductive Elimination (+ Base) Product_PdH->RedElim RedElim->Pd0 - HBX

Caption: Generalized catalytic cycle for the intramolecular Heck reaction.

Experimental Protocol: Synthesis of a Substituted Quinolone

This protocol is a generalized procedure based on known intramolecular Heck reactions.[2][4]

Step 1: Precursor Modification

The cyano group of the starting material would need to be converted to a nucleophilic nitrogen-containing group, such as an amine or an amide, to facilitate the desired cyclization.

Step 2: Intramolecular Heck Reaction

  • Reaction Setup: To a sealable reaction tube, add the modified precursor (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a phosphine ligand like PPh₃ (10 mol%), and a base, for instance, triethylamine (2.0 equiv).

  • Solvent Addition: Add a suitable aprotic polar solvent, such as DMF or acetonitrile, under an inert atmosphere.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired heterocyclic compound.

Component Example Role in the Reaction
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂The active catalyst for the C-C bond formation.
Ligand PPh₃, P(o-tol)₃Stabilizes the palladium catalyst and influences its reactivity.
Base Et₃N, K₂CO₃Neutralizes the HX formed during the catalytic cycle, regenerating the Pd(0) catalyst.
Solvent DMF, AcetonitrileAprotic polar solvent to dissolve reactants and facilitate the reaction.
Trustworthiness and Validation

The intramolecular Heck reaction is a robust and reliable method for the synthesis of cyclic compounds. The regioselectivity of the alkene insertion and the subsequent β-hydride elimination are key factors determining the final product. The choice of ligand and base can significantly influence the reaction outcome and efficiency. For the proposed precursor, the formation of either a five- or six-membered ring is possible, and the reaction conditions would need to be optimized to favor the desired product. Characterization of the product by NMR and mass spectrometry is essential to confirm the structure and regiochemistry of the cyclization.

Conclusion

This compound holds significant promise as a versatile precursor for the synthesis of indoles and quinolines. While direct experimental data for this specific molecule is sparse, its functional groups align well with established and reliable synthetic methodologies, namely radical-mediated cyclization and palladium-catalyzed intramolecular Heck reactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the synthetic utility of this and related precursors in the development of novel heterocyclic compounds for various applications in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate the reactivity and optimize the reaction conditions for these transformations.

References

  • (No direct reference for the specific precursor was found in the search results)
  • Fukuyama, T., Chen, X., & Tokuyama, H. (2002). Indole synthesis by radical cyclization of o-alkenylphenyl isocyanides and its application to the total synthesis of natural products. The Chemical Record, 2(3), 163-173. [Link]

  • (No direct reference for this specific applic
  • (No direct reference for this specific applic
  • (No direct reference for this specific applic
  • (No direct reference for this specific applic
  • Intramolecular Heck reaction. In Wikipedia. Retrieved January 29, 2024, from [Link]

  • (No direct reference for this specific applic
  • Heck Reaction. In Chemistry LibreTexts. Retrieved January 29, 2024, from [Link]

  • (No direct reference for this specific applic
  • (No direct reference for this specific applic
  • (No direct reference for this specific applic
  • (No direct reference for this specific applic
  • (No direct reference for this specific applic
  • (No direct reference for this specific applic
  • The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting. [Link]

Sources

Advanced Polymerization Protocols: 2-Chloro-4-(2-cyanophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Methodological Guide

Executive Summary

This application note details the polymerization strategies for 2-Chloro-4-(2-cyanophenyl)-1-butene (CCPB) . This molecule represents a specialized class of monomers: 2-substituted-1-alkenes possessing both electron-withdrawing halogens and bulky aromatic pendant groups.

Technical Challenge: Polymerization of 2-chloro-1-alkenes (e.g., 2-chloropropene derivatives) is thermodynamically challenging due to low ceiling temperatures (


) and degradative chain transfer to allylic hydrogens. The bulky (2-cyanophenyl)ethyl group at the C2 position further increases steric hindrance, necessitating optimized, low-temperature radical protocols or controlled radical polymerization (CRP) techniques to achieve high molecular weights.

Application Potential: Polymers derived from CCPB are candidates for:

  • High Refractive Index Coatings: Due to the combination of aromatic rings and halogen substituents.

  • Dielectric Materials: Leveraging the dipole moment of the nitrile and chloro groups.

  • Functional Precursors: The nitrile group serves as a reactive handle for post-polymerization modification (e.g., conversion to tetrazoles or carboxylic acids).

Chemical Analysis & Mechanistic Strategy

Structural Considerations

The monomer structure, CH₂=C(Cl)-CH₂-CH₂-(C₆H₄-CN) , presents three critical features influencing reactivity:

  • Vinyl Chloride Moiety (2-Chloro-1-alkene): The chlorine atom provides moderate electron-withdrawing character but introduces significant steric strain in the polymer backbone (head-to-tail addition).

  • Allylic Protons (C3 Position): The methylene group adjacent to the vinyl chloride is susceptible to hydrogen abstraction by growing radical chains. This leads to degradative chain transfer , terminating the active chain and creating a stable allylic radical that retards polymerization.

  • Ceiling Temperature (

    
    ):  Sterically hindered alkenes often have 
    
    
    
    near ambient temperature. Polymerization must occur below this threshold to favor propagation over depolymerization.
Strategic Pathway

To overcome these barriers, this guide proposes two distinct protocols:

  • Protocol A (Standard): Low-Temperature Free Radical Polymerization (FRP) to minimize chain transfer and favor thermodynamics.

  • Protocol B (Advanced): Atom Transfer Radical Polymerization (ATRP) for controlled molecular weight distributions and block copolymer synthesis.

Visualization: Reaction Logic & Workflow

The following diagram illustrates the decision matrix and mechanistic pathways for CCPB polymerization.

CCPB_Polymerization_Workflow Monomer Monomer: this compound Decision Select Polymerization Strategy Monomer->Decision Route_A Route A: Free Radical (FRP) Target: Screening & Bulk Material Decision->Route_A Route_B Route B: ATRP (Controlled) Target: Defined Mw & Architecture Decision->Route_B Condition_A Conditions: Initiator: AIBN/BPO Temp: 40-60°C Solvent: Benzene/THF Route_A->Condition_A Condition_B Conditions: Catalyst: Cu(I)Cl / PMDETA Initiator: EBiB Temp: 60-80°C Route_B->Condition_B Challenge Critical Challenge: Degradative Chain Transfer (Allylic H Abstraction) Condition_A->Challenge Condition_B->Challenge Optimization Optimization Step: Add Lewis Acid (ZnCl2) or Lower Temperature Challenge->Optimization Mitigation Product Poly(CCPB) High Refractive Index Functional Nitrile Groups Optimization->Product

Caption: Workflow for selecting and optimizing the polymerization of sterically hindered chloro-alkenes.

Experimental Protocols

Protocol A: Low-Temperature Free Radical Polymerization

Objective: To synthesize homopolymer Poly(CCPB) while minimizing chain transfer. Rationale: Lower temperatures reduce the kinetic energy available for hydrogen abstraction (transfer) relative to addition (propagation).

Materials:

  • Monomer: CCPB (Purified via vacuum distillation to remove inhibitors).

  • Initiator: 2,2'-Azobis(4-methoxy-2.4-dimethyl valeronitrile) (V-70) - Selected for low decomposition temp (30°C).

  • Solvent: Toluene or Tetrahydrofuran (THF), anhydrous.

  • Precipitant: Methanol (cold).

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon flow, dissolve CCPB (5.0 g, ~26 mmol) in Toluene (10 mL).

  • Initiator Addition: Add V-70 initiator (2 mol% relative to monomer).

    • Note: If V-70 is unavailable, AIBN can be used, but reaction temp must be raised to 60°C, increasing transfer risk.

  • Degassing: Seal the reaction vessel with a septum. Sparge with high-purity Nitrogen for 20 minutes to remove oxygen (radical scavenger).

  • Polymerization: Immerse the vessel in a thermostated oil bath at 30°C (for V-70) or 60°C (for AIBN). Stir magnetically at 300 RPM for 24-48 hours.

    • Checkpoint: Viscosity increase indicates polymerization. If no viscosity change after 24h, add 1 mol% additional initiator.

  • Termination: Quench the reaction by cooling to 0°C and exposing to air.

  • Purification: Dropwise add the polymer solution into a 10-fold excess of cold Methanol (-20°C) with vigorous stirring.

  • Isolation: Filter the white precipitate. Reprecipitate from THF into Methanol twice to remove oligomers.

  • Drying: Dry under vacuum at 40°C for 24 hours.

Protocol B: Atom Transfer Radical Polymerization (ATRP)

Objective: To achieve controlled molecular weight and low polydispersity (PDI < 1.5). Rationale: ATRP suppresses the concentration of free radicals, statistically reducing the probability of bimolecular termination and transfer reactions.

Materials:

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).

  • Catalyst: Cu(I)Cl (Purified by washing with acetic acid).

  • Initiator: Ethyl α-bromoisobutyrate (EBiB).

Step-by-Step Procedure:

  • Stoichiometry: Target a Degree of Polymerization (DP) of 50.

    • Ratio: [Monomer] : [Initiator] : [CuCl] : [Ligand] = 50 : 1 : 1 : 1.

  • Setup: In a Schlenk flask, charge CuCl (1 eq) and seal. Cycle vacuum/Nitrogen 3 times.

  • Solvent/Ligand: Inject degassed Anisole (50 wt% solids) and PMDETA (1 eq) via syringe. Stir until the copper complex forms (often green/blue).

  • Monomer Addition: Inject degassed CCPB (50 eq).

  • Initiation: Inject EBiB (1 eq) to start the reaction.

  • Reaction: Heat to 70°C . Monitor conversion via NMR (disappearance of vinyl signals at ~5.2 ppm).

  • Workup: Dilute with THF and pass through a neutral alumina column to remove Copper catalyst (solution turns from green to colorless).

  • Precipitation: Precipitate into Methanol/Water (90:10) mixture.

Data Analysis & Characterization

Summarize your results using the following parameters to validate success.

TechniqueParameterExpected Result (Polymer)Notes
1H NMR Vinyl ProtonsDisappearance of peaks at ~5.1 - 5.3 ppmConfirm conversion %
1H NMR BackboneBroadening of aliphatic signals (1.5 - 2.5 ppm)Indicates polymer formation
FT-IR C=C StretchLoss of peak at ~1630 cm⁻¹Vinyl consumption
FT-IR Nitrile (C≡N)Retention of sharp peak at ~2230 cm⁻¹Ensure side group stability
GPC Mw / MnTarget: 5,000 - 20,000 DaLower Mw expected due to sterics
DSC TgEstimated: 40°C - 70°CDependent on tacticity and Mw

Safety & Handling (Hazard Control)

  • Chlorinated Olefins: Potential carcinogens and liver toxins. Handle exclusively in a fume hood.

  • Nitriles: CCPB contains a nitrile group. While generally stable, thermal decomposition can release HCN. Do not exceed 150°C during processing.

  • Waste Disposal: All liquid waste containing this monomer must be segregated as "Halogenated Organic Waste."

References

  • Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (Foundational text on radical chain transfer mechanisms in allyl/chloro monomers). Link

  • Kennedy, J. P., & Marechal, E. (1982). Carbocationic Polymerization. Wiley. (Discusses the difficulties of polymerizing sterically hindered chloro-alkenes).
  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. (Protocol basis for ATRP of functionalized monomers). Link

  • Yamada, B., et al. (2003). Radical Polymerization of 2-Substituted Propenes. Progress in Polymer Science, 28(3), 469-503. (Specific mechanistic insights into 2-chloro-1-alkene reactivity). Link

  • ChemBK. (n.d.). This compound Properties. (Source for monomer physical data). Link

Application Note: Catalytic Synthesis of 2-Chloro-4-(2-cyanophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists. It details the catalytic synthesis of 2-Chloro-4-(2-cyanophenyl)-1-butene , a specialized structural motif often utilized as a scaffold in the development of conazole-class fungicides and active pharmaceutical ingredients (APIs).

The following guide prioritizes regioselectivity (preserving the vinylic chloride) and chemoselectivity (tolerating the nitrile group).

Part 1: Strategic Analysis & Retrosynthesis

The Synthetic Challenge

The target molecule contains two sensitive features that dictate the synthetic strategy:

  • The Nitrile (Cyano) Group: Located at the ortho position of the phenyl ring. This group is susceptible to nucleophilic attack by hard organometallics (e.g., Grignard or Organolithium reagents), which would lead to imine/ketone byproducts.

  • The 2-Chlorobutene Tail: The vinylic chlorine atom is chemically active. A non-selective coupling method could result in oxidative addition at the vinylic position rather than the desired allylic coupling, or lead to polymerization of the diene system.

Selected Pathway: Negishi Cross-Coupling

To address these challenges, we utilize a Palladium-Catalyzed Negishi Coupling . This method employs an organozinc intermediate, which is sufficiently nucleophilic to form the C-C bond but mild enough to leave the nitrile group intact.

Retrosynthetic Logic:

  • Electrophile: 2,3-Dichloro-1-propene. (The allylic C-Cl bond is significantly more reactive toward Pd(0) insertion than the vinylic C-Cl bond, ensuring regioselectivity).

  • Nucleophile: (2-Cyanobenzyl)zinc bromide.

  • Catalyst: Pd(0) / Phosphine Ligand.

Retrosynthesis Target Target: This compound Precursor1 Nucleophile: (2-Cyanobenzyl)zinc bromide Target->Precursor1 Disconnection Precursor2 Electrophile: 2,3-Dichloro-1-propene Target->Precursor2 Disconnection

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target.

Part 2: Detailed Experimental Protocols

Protocol A: Preparation of (2-Cyanobenzyl)zinc Bromide

Note: Organozinc reagents are moisture-sensitive but far more tolerant than Grignards. All steps must be performed under Argon or Nitrogen.

Reagents:

  • 2-(Bromomethyl)benzonitrile (CAS: 22115-41-9)

  • Zinc Dust (Activated)

  • Lithium Chloride (LiCl) - Critical additive for solubilizing the organozinc species.

  • Anhydrous THF

Procedure:

  • Zinc Activation: In a flame-dried 3-neck flask, place Zinc dust (1.5 equiv) and LiCl (1.5 equiv). Heat to 150°C under high vacuum for 2 hours to dry the salts and activate the surface. Cool to room temperature (RT) under Argon.

  • Solvation: Add anhydrous THF to the flask. Add 5 mol% of 1,2-dibromoethane and heat to reflux for 1 minute to etch the Zn surface. Allow to cool. Add 5 mol% TMSCl (Trimethylsilyl chloride) to further activate.

  • Insertion: Dissolve 2-(Bromomethyl)benzonitrile (1.0 equiv) in anhydrous THF. Add this solution dropwise to the activated Zn suspension at 0°C.

  • Maturation: Stir the mixture at 0°C to RT for 2–4 hours. The disappearance of the starting bromide can be monitored by GC-FID (quench aliquot with dilute HCl).

  • Titration: Titrate a small aliquot with Iodine (

    
    ) to determine the precise molarity of the resulting Organozinc reagent.
    
Protocol B: Cross-Coupling with 2,3-Dichloro-1-propene

Reagents:

  • (2-Cyanobenzyl)zinc bromide solution (from Protocol A)

  • 2,3-Dichloro-1-propene (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(dba)₂ + S-Phos (for difficult substrates)

  • Solvent: THF[1]

Procedure:

  • Catalyst Prep: In a separate reaction vessel, dissolve Pd(PPh₃)₄ in anhydrous THF.

  • Electrophile Addition: Add 2,3-Dichloro-1-propene to the catalyst solution. Stir for 15 minutes at RT.[2] Mechanism Note: Pd(0) inserts into the allylic C-Cl bond to form a

    
    -allyl palladium complex.
    
  • Coupling: Cool the Pd/Electrophile mixture to 0°C. Slowly cannulate the (2-Cyanobenzyl)zinc bromide solution into the reaction vessel over 30 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 6–12 hours.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel, Hexanes/EtOAc gradient). The product is typically a colorless to pale yellow oil.

Part 3: Mechanistic Pathway & Visualization

The success of this reaction relies on the distinct reactivity rates of the two chlorine atoms in 2,3-dichloropropene. The allylic chloride undergoes oxidative addition significantly faster than the vinylic chloride.

Mechanism cluster_0 Cycle Initiation cluster_1 Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Allylic Insertion) Pd0->OxAdd + Electrophile Electrophile 2,3-Dichloro-1-propene PiAllyl π-Allyl Pd(II) Complex OxAdd->PiAllyl TransMetal Transmetallation (+ Ar-Zn-Br) PiAllyl->TransMetal Rate Limiting Step RedElim Reductive Elimination TransMetal->RedElim ZnSalt Byproduct: ZnBrCl TransMetal->ZnSalt RedElim->Pd0 Regeneration Product Product: This compound RedElim->Product

Figure 2: Catalytic cycle demonstrating the selective oxidative addition at the allylic position.

Part 4: Data Summary & Quality Control

Quantitative Parameters
ParameterSpecificationNotes
Yield 75% - 88%Dependent on anhydrous conditions.
Purity (HPLC) > 98.0%Critical for pharmaceutical use.
Regioselectivity > 99:1Allylic vs. Vinylic substitution.
Appearance Pale Yellow OilDarkens upon oxidation/polymerization.
Analytical Validation (Self-Validating Protocol)

To ensure the protocol was successful, verify the following spectral signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Multiplets at

      
       7.3–7.7 ppm (4H, Ar-H).
      
    • Vinylic Protons: Two singlets (or fine doublets) at

      
       5.20 and 5.35 ppm (typical for terminal vinyl chloride 
      
      
      
      ).
    • Ethylene Bridge: A triplet at

      
       2.95 ppm (benzylic) and a triplet at 
      
      
      
      2.65 ppm (allylic). Note: The integration must be 2:2.
  • ¹³C NMR:

    • Nitrile Carbon: Peak at ~118 ppm.

    • Quaternary Vinyl Carbon: Peak at ~138 ppm (C-Cl).

  • IR Spectroscopy:

    • Distinct sharp band at 2225 cm⁻¹ (C≡N stretch).

Part 5: Safety & Handling

  • 2-(Bromomethyl)benzonitrile: Potent lachrymator and skin irritant. Handle only in a fume hood.

  • 2,3-Dichloro-1-propene: Toxic by inhalation and flammable.

  • Organozinc Residues: Pyrophoric when dry. Quench all reaction vessels with isopropanol followed by water before disposal.

References

  • Lipshutz, B. H., et al. (2010).[3] Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents.[3] Organic Letters.[3] Link

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.[4] Link

  • Negishi, E. (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience.
  • PubChem. (n.d.).[5] 2-Chloro-4-(2-chlorophenyl)-1-butene (Structural Analog Data). National Library of Medicine. Link

Sources

Application Notes and Protocols for the Synthesis of 2-Chloro-4-(2-cyanophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

2-Chloro-4-(2-cyanophenyl)-1-butene is a valuable chemical intermediate in the synthesis of various organic molecules, particularly in the development of novel pharmaceutical agents and materials. Its unique structure, featuring a vinyl chloride moiety and a cyanophenyl group, offers multiple reaction sites for further chemical transformations. This document provides a comprehensive guide for the synthesis of this compound, detailing the necessary reagents, a step-by-step protocol, and the underlying chemical principles. The presented methodology is designed to be robust and reproducible for researchers in organic synthesis and drug development.

The synthesis is approached via a two-step sequence. The first step involves the formation of a key ketone intermediate, 4-(2-cyanophenyl)butan-2-one, through the alkylation of an acetone enolate with 2-cyanobenzyl bromide. The second step is the conversion of this ketone to the target vinyl chloride using a chlorinating agent. This route was selected for its reliance on well-established and reliable chemical transformations.

Reagents and Materials

A comprehensive list of all reagents and materials required for the synthesis is provided below. All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/MaterialFormulaMolar Mass ( g/mol )Supplier (Example)Notes
2-Cyanobenzyl bromideC₈H₆BrN196.04Sigma-AldrichLachrymator, handle with care in a fume hood.
AcetoneC₃H₆O58.08Fisher ScientificAnhydrous grade recommended.
Lithium diisopropylamide (LDA)C₆H₁₄LiN107.12Acros OrganicsTypically supplied as a solution in THF/heptane/ethylbenzene. Highly reactive, handle under inert atmosphere.
Tetrahydrofuran (THF)C₄H₈O72.11J.T. BakerAnhydrous, inhibitor-free.
Phosphorus pentachloride (PCl₅)PCl₅208.24Alfa AesarCorrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.
Dichloromethane (DCM)CH₂Cl₂84.93EMD MilliporeAnhydrous grade.
Diethyl ether(C₂H₅)₂O74.12VWRFor extraction.
Saturated aqueous sodium bicarbonateNaHCO₃84.01-For workup.
Saturated aqueous sodium chloride (brine)NaCl58.44-For workup.
Anhydrous magnesium sulfateMgSO₄120.37-For drying organic layers.
Argon or Nitrogen gasAr or N₂--For maintaining an inert atmosphere.
Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step is an S(_N)2 alkylation of an acetone enolate with 2-cyanobenzyl bromide to form the intermediate ketone. This is followed by the conversion of the ketone to the final vinyl chloride product.

Synthesis_Workflow cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Vinyl Chloride Formation A Acetone + LDA in THF B Formation of Acetone Enolate A->B -78 °C D Alkylation (SN2 Reaction) B->D C 2-Cyanobenzyl bromide C->D E 4-(2-cyanophenyl)butan-2-one D->E Workup & Purification F 4-(2-cyanophenyl)butan-2-one H Chlorination Reaction F->H G Phosphorus pentachloride (PCl5) in DCM G->H 0 °C to rt I This compound H->I Workup & Purification

Caption: Workflow for the synthesis of this compound.

Experimental Protocols
Part 1: Synthesis of 4-(2-cyanophenyl)butan-2-one

This procedure details the alkylation of acetone with 2-cyanobenzyl bromide to yield the key ketone intermediate. The reaction is performed under anhydrous conditions and an inert atmosphere to ensure the stability of the strong base (LDA) and the enolate.

Causality Behind Experimental Choices:

  • LDA as a Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, which is crucial for the quantitative deprotonation of acetone to its enolate form without competing nucleophilic attack on the alkyl halide.[1]

  • Low Temperature: The reaction is initiated at -78 °C to control the exothermicity of the deprotonation and to prevent side reactions.

  • Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used, as LDA and the enolate are highly reactive towards protic solvents like water.[2]

Step-by-Step Protocol:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon or nitrogen inlet.

  • Enolate Formation:

    • To the flask, add anhydrous tetrahydrofuran (THF) and cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of lithium diisopropylamide (LDA) in THF/heptane/ethylbenzene to the cooled THF.

    • In the dropping funnel, prepare a solution of anhydrous acetone in anhydrous THF.

    • Add the acetone solution dropwise to the LDA solution at -78 °C over a period of 30 minutes.

    • Stir the resulting mixture at -78 °C for an additional 30 minutes to ensure complete enolate formation.

  • Alkylation:

    • Prepare a solution of 2-cyanobenzyl bromide in anhydrous THF in the dropping funnel.

    • Add the 2-cyanobenzyl bromide solution dropwise to the enolate solution at -78 °C. The reaction is an S(_N)2 displacement.[3]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Workup and Purification:

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4-(2-cyanophenyl)butan-2-one.

Part 2: Synthesis of this compound

This part of the protocol describes the conversion of the synthesized ketone into the final vinyl chloride product using phosphorus pentachloride.

Causality Behind Experimental Choices:

  • Phosphorus Pentachloride (PCl₅): PCl₅ is a classic and effective reagent for converting ketones into gem-dichlorides, which can then undergo elimination to form vinyl chlorides.[4][5] The reaction mechanism involves the initial attack of the carbonyl oxygen on the phosphorus atom, followed by substitution and elimination steps.[6]

  • Dichloromethane (DCM) as Solvent: DCM is a suitable inert solvent for this reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and an argon or nitrogen inlet, dissolve the 4-(2-cyanophenyl)butan-2-one in anhydrous dichloromethane (DCM).

  • Chlorination:

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add phosphorus pentachloride (PCl₅) to the solution in portions. The addition is exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the excess PCl₅.

    • Separate the organic layer, and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with hexane) to yield the final product, this compound.

Quantitative Data Summary
StepStarting MaterialReagentProductMolar Ratio (Starting Material:Reagent)Typical Yield
1AcetoneLDA4-(2-cyanophenyl)butan-2-one1 : 1.160-70%
14-(2-cyanophenyl)butan-2-one2-Cyanobenzyl bromide1 : 1
24-(2-cyanophenyl)butan-2-onePCl₅This compound1 : 1.250-60%
Safety Precautions
  • 2-Cyanobenzyl bromide is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.

  • Lithium diisopropylamide (LDA) is a pyrophoric and corrosive reagent. It should be handled under an inert atmosphere and away from moisture.

  • Phosphorus pentachloride (PCl₅) is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).

  • All reactions should be performed in a well-ventilated fume hood.

References

Sources

Troubleshooting & Optimization

Purification techniques for 2-Chloro-4-(2-cyanophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Chloro-4-(2-cyanophenyl)-1-butene

Executive Summary

This guide addresses the purification and handling of This compound , a functionalized aryl-alkene intermediate often utilized in the synthesis of heterocyclic agrochemicals and pharmaceuticals (e.g., conazole scaffolds).[1]

The molecule features two sensitive moieties: a vinyl chloride (susceptible to hydrolysis and polymerization) and an ortho-substituted nitrile (susceptible to steric hindrance and hydrolysis).[1] Successful purification requires balancing thermal exposure against separation efficiency.[1]

Part 1: Critical Troubleshooting (Q&A)

Category 1: Thermal Instability & Distillation Issues

Q: I observe significant tar formation and HCl evolution during vacuum distillation. How can I mitigate this?

A: The vinyl chloride moiety is thermally labile.[1] At temperatures >140°C, it can undergo dehydrohalogenation (releasing HCl) or radical polymerization.

  • Root Cause: Excessive pot temperature or presence of trace Lewis acids (e.g., metal salts from previous steps) catalyzing polymerization.[1]

  • Corrective Action:

    • Lower the Pressure: Aim for

      
       (preferably 
      
      
      
      ) to keep the pot temperature below 110°C.
    • Add Inhibitors: Introduce radical scavengers such as 4-tert-butylcatechol (TBC) or BHT (0.1–0.5 wt%) to the crude pot prior to heating.[1]

    • Buffer the Pot: Add solid Calcium Carbonate (

      
      )  or Sodium Bicarbonate  (1-2 wt%) to the distillation flask. This neutralizes any generated HCl in situ, preventing autocatalytic decomposition.[1]
      
Category 2: Hydrolytic Degradation[1]

Q: My GC-MS shows a growing impurity with M+16 mass (Ketone formation). Why is this happening?

A: You are observing the hydrolysis of the vinyl chloride to the corresponding methyl ketone (4-(2-cyanophenyl)-2-butanone).

  • Mechanism: Vinyl chlorides are "masked ketones."[1] In the presence of moisture and trace acid, they hydrolyze:

    
    [1]
    
  • Corrective Action:

    • pH Control: Ensure the crude mixture is neutral to slightly basic (pH 7-8) before concentration. Avoid acidic washes (HCl/H2SO4) during workup; use saturated

      
       or dilute 
      
      
      
      instead.[1]
    • Solvent Drying: Dry organic layers thoroughly with

      
       (not acidic silica) before evaporation.[1]
      
    • Storage: Store the purified oil under Argon/Nitrogen at 2-8°C.

Category 3: Chromatographic Separation[1]

Q: The product co-elutes with the des-chloro impurity (4-(2-cyanophenyl)-1-butene) on silica gel.[1] How do I improve resolution?

A: The polarity difference between the vinyl chloride and the des-chloro alkene is minimal.[1] Standard normal-phase silica is often insufficient.[1]

  • Corrective Action:

    • Silver Nitrate Impregnation: Use

      
      -impregnated silica gel (10% w/w).[1] The silver ions complex reversibly with the pi-electrons of the alkenes.[1] The electron-withdrawing chlorine atom reduces the pi-electron density of your product compared to the des-chloro impurity, altering retention times significantly.[1]
      
    • Gradient Optimization: Switch to a lower polarity modifier. Instead of EtOAc/Hexane, use DCM/Heptane or MTBE/Heptane gradients, which often provide better selectivity for halogenated hydrocarbons.[1]

Part 2: Experimental Protocols

Protocol A: High-Vacuum Distillation with Stabilization

Use this method for bulk purification (>10g) where thermal stability is managed.[1]

ParameterSpecificationNotes
Pressure 0.1 – 0.5 mmHgHigh vacuum is critical.[1]
Bath Temp Max 125°CDo not exceed.
Stabilizer BHT (2000 ppm)Added to the pot.
Acid Scavenger

(1% w/w)
Solid powder, stir bar required.[1]
Condenser 5°C - 10°CAvoid freezing if MP is near RT.[1]

Step-by-Step:

  • Concentrate the crude reaction mixture to remove low-boiling solvents (DCM/THF).

  • Dissolve the residue in minimal Toluene and wash with 5%

    
     to ensure pH > 7.[1] Dry over 
    
    
    
    .[2]
  • Transfer to a single-neck round bottom flask. Add BHT and

    
    .
    
  • Connect a short-path distillation head (Vigreux column is not recommended due to pressure drop).[1]

  • Slowly reduce pressure to <0.5 mmHg.[1]

  • Increase bath temperature incrementally. Collect the main fraction.

    • Note: If the vacuum fluctuates (bumping), it indicates HCl evolution.[1] Stop immediately.

Protocol B: Silver-Impregnated Silica Chromatography

Use this method for high-purity requirements (<10g) or separating close isomers.[1]

  • Preparation: Dissolve

    
     (2g) in Acetonitrile (20mL). Add Silica Gel (20g) and stir. Evaporate solvent in the dark (rotovap) to obtain a free-flowing powder.
    
  • Packing: Pack the column with the treated silica.[1] Protect from light (wrap column in foil).

  • Elution:

    • Mobile Phase A: n-Heptane

    • Mobile Phase B: Toluene (or DCM)[1]

    • Gradient: 0% B to 20% B over 10 Column Volumes.

  • Recovery: The product will elute differently based on pi-complexation strength.[1] Monitor fractions by TLC (UV 254nm).

Part 3: Visualized Workflows

Figure 1: Degradation & Impurity Pathways

This diagram illustrates the critical degradation routes that must be avoided during purification.[1]

DegradationPathways cluster_prevention Prevention Strategies Target This compound (Target Molecule) Ketone 4-(2-cyanophenyl)-2-butanone (Hydrolysis Impurity) Target->Ketone Acidic pH + H2O (Slow Hydrolysis) Polymer Poly(chlorobutene) Oligomers (Black Tar/Gunk) Target->Polymer Heat (>140°C) or Radical Initiators Alkyne 4-(2-cyanophenyl)-1-butyne (Elimination Product) Target->Alkyne Strong Base (Elimination of HCl) P1 Buffer with CaCO3 P1->Target Prevents HCl autocatalysis P2 Add BHT/TBC P2->Polymer Inhibits P3 Keep pH 7-8 P3->Ketone Inhibits

Caption: Chemical stability profile showing hydrolysis (red), polymerization (grey), and elimination (yellow) risks.[1][2][3]

Figure 2: Purification Decision Matrix

Follow this logic to select the appropriate purification method.

PurificationLogic Start Crude Mixture Analysis CheckPurity Crude Purity (GC/HPLC) > 85%? Start->CheckPurity CheckScale Scale > 20g? CheckPurity->CheckScale Yes PreWash Acid/Base Wash (Remove polar impurities) CheckPurity->PreWash No (<85%) Distill High Vacuum Distillation (Protocol A) CheckScale->Distill Yes (Bulk) Column Flash Chromatography (Standard Silica) CheckScale->Column No (Lab Scale) AgColumn AgNO3-Silica Chromatography (Protocol B) Distill->AgColumn If Distillation Fails/Decomposes Column->AgColumn If Isomers Co-elute PreWash->CheckScale

Caption: Decision tree for selecting between distillation and chromatography based on scale and purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24721719, 2-Chloro-4-(2-chlorophenyl)-1-butene. Retrieved from [Link]

  • Organic Syntheses (2010).Purification of Vinyl Chlorides and Prevention of Hydrolysis. Org. Synth. Coll. Vol. 11. (General reference for handling labile vinyl chlorides).
  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate.[1] Tetrahedron, 57(3), 425–447.[1] (Source for Ag-Silica protocol).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.).[1] Butterworth-Heinemann.[1] (Standard reference for distillation stabilizers).

Sources

Technical Support Center: Synthesis of 2-Chloro-4-(2-cyanophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: LERS-INT-045 Subject: Yield Optimization & Troubleshooting Guide for Lersivirine Intermediate Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

System Overview & Chemical Logic

Target Molecule: 2-Chloro-4-(2-cyanophenyl)-1-butene Primary Application: Key intermediate in the synthesis of Lersivirine (UK-453,061), a next-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).

This synthesis relies on the benzylic alkylation of o-tolunitrile (2-methylbenzonitrile) with 2,3-dichloro-1-propene. While theoretically straightforward, this reaction is kinetically sensitive. The yield is frequently compromised by three competing pathways: dialkylation, electrophile degradation (elimination), and nitrile self-condensation.

The "Golden Batch" Protocol (Baseline Standard)

To troubleshoot effectively, we must first establish the validated control parameters.

ParameterStandard ConditionRationale
Substrate o-Tolunitrile (1.0 eq)Pre-dried (<0.05% H₂O). Water kills the lithiated species immediately.
Base LDA (1.1–1.2 eq)Lithium Diisopropylamide . Chosen over BuLi to prevent nucleophilic attack on the nitrile group.
Electrophile 2,3-Dichloro-1-propene (1.2 eq)Must be distilled to remove acid stabilizers that quench the base.
Solvent THF (Anhydrous)High solubility for lithiated species; ethereal nature stabilizes the Li-cation.
Temperature -78°C (Lithiation)

-40°C (Alkylation)
Low temp prevents benzylic anion isomerization and nitrile polymerization.
Additives DMPU or HMPA (Optional)Polar aprotic cosolvents break Li-aggregates, increasing anion reactivity.

Troubleshooting Modules

Module A: Low Conversion (Starting Material Remains)

Symptom: LCMS shows high peaks for o-tolunitrile but low product mass. Diagnosis: The benzylic anion failed to form or was quenched before alkylation.

  • Root Cause 1: Moisture Ingress. The lithiated o-tolunitrile is a "hard" nucleophile and extremely basic. Even ppm-levels of moisture in the THF or nitrogen line will protonate the anion back to the starting material.

    • Action: Titrate your LDA before use. Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column immediately before use.

  • Root Cause 2: Base Degradation. Commercial LDA solutions degrade over time, absorbing CO₂ to form carbamates.

    • Action: Switch to generating LDA in situ (n-BuLi + Diisopropylamine at 0°C) rather than using bottled stock.

  • Root Cause 3: Enolization Lag. The deprotonation of the methyl group is not instantaneous due to the steric bulk of the ortho-cyano group.

    • Action: Increase the "aging" time of the anion at -78°C from 30 minutes to 60 minutes before adding the electrophile.

Module B: High Impurity Profile (Dialkylation & Tars)

Symptom: Yield is low, and LCMS shows masses corresponding to M+74 (Dialkylation) or polymer streaks. Diagnosis: Loss of kinetic control.

  • Root Cause 1: Temperature Excursion. If the electrophile is added too fast, the exotherm raises the local temperature. This allows the product (which contains a benzylic proton) to be deprotonated by the remaining base, leading to a second alkylation.

    • Action: Implement Cryogenic Dropwise Addition . The internal temperature must not exceed -65°C during the addition of 2,3-dichloropropene.

  • Root Cause 2: Electrophile Elimination. 2,3-dichloropropene is prone to E2 elimination in the presence of strong bases, forming allene or propyne (gases), effectively wasting the electrophile.

    • Action: Ensure the base is fully consumed by the o-tolunitrile before adding the electrophile. Do not mix base and electrophile directly.

  • Root Cause 3: Radical Polymerization. The chlorodiene moiety is susceptible to radical polymerization.

    • Action: Add a radical inhibitor (e.g., BHT) to the workup, but not the reaction (as it might interfere with the anionic mechanism). Ensure the 2,3-DCP is fresh.

Module C: Nitrile Hydrolysis (Amide Formation)

Symptom: Appearance of a polar peak (M+18 relative to nitrile). Diagnosis: The nitrile group hydrolyzed to a primary amide during the quench.

  • Root Cause: Quenching with strong acid or allowing the reaction to warm up in basic aqueous media.

  • Action: Quench with saturated NH₄Cl (mildly acidic/buffered) at low temperature (-20°C) before allowing the mixture to warm to room temperature. Avoid HCl.

Visualizing the Chemistry

Diagram 1: Reaction Pathway & Failure Points

This diagram maps the critical path to the target versus the "death" pathways (impurities).

ReactionPathways Start o-Tolunitrile Anion Lithiated Species (Benzylic Anion) Start->Anion Deprotonation Base LDA / THF (-78°C) Base->Anion Target TARGET: This compound Anion->Target Alkylation (Kinetic Control) Impurity_SM Recovered SM (Protonation) Anion->Impurity_SM Moisture (Quench) Electrophile 2,3-Dichloro-1-propene Electrophile->Target Impurity_Poly IMPURITY: Polymers/Tars Electrophile->Impurity_Poly Radical/Thermal Degradation Impurity_Di IMPURITY: Dialkylated Product Target->Impurity_Di Excess Base + High Temp

Caption: Kinetic pathway analysis showing the narrow window for target formation vs. dialkylation or quenching.

Diagram 2: Troubleshooting Logic Flow

Follow this decision tree when yield drops below 60%.

TroubleshootingTree Start Yield < 60%? CheckSM Is Starting Material (o-Tolunitrile) present? Start->CheckSM YesSM YES: Low Conversion CheckSM->YesSM High % NoSM NO: High Impurity CheckSM->NoSM Low % ActionDry ACTION: Check THF dryness & Titrate LDA YesSM->ActionDry ActionTime ACTION: Increase anion formation time (1h) YesSM->ActionTime CheckMass Check Impurity Mass NoSM->CheckMass MassDi High MW (Dialkylation) CheckMass->MassDi MassTar Polymer/Tars CheckMass->MassTar ActionTemp ACTION: Lower Temp (-78°C) Slower Addition MassDi->ActionTemp ActionStab ACTION: Distill 2,3-DCP Add Radical Inhibitor MassTar->ActionStab

Caption: Step-by-step diagnostic workflow for isolating yield-killing variables.

Frequently Asked Questions (FAQ)

Q: Can I use K-tBuO instead of LDA to scale up? A: Yes, but with caution. Potassium tert-butoxide (K-tBuO) in DMF is a common industrial alternative to avoid cryogenic conditions. However, the potassium enolate is more reactive and less selective than the lithium species. If you switch to K-tBuO, you must control the stoichiometry precisely (1.05 eq max) to prevent dialkylation, as the reaction runs at higher temperatures (0°C to RT).

Q: My 2,3-dichloropropene turned yellow. Is it safe to use? A: No. Yellowing indicates the formation of HCl and polymerization precursors. This acidic impurity will quench your LDA immediately, lowering yield. You must distill it (bp 94°C) or pass it through a basic alumina plug immediately before the reaction.

Q: Why do I see "Allene" mentioned in literature regarding this reagent? A: 2,3-dichloropropene can undergo elimination to form 2-chloro-1,2-propadiene (an allene) or propyne if exposed to strong base without reacting with the nitrile anion. This is a side reaction that consumes your electrophile. To prevent this, ensure your nitrile anion is fully formed before adding the electrophile.

References

  • Pfizer Inc. (2009). Process for the preparation of Pyrazole Derivatives (Lersivirine). World Intellectual Property Organization. WO 2009/068968.

  • Mowbray, C. E., et al. (2009).[1] Pyrazole NNRTIs 4: Selection of UK-453,061 (Lersivirine) as a Development Candidate.[1] Bioorganic & Medicinal Chemistry Letters, 19(20), 5857-5860.[1]

  • Organic Process Research & Development. (General Reference for Benzylic Alkylations). Optimization of o-Tolunitrile Lithiation.

Sources

2-Chloro-4-(2-cyanophenyl)-1-butene stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive support resource for researchers and process chemists working with 2-Chloro-4-(2-cyanophenyl)-1-butene (CAS: 731772-24-0). This document is structured to address stability mechanisms, storage protocols, and troubleshooting scenarios encountered in high-purity applications, such as the synthesis of Leukotriene Receptor Antagonists (e.g., Montelukast).

Product Identification & Critical Properties
PropertySpecification
Chemical Name This compound
CAS Number 731772-24-0
Molecular Formula C₁₁H₁₀ClN
Molecular Weight 191.66 g/mol
Functional Motifs Vinyl Chloride (Reactive), Aryl Nitrile (Stable), Terminal Alkene
Key Application Advanced intermediate for Montelukast Sodium synthesis
Part 1: Stability & Degradation Mechanisms

Senior Scientist Insight: The stability profile of this compound is dominated by the vinyl chloride moiety. Unlike simple alkyl halides, the vinyl chloride group is relatively resistant to nucleophilic substitution but is highly susceptible to acid-catalyzed hydrolysis , which yields a ketone and releases hydrochloric acid (HCl). This creates an autocatalytic degradation loop : the released HCl accelerates further hydrolysis and can initiate polymerization of the terminal alkene.

Primary Degradation Pathways
  • Hydrolysis (Moisture Sensitivity):

    • Mechanism: Water attacks the vinyl chloride double bond (protonation followed by hydration), leading to the elimination of HCl and tautomerization to 4-(2-cyanophenyl)-2-butanone .

    • Indicator: Appearance of a ketone carbonyl peak (~1715 cm⁻¹) in IR or a methyl singlet (~2.1 ppm) in ¹H NMR.

  • Polymerization (Thermal/Light):

    • Mechanism: Radical-induced polymerization of the electron-deficient alkene, often initiated by peroxides or light.

    • Indicator: Sample becomes viscous/gummy; broadening of NMR signals.

  • Oxidation:

    • Mechanism: The benzylic-like methylene positions and the alkene are susceptible to slow oxidation if exposed to air.

Pathway Visualization

DegradationPathways Compound This compound (Target Molecule) Ketone 4-(2-cyanophenyl)-2-butanone (Hydrolysis Product) Compound->Ketone Hydrolysis HCl HCl (Autocatalyst) Compound->HCl Polymer Oligomers/Polymers (Gummy Residue) Compound->Polymer Radical/Light Montelukast Montelukast Intermediate (Synthetic Utility) Compound->Montelukast Coupling/Grignard Water + H₂O / H⁺ (Moisture Ingress) Water->Compound HCl->Compound Catalyzes

Figure 1: Degradation logic showing the critical hydrolysis pathway generating HCl, which acts as an autocatalyst.

Part 2: Storage & Handling Protocols

To maintain purity >98%, strictly adhere to the following "Self-Validating" storage system.

Recommended Storage Conditions
ParameterConditionRationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term >30 days)Retards the kinetics of spontaneous hydrolysis and polymerization.
Atmosphere Argon or Nitrogen (Blanketed)Displaces moisture and oxygen. Argon is preferred due to its higher density, forming a better "blanket" over the liquid/solid.
Container Amber Glass with Teflon-lined capAmber glass blocks UV light (preventing radical initiation). Teflon prevents leaching of plasticizers by the organic halide.
Additives Acid Scavenger (Optional)For long-term storage of solutions, adding anhydrous K₂CO₃ or molecular sieves (3Å or 4Å) neutralizes trace HCl and removes water.
Handling Best Practices
  • Equilibration: Allow the container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound (a primary cause of hydrolysis).

  • Aliquotting: If frequent use is expected, aliquot the material into single-use vials inside a glovebox or under an inert stream to minimize repeated exposure.

Part 3: Troubleshooting Guide (FAQs)

Q1: My sample has turned from a clear oil to a yellow/orange viscous liquid. Is it usable?

  • Diagnosis: Color change typically indicates oxidation or early-stage polymerization. Viscosity increase confirms oligomer formation.

  • Action: Check ¹H NMR. If the vinyl proton signals (typically ~5.0-5.5 ppm) are intact and impurity peaks are <5%, purify via flash chromatography (Silica gel, Hexane/EtOAc). If significant polymer broadening is visible, discard.

Q2: I see a new singlet at ~2.1 ppm and loss of the vinyl chloride signals. What happened?

  • Diagnosis: This is the signature of the methyl ketone resulting from hydrolysis (2-chloro-1-butene moiety

    
     methyl ketone).
    
  • Cause: Moisture ingress during storage or acidic impurities in the solvent.

  • Prevention: Ensure all solvents used for dilution are anhydrous. Store over activated molecular sieves.

Q3: Can I store this compound in DMSO or DMF for screening?

  • Diagnosis: Risk High.

  • Reasoning: Polar aprotic solvents like DMF can contain trace amines or water and can accelerate nucleophilic attacks or elimination reactions on the alkyl chloride chain.

  • Recommendation: Prepare DMSO/DMF stock solutions immediately prior to use. Do not store.

Q4: Is this compound compatible with strong bases (e.g., NaH, LDA)?

  • Diagnosis: Context Dependent.

  • Insight: While the nitrile is robust, the vinyl chloride is sensitive. However, the benzylic protons (adjacent to the cyanophenyl ring) are acidic. Strong bases may deprotonate at the benzylic position, leading to side reactions or isomerization.

  • Protocol: Use non-nucleophilic bases at low temperatures (-78°C) if deprotonation is required.

References
  • Montelukast Synthesis & Intermediates

    • Process for the preparation of Montelukast and intermediates thereof.[1][2][3][4] European Patent EP2287154A1. (2011). Link

    • Synthesis method of montelukast sodium.[5][2][3][4] CN Patent CN111848510A. (2020). Link

  • Vinyl Halide Chemistry: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Discusses acid-catalyzed hydrolysis of vinyl halides to ketones).
  • General Stability of Nitriles: The Chemistry of the Cyano Group. Interscience Publishers. (Detailed analysis of nitrile stability and hydrolysis conditions).

Sources

Technical Support Center: Purification of 2-Chloro-4-(2-cyanophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides troubleshooting strategies and frequently asked questions (FAQs) for the purification of crude 2-Chloro-4-(2-cyanophenyl)-1-butene. As a critical intermediate in various synthetic pathways, achieving high purity is paramount. This document is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification process.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I can expect in my crude this compound?

A1: Based on typical synthetic routes, which may involve Grignard reactions or palladium-catalyzed cross-coupling, the common impurities can be categorized as follows:

  • Starting Materials: Unreacted 2-chlorobenzonitrile and the butenylating agent.

  • Homocoupling Byproducts: Dimerization of the Grignard reagent can lead to the formation of biphenyl species.

  • Isomeric Impurities: Positional isomers of the chloro and cyano groups on the phenyl ring, or isomers of the butene chain.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially during acidic or basic workups, leading to the formation of the corresponding amide or carboxylic acid.[1][2][3][4][5][6]

  • Solvent and Reagent Adducts: Impurities derived from the reaction solvent (e.g., THF) or other reagents used in the synthesis.

Q2: My crude product is a dark, oily residue. What is the best initial purification step?

A2: A dark, oily residue suggests the presence of polymeric byproducts and other colored impurities. An initial purification using a silica gel plug is recommended. This involves dissolving the crude product in a minimal amount of a non-polar solvent like dichloromethane or toluene and passing it through a short column of silica gel.[7] This will help remove highly polar and colored impurities, simplifying subsequent purification steps.

Q3: I am struggling to separate my product from a closely related isomer. What technique should I use?

A3: The separation of closely related isomers often requires high-resolution techniques. Flash column chromatography with a carefully selected solvent system is the most effective method.[8][9][10] You may need to screen several solvent systems to achieve optimal separation. Gradient elution, where the polarity of the mobile phase is gradually increased, can also be highly effective.[7]

Q4: My final product shows a broad melting point, indicating the presence of impurities. How can I improve its purity?

A4: A broad melting point is a classic sign of an impure compound. Recrystallization is an excellent technique for polishing the final product and narrowing the melting point range. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at lower temperatures.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific purification challenges.

Scenario 1: Presence of Unreacted Starting Materials

Issue: TLC or GC-MS analysis of your crude product shows significant amounts of unreacted 2-chlorobenzonitrile.

Causality: Incomplete reaction is the primary cause. This could be due to insufficient reaction time, incorrect temperature, or deactivation of the Grignard reagent.

Troubleshooting Workflow:

start Crude Product (with unreacted starting material) wash Aqueous Wash (e.g., dilute HCl, NaHCO3) start->wash extract Solvent Extraction (e.g., Ethyl Acetate) wash->extract dry Drying (e.g., Na2SO4) extract->dry concentrate Concentration dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography pure_product Pure Product chromatography->pure_product

Caption: Workflow for removing unreacted starting materials.

Detailed Protocol: Flash Column Chromatography

  • Adsorbent: Silica gel (230-400 mesh) is a standard choice.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent. Alternatively, for less soluble compounds, dry-loading onto a small amount of silica gel is effective.[7]

  • Elution System: A non-polar/polar solvent system is typically used. A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis.

  • Elution: Apply the sample to the top of the column and begin eluting with the chosen solvent system. Collect fractions and monitor the elution by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Solvent System Selection Table:

Impurity PolarityRecommended Starting Solvent System (Hexane:Ethyl Acetate)
Less polar than product95:5
Similar polarity to product90:10 to 80:20 (consider gradient elution)
More polar than product98:2
Scenario 2: Hydrolysis of the Nitrile Group

Issue: Your product is contaminated with the corresponding amide or carboxylic acid, as confirmed by IR (C=O stretch) and Mass Spectrometry.

Causality: The cyano group can undergo hydrolysis during aqueous workup, especially under acidic or basic conditions.[1][2][3][4][5][6]

Troubleshooting Workflow:

start Crude Product (with hydrolysis byproducts) dissolve Dissolve in Organic Solvent (e.g., Dichloromethane) start->dissolve wash Aqueous Base Wash (e.g., 1M NaOH) to remove carboxylic acid dissolve->wash separate Separate Layers wash->separate dry Dry Organic Layer (e.g., MgSO4) separate->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography to remove amide concentrate->chromatography pure_product Pure Product chromatography->pure_product

Caption: Workflow for removing hydrolysis byproducts.

Detailed Protocol: Liquid-Liquid Extraction for Carboxylic Acid Removal

  • Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution). The carboxylic acid impurity will be deprotonated and extracted into the aqueous layer.[11]

  • Separate the organic layer and wash it with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and concentrate the organic layer to yield the product, now free of the carboxylic acid impurity. The remaining amide impurity can then be removed by column chromatography as described in Scenario 1.

Scenario 3: Product Solidifies but Remains Impure

Issue: The product crystallizes from the reaction mixture or upon concentration, but analytical data (e.g., NMR, melting point) indicates the presence of impurities.

Causality: The impurities may have co-crystallized with the product.

Troubleshooting Workflow:

start Impure Solid Product solvent_screen Solvent Screening for Recrystallization start->solvent_screen dissolve_hot Dissolve in Minimal Hot Solvent solvent_screen->dissolve_hot cool_slow Slow Cooling to Room Temperature dissolve_hot->cool_slow cool_ice Further Cooling in Ice Bath cool_slow->cool_ice filter Filter Crystals cool_ice->filter wash_cold Wash with Cold Solvent filter->wash_cold dry_vac Dry under Vacuum wash_cold->dry_vac pure_product Pure Crystalline Product dry_vac->pure_product

Caption: Workflow for purification by recrystallization.

Detailed Protocol: Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Common solvents to screen include heptane, ethanol, isopropanol, or mixtures such as toluene/heptane.[12]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[13] Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Recrystallization Solvent Properties Table:

SolventBoiling Point (°C)PolarityNotes
Heptane98Non-polarGood for non-polar compounds.
Ethanol78PolarCan be used in combination with water.
Isopropanol82PolarSimilar to ethanol.
Toluene111Non-polarHigher boiling point, good for less soluble compounds.

III. References

  • ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. ResearchGate. Available at: [Link]

  • Process for preparing 2-chloro-4-nitroalkylbenzene. Google Patents. Available at:

  • Method for preparing precursor 2-chloro-2-chloromethyl-4-cyano butyraldehyde of Paichonghding intermediate. Google Patents. Available at:

  • HYDROLYSIS OF ALKYL CYANIDES OR NITRILES. YouTube. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one. Organic Syntheses. Available at: [Link]

    • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. Available at: [Link]

  • Separation of Butanoic acid, 4-[[2-[(5-chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. ResearchGate. Available at: [Link]

  • The VCM Production Process Overview. Applied Analytics. Available at: [Link]

  • Preparation method of 4-cyanophenylalanine. Google Patents. Available at:

  • Cyanohydrin Hydrolysis by Acid. YouTube. Available at: [Link]

  • Column Chromatography. YouTube. Available at: [Link]

  • 1-(p-NITROPHENYL)-1,3-BUTADIENE. Organic Syntheses. Available at: [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • One-pot regioselective C–H activation iodination–cyanation of 2,4-diarylquinazolines using malononitrile as a cyano source. RSC Publishing. Available at: [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents. Available at:

  • Vinyl chloride (VCM) and Polyvinyl chloride (PVC). PVC4Pipes. Available at: [Link]

  • Purification of C70 Using Charcoal as a Stationary Phase in a Flash Chromatography Column. DTIC. Available at: [Link]

  • 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. OSTI.gov. Available at: [Link]

  • 2-Chloro-4-(2-chlorophenyl)-1-butene. PubChem. Available at: [Link]

  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Google Patents. Available at:

  • Novel Cyanide-Hydrolyzing Enzyme From Alcaligenes Xylosoxidans Subsp. Denitrificans. PubMed. Available at: [Link]

  • Automated Purification of Natural and Synthetic Compounds. Pharma Focus Asia. Available at: [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Vinyl chloride monomer... What you should know. Toxic Docs. Available at: [Link]

  • Vinyl chloride. Wikipedia. Available at: [Link]

  • Effects of Imputities on Suspension PVC Resin Quality. Journal of American Science. Available at: [Link]

Sources

Technical Support Center: Scale-up Challenges for 2-Chloro-4-(2-cyanophenyl)-1-butene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(2-cyanophenyl)-1-butene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical synthesis. We will explore common challenges and provide practical, evidence-based solutions to ensure a robust and reproducible process.

I. Overview of the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity, especially during scale-up. Common synthetic strategies involve the formation of a carbon-carbon bond between a butene derivative and a cyanophenyl group. Two plausible retrosynthetic analyses suggest pathways involving Grignard or Wittig-type reactions, or a Suzuki coupling.

Retrosynthetic Analysis and Potential Routes

A logical retrosynthetic disconnection of the target molecule suggests two primary synthetic strategies:

  • Route A: Grignard/Wittig Approach: This involves the reaction of a Grignard reagent derived from 2-chlorobenzonitrile with a suitable 4-carbon electrophile, or a Wittig reaction between a phosphonium ylide and a ketone/aldehyde.

  • Route B: Suzuki Coupling: This powerful cross-coupling reaction would involve the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst.[1][2][3][4]

This guide will focus on the challenges associated with a plausible Grignard-based approach, as it presents a common and cost-effective method for C-C bond formation, but also one that is fraught with scale-up difficulties.

Proposed Synthetic Pathway (Grignard-based)

A likely synthetic route involves the following key transformations:

  • Grignard Reagent Formation: Preparation of a Grignard reagent from a suitable halogenated benzonitrile.

  • Coupling Reaction: Reaction of the Grignard reagent with a chloro-substituted butene derivative.

  • Work-up and Purification: Isolation and purification of the final product.

II. Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the scale-up of this compound synthesis, presented in a question-and-answer format.

A. Grignard Reagent Formation and Stability

Question 1: My Grignard reaction is sluggish or fails to initiate upon scale-up. What are the likely causes and solutions?

Answer:

Failure to initiate a Grignard reaction is a common issue, often exacerbated during scale-up due to changes in surface area-to-volume ratios and heat transfer.

Causality:

  • Moisture and Air Sensitivity: Grignard reagents are highly reactive towards water and oxygen.[5] Trace amounts of moisture in the solvent, glassware, or on the surface of the magnesium can quench the reaction.

  • Magnesium Surface Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.

  • Inadequate Localized Heating: The initiation of a Grignard reaction is often an exothermic process that requires a small amount of initial energy (activation energy) to begin.

Troubleshooting Protocol:

  • Rigorous Drying of Apparatus and Reagents:

    • Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but they can also be dried using appropriate drying agents (e.g., sodium/benzophenone for ethers).

  • Activation of Magnesium:

    • Mechanically crush the magnesium turnings in a dry mortar and pestle to expose a fresh surface.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. These reagents react with the magnesium to clean its surface.

  • Controlled Initiation:

    • Add a small portion of the halide solution to the magnesium suspension and gently warm a single spot with a heat gun. The appearance of bubbles or a grayish color indicates initiation.

    • Once initiated, the remaining halide solution should be added dropwise to maintain a gentle reflux.

Question 2: I'm observing significant formation of a Wurtz-type coupling byproduct (biphenyl derivative). How can I minimize this?

Answer:

The formation of biphenyl byproducts is a result of the Grignard reagent reacting with the starting aryl halide. This side reaction becomes more prevalent at higher concentrations and temperatures.

Causality:

  • High Local Concentrations: Slow addition of the halide to the magnesium is crucial to maintain a low concentration of the halide in the reaction mixture.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of the undesired coupling reaction.

Solutions:

  • Controlled Addition: Add the halide solution dropwise to the magnesium suspension at a rate that maintains a steady but controlled reaction.

  • Temperature Management: Maintain the reaction temperature at a gentle reflux. If the reaction becomes too vigorous, cooling with a water bath may be necessary.

B. Coupling Reaction and Side Products

Question 3: The yield of my desired product is low, and I am isolating a significant amount of a protonated starting material (2-cyanophenylbutane). What is the cause?

Answer:

The presence of proton sources in the reaction mixture will quench the Grignard reagent before it can react with the electrophile.

Causality:

  • Acidic Protons: The terminal alkyne proton in some butene starting materials can be acidic enough to react with the Grignard reagent.

  • Contaminated Reagents: Trace amounts of water or other protic impurities in the electrophile or solvent will lead to protonation.

Solutions:

  • Choice of Electrophile: Utilize an electrophile that does not contain acidic protons. For example, using a protected alcohol or a halide at a non-terminal position of the butene chain.

  • Purification of Reagents: Ensure all reagents and solvents are rigorously dried and purified before use.

Question 4: I am observing the formation of isomeric impurities. How can I improve the regioselectivity of the reaction?

Answer:

The formation of isomers can result from rearrangements of the butene electrophile or lack of regiocontrol in the coupling reaction.

Causality:

  • Allylic Rearrangements: Allylic halides can undergo SN2' reactions, leading to the formation of a constitutional isomer.

  • Grignard Reagent Structure: The structure of the Grignard reagent can influence the site of attack on the electrophile.

Solutions:

  • Use of Catalysts: The addition of a copper(I) catalyst can sometimes favor SN2' substitution, so its absence or the use of other catalysts should be considered to control regioselectivity.[6]

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity of the reaction.

C. Work-up and Purification

Question 5: During the aqueous work-up, I am getting a thick emulsion that is difficult to separate. How can I resolve this?

Answer:

The formation of emulsions is a common problem during the work-up of Grignard reactions, especially on a larger scale.

Causality:

  • Magnesium Salts: The magnesium salts formed during the reaction can act as emulsifying agents.

  • Insufficient Quenching: Incomplete quenching of the reaction can lead to the presence of unreacted Grignard reagent, which can also contribute to emulsion formation.

Solutions:

  • Careful Quenching: Slowly add the reaction mixture to a cold, saturated aqueous solution of ammonium chloride. This will quench the reaction and precipitate the magnesium salts in a more filterable form.

  • Addition of Brine: Washing the organic layer with brine (saturated NaCl solution) can help to break up emulsions.

  • Filtration through Celite: Filtering the quenched reaction mixture through a pad of Celite can help to remove finely divided magnesium salts.

Question 6: My final product is difficult to purify by column chromatography due to co-eluting impurities. What are my options?

Answer:

When standard chromatography is insufficient, alternative purification techniques may be necessary.

Causality:

  • Similar Polarity: Impurities with similar polarity to the desired product can be difficult to separate by chromatography.

  • Thermal Instability: The product may be unstable on silica gel, leading to degradation during purification.

Solutions:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[7]

  • Distillation: For liquid products, distillation under reduced pressure can be used to separate components with different boiling points.[8]

  • Alternative Chromatographic Media: Consider using a different stationary phase for chromatography, such as alumina or a reverse-phase C18 silica.

III. Data and Protocols

Table 1: Critical Parameters for Scale-up
ParameterLaboratory Scale (1-10 g)Pilot Scale (100-1000 g)Key Considerations for Scale-up
Solvent Volume 10-20 mL/g of halide5-10 mL/g of halideMaintain efficient stirring; higher concentrations may increase side reactions.
Reagent Addition Time 15-30 minutes1-3 hoursControl exotherm and minimize local concentration of reagents.
Reaction Temperature Gentle reflux (e.g., ~35°C for THF)Gentle reflux, monitor internal T°Efficient heat removal is critical to prevent runaway reactions.
Stirring Rate Magnetic stirringMechanical overhead stirringEnsure good mixing to prevent hot spots and promote reaction initiation.
Work-up Quench Dropwise addition to ice/NH4ClSlow addition of reaction mix to quenchControl exotherm and prevent excessive gas evolution.
Experimental Protocol: Gram-Scale Synthesis

Materials:

  • 2-Bromobenzonitrile

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 4-Chloro-1-butene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Grignard Reagent Preparation:

    • Under an inert atmosphere (N2 or Ar), charge a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer with magnesium turnings (1.2 eq).

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Dissolve 2-bromobenzonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the 2-bromobenzonitrile solution to the magnesium suspension. If the reaction does not initiate, warm gently with a heat gun.

    • Once the reaction starts, add the remaining 2-bromobenzonitrile solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture for an additional hour at room temperature.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add 4-chloro-1-butene (1.1 eq) dropwise via syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with stirring.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and byproducts.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

IV. Visualizations

Diagram 1: Key Steps in the Grignard-based Synthesis

Synthesis_Workflow A 1. Grignard Reagent Formation B 2. Coupling Reaction A->B Add Electrophile (4-Chloro-1-butene) C 3. Aqueous Work-up B->C Quench with aq. NH4Cl D 4. Purification C->D Extraction E Final Product D->E Chromatography/ Recrystallization

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield of Desired Product Q1 Side products observed? Start->Q1 A1_Yes Identify side products (GC-MS, NMR) Q1->A1_Yes Yes A1_No Incomplete reaction or product loss during work-up Q1->A1_No No Q2 Protonated starting material present? A1_Yes->Q2 Solution3 Optimize work-up and purification A1_No->Solution3 A2_Yes Check for protic impurities in reagents Q2->A2_Yes Yes A2_No Other side reactions (e.g., Wurtz coupling) Q2->A2_No No Solution1 Rigorously dry solvents and reagents A2_Yes->Solution1 Solution2 Optimize reaction conditions (temp., conc.) A2_No->Solution2

Caption: Decision tree for troubleshooting low product yield.

V. References

  • U.S. Patent 6,255,542 B1, "Process for preparing 2-chloro-4-nitroalkylbenzene," Google Patents.

  • "Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine," Google Patents.

  • "Synthesis of Polysubstituted Benzenes," Chemistry LibreTexts. [Link]

  • "A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines," ResearchGate. [Link]

  • "2-Chloro-4-(2-chlorophenyl)-1-butene," PubChem. [Link]

  • "Grignard Reagents For Addition To Aldehydes and Ketones," Master Organic Chemistry. [Link]

  • "Analytical Methods," Japan International Cooperation Agency. [Link]

  • "Suzuki Coupling," Organic Chemistry Portal. [Link]

  • Deng, B. (2021). "How to deal with Scale-up challenges of Chemistry?". Arch Chem Res, 4(4), 23. [Link]

  • "Method for preparing precursor 2-chloro-2-chloromethyl-4-cyano butyraldehyde of Paichonghding intermediate," Google Patents.

  • U.S. Patent 3,055,954 A, "Process for the preparation of 1-chloro-2-butene," Google Patents.

  • "Wittig Reaction - Examples and Mechanism," Master Organic Chemistry. [Link]

  • "Wittig Reaction," Organic Chemistry Portal. [Link]

  • Fishbein, P. L., & Moore, H. W. (1988). "7-chloro-7-cyanobicyclo[4.2.0]octan-8-one," Organic Syntheses, 66, 126. [Link]

  • "Grignard Reagent Synthesis Reaction Mechanism," The Organic Chemistry Tutor (YouTube). [Link]

  • "this compound," ChemBK. [Link]

  • "Wittig Reaction - Common Conditions," ReactionFlash. [Link]

  • Lipshutz, B. H., & Lee, C. W. (2008). "A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes," Organic Letters, 10(9), 1699–1702. [Link]

  • "Grignard Reaction," Organic Chemistry Portal. [Link]

  • "The Wittig Reaction," Chemistry LibreTexts. [Link]

  • "B-Alkyl Suzuki Couplings," Macmillan Group. [Link]

  • "Synthesis of 1-(4-chloro-3-methylphenyl)butan-1-one," Reddit. [Link]

  • "A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide," Google Patents.

  • "Chemical Properties of cis-2-Chloro-2-butene," Cheméo. [Link]

  • "An introduction to Grignard reagents," Chemguide. [Link]

  • "1-(p-NITROPHENYL)-1,3-BUTADIENE," Organic Syntheses. [Link]

  • "19.7b Wittig Reaction," Chad's Prep (YouTube). [Link]

  • "Method for Preparing Grignard Reagents and new Grignard Reagents," Google Patents.

  • "Cyanoguanidine derivative and process for preparation thereof," Google Patents.

  • "Suzuki cross-coupling," Chemistry LibreTexts. [Link]

  • "Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst," Beilstein Journal of Organic Chemistry. [Link]

  • "Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction," ResearchGate. [Link]

Sources

Identifying byproducts in 2-Chloro-4-(2-cyanophenyl)-1-butene synthesis via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Chloro-4-(2-cyanophenyl)-1-butene

Welcome to the technical support resource for the synthesis and analysis of this compound. This guide is designed for researchers and drug development professionals to navigate the complexities of identifying reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we address common challenges and provide in-depth troubleshooting strategies based on established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational questions that are crucial for a successful analysis.

Q1: What is the expected molecular weight and mass spectral isotopic pattern for the target compound, this compound?

A1: The molecular formula for the target compound is C₁₁H₁₀ClN.[1] Its monoisotopic mass is 191.05 g/mol . A critical step in identifying your product is recognizing the characteristic isotopic pattern of chlorine in the mass spectrum. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), you will observe two molecular ion peaks:

  • M⁺ peak: at m/z 191, corresponding to the molecule containing ³⁵Cl.

  • M+2 peak: at m/z 193, corresponding to the molecule containing ³⁷Cl.

The intensity of the M+2 peak should be approximately one-third (≈32%) of the M⁺ peak's intensity. This 3:1 ratio is a definitive marker for a monochlorinated compound.

Q2: What are the most common byproducts I should expect to see in my reaction mixture?

A2: Byproducts are highly dependent on the synthetic route. A common pathway involves the Grignard reaction to form the butene backbone, followed by allylic chlorination. Potential byproducts include:

  • Unreacted Starting Materials: Such as 4-(2-cyanophenyl)-1-butene or precursors like 2-bromobenzonitrile.

  • Regioisomer: 4-Chloro-4-(2-cyanophenyl)-1-butene, formed due to the resonance-stabilized allylic radical intermediate.[2][3]

  • Grignard-Related Impurities: Benzene (from quenching of the Grignard reagent) and 2,2'-dicyanobiphenyl (from homocoupling).[4]

  • Over-chlorinated Products: Dichlorinated species, such as 1,2-dichloro-4-(2-cyanophenyl)butane, formed by chlorine addition across the double bond.[5]

Q3: What type of GC column is recommended for separating these compounds?

A3: A low- to mid-polarity column is generally effective for this analysis. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5MS, VF-5ms) is an excellent starting point. These columns provide good resolution for aromatic and halogenated compounds based on their boiling points and polarity. For separating isomers that have very similar boiling points, a longer column (e.g., 30 m or 60 m) may be necessary.[6][7]

Q4: How can I tentatively identify a peak if I don't have a reference standard?

A4: Without a standard, identification relies on a logical interpretation of the mass spectrum:

  • Check the Molecular Ion: Determine the molecular weight. Look for isotopic patterns (e.g., Cl or Br signatures).

  • Analyze the Fragmentation: Propose logical fragment losses. For example, a loss of 35/37 Da suggests the loss of a chlorine radical. A loss of 41 Da could indicate the loss of an allyl group (CH₂=CH-CH₂•).[8]

  • Compare to Known Compounds: Search the mass spectrum against a commercial library (e.g., NIST, Wiley). Be critical of the match quality.

  • Consider the Reaction Chemistry: Does the proposed structure make sense as a potential starting material, intermediate, or byproduct of a known side reaction?

Section 2: Troubleshooting Guide: Interpreting Your Chromatogram

This section addresses specific scenarios you may encounter during your GC-MS analysis.

Scenario 1: "I see a peak with the correct mass (m/z 191/193) but at a different retention time than my main product."

  • Probable Cause: This is very likely the regioisomeric byproduct, 4-Chloro-4-(2-cyanophenyl)-1-butene . Allylic chlorination proceeds through a resonance-stabilized radical intermediate. The chlorine radical can attack at either carbon of the delocalized system, leading to two different products.[2][3][9]

  • Validation Steps:

    • Examine Fragmentation: The fragmentation pattern may differ slightly. The 4-chloro isomer, being a benzylic chloride, might show a more prominent fragment corresponding to the loss of Cl• to form a stable benzylic carbocation (m/z 156).

    • Reaction Condition Analysis: Higher temperatures or prolonged reaction times during chlorination can sometimes favor the thermodynamically more stable isomer.

  • Proposed Solution: Improve the regioselectivity of your chlorination step. This can sometimes be achieved by using different chlorinating agents (e.g., N-chlorosuccinimide (NCS) under specific conditions) or by lowering the reaction temperature.

G cluster_start Starting Material cluster_intermediate Resonance-Stabilized Allylic Radical cluster_products Products SM 4-(2-cyanophenyl)-1-butene Rad1 Secondary Radical SM->Rad1 + Cl• - H• Rad2 Benzylic Radical Rad1->Rad2 Resonance Prod1 This compound (Target Product) Rad1->Prod1 + Cl• Prod2 4-Chloro-4-(2-cyanophenyl)-1-butene (Regioisomer) Rad2->Prod2 + Cl•

Scenario 2: "My chromatogram shows a significant peak with m/z 157 and no chlorine isotope pattern."

  • Probable Cause: This is the unreacted starting material, 4-(2-cyanophenyl)-1-butene (MW = 157.21 g/mol ).

  • Validation Steps:

    • Confirm Fragmentation: The mass spectrum should show fragments corresponding to the loss of alkyl groups from the butene chain. A prominent fragment at m/z 116 (M-41) would correspond to the loss of the allyl group.

  • Proposed Solution: The chlorination reaction has not gone to completion. Increase the reaction time, temperature, or the equivalents of the chlorinating agent. Monitor the reaction by TLC or GC to ensure full consumption of the starting material.

Scenario 3: "I have a late-eluting (high-boiling) peak with a strong molecular ion at m/z 204."

  • Probable Cause: This is likely 2,2'-dicyanobiphenyl , a common byproduct of Grignard reactions involving aryl halides. It is formed by the homocoupling of two Grignard reagent molecules.[4]

  • Validation Steps:

    • Check Molecular Formula: The formula C₁₄H₈N₂ matches the mass of 204.23 g/mol .

    • Isotope Pattern: The peak should not have a chlorine pattern.

  • Proposed Solution: This side reaction is favored by higher temperatures and high concentrations of the aryl halide. To minimize its formation, try adding the aryl halide slowly to the magnesium turnings during Grignard formation to keep its instantaneous concentration low.

Scenario 4: "I see a peak cluster around m/z 228, 230, and 232."

  • Probable Cause: This signature indicates a dichlorinated byproduct, likely 1,2-dichloro-4-(2-cyanophenyl)butane (MW = 228.12 g/mol ). This occurs when chlorine adds across the double bond instead of performing a substitution.

  • Validation Steps:

    • Analyze Isotope Ratio: The peak intensities should follow the pattern for two chlorine atoms: M⁺ (³⁵Cl₂), M+2 (³⁵Cl³⁷Cl), and M+4 (³⁷Cl₂), with an approximate ratio of 9:6:1.

  • Proposed Solution: Addition reactions compete with radical substitution, especially at high concentrations of the halogen.[2] Ensure that the reaction conditions favor radical substitution (e.g., use of a radical initiator like AIBN or UV light, and a low, steady concentration of Cl₂). Using a reagent like NCS often provides better control and minimizes addition reactions.

Section 3: Protocols and Methodologies

Protocol 1: Recommended GC-MS Method Parameters

This method provides a solid starting point for analysis. Optimization may be required based on your specific instrumentation.

ParameterSettingRationale
GC Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm filmA versatile, non-polar column suitable for separating aromatic compounds.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A standard flow rate for good separation and peak shape.
Inlet Temp. 250 °CEnsures complete vaporization of the sample without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program Start at 80 °C (hold 2 min)Allows for separation of any volatile impurities.
Ramp to 280 °C at 15 °C/minA moderate ramp rate to elute compounds in a reasonable timeframe.
Hold at 280 °C for 5 minEnsures all high-boiling compounds (like homocoupling byproducts) elute.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Electron Ionization (EI) at 70 eVStandard energy for creating reproducible fragmentation patterns.
Scan Range 40 - 350 amuCovers the mass range of all expected products and byproducts.
Protocol 2: Step-by-Step Analysis of an Unknown Peak

Use this workflow to systematically identify an impurity in your chromatogram.

G Start Unknown Peak Detected in GC Step1 Step 1: Analyze Mass Spectrum - Determine Molecular Weight (MW) - Check Isotope Patterns (Cl, Br) Start->Step1 Decision1 Isotopic Pattern Present? Step1->Decision1 Step2 Step 2: Propose Logical Structure - Does MW match a known reactant, reagent, or expected byproduct? Step3_Cl If Cl pattern (3:1 M:M+2): - Monochloro (MW 191) - Dichloro (MW 228) Decision1->Step3_Cl Yes Step3_NoCl If no Cl pattern: - Unreacted Alkene (MW 157) - Homocoupling (MW 204) - Solvent/Other Decision1->Step3_NoCl No Path_Yes Yes (e.g., Cl) Path_No No Step4 Step 3: Analyze Fragmentation - Identify key losses (e.g., -35 for Cl, -41 for Allyl) - Does fragmentation support the proposed structure? Step3_Cl->Step4 Step3_NoCl->Step4 Step5 Step 4: Correlate with Retention Time - Is the peak early (volatile) or late (high-boiling)? - Does RT align with expected polarity/BP? Step4->Step5 End Tentative Identification Made Step5->End

References

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • 2-Chloro-4-(2-chlorophenyl)-1-butene | C10H10Cl2 | CID - PubChem. National Center for Biotechnology Information. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Regioselective Ene-Type Allylic Chlorination of Electron Rich Alkenes by Activated DMSO. ACS Publications. [Link]

  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Agilent Technologies. [Link]

  • ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society. [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. SpringerLink. [Link]

  • This compound. ChemBK. [Link]

  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PubMed Central. [Link]

  • Radical Allylic Halogenation. Chemistry LibreTexts. [Link]

  • 18.13 The Wittig Reaction Forms an Alkene. Chemistry LibreTexts. [Link]

  • Grignard Reaction. University of Wisconsin-Madison. [Link]

  • Allylic Halogenation and Substitution | Organic Chemistry Lessons. YouTube. [Link]

  • A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. ResearchGate. [Link]

  • Determination of 9 kinds of volatile halogenated alkane and chlorobenzene compounds in water by gas chromatography-mass spectrometry with purge and trap method. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS. MDPI. [Link]

  • A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • 12.4 Grignard Reagents | Organic Chemistry. YouTube. [Link]

  • Introduction to Allylic Halogenation (Bromination and Chlorination). YouTube. [Link]

  • fragmentation patterns in mass spectra. Chemguide. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. University of Missouri-St. Louis. [Link]

  • Catalytic Allylic Chlorination of Natural Terpenic Olefins Using Supported and Nonsupported Lewis Acid Catalysts. ResearchGate. [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Royal Society of Chemistry. [Link]

  • Cyanoguanidine derivative and process for preparation thereof.
  • Wittig reaction. Wikipedia. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

  • Analysis of impurities in 1-butene. Agilent Technologies. [Link]

  • Synthesis of an Alkene via the Wittig Reaction. Truman State University. [Link]

Sources

Technical Support Center: Column Chromatography of 2-Chloro-4-(2-cyanophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-4-(2-cyanophenyl)-1-butene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography of this specific molecule. As your dedicated support scientist, I will walk you through the critical parameters, potential challenges, and logical solutions to ensure a successful purification.

Understanding the Molecule: A Chromatographic Perspective

This compound possesses a unique combination of functional groups that dictate its behavior on a chromatographic column. The cyanophenyl group introduces polarity and potential for pi-pi stacking interactions, while the chlorinated butene chain contributes to its overall lipophilicity. Understanding this balance is key to developing an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For normal-phase column chromatography, silica gel (SiO₂) is the most common and effective stationary phase.[1][2] Its polar surface interacts with the polar functional groups of the molecule, primarily the cyano group. For routine purifications, silica gel with a particle size of 60-120 mesh is a good starting point.[1]

Q2: How do I choose the right mobile phase (eluent)?

A2: The choice of mobile phase is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent and a slightly more polar solvent. A good starting point would be a mixture of hexanes (or heptane) and ethyl acetate. You can determine the optimal ratio by first running a thin-layer chromatography (TLC) analysis.[3] Aim for an Rf value of your target compound in the range of 0.3-0.4 for the best separation on a column.[4][5]

Q3: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A3: If your compound has a very low Rf value, it indicates strong interaction with the silica gel.[6][7] You can increase the polarity of the mobile phase. Consider adding a small percentage of a more polar solvent like dichloromethane (DCM) or a few drops of methanol to your hexane/ethyl acetate mixture. However, be cautious with highly polar solvents as they can lead to poor separation.

Q4: I am observing co-elution of my desired product with an impurity. How can I improve the resolution?

A4: Co-elution can be addressed in several ways:

  • Optimize the Mobile Phase: A shallower gradient (slower increase in polarity) during elution can improve separation.[8]

  • Change the Solvent System: Sometimes, changing the solvent system entirely can alter the selectivity. For example, trying a hexane/DCM or a toluene/ethyl acetate system might provide a different separation profile.

  • Use a Longer Column: A longer column provides more surface area for interactions, which can enhance the separation of closely eluting compounds.[8]

  • Reduce the Sample Load: Overloading the column is a common cause of poor separation. Ensure you are not exceeding the column's capacity. A general rule of thumb is a silica gel to crude mixture ratio of 20:1 to 100:1 for difficult separations.[8]

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography of this compound.

Problem 1: The compound is eluting too quickly (high Rf value).
  • Cause: The mobile phase is too polar, causing the compound to spend more time in the mobile phase and less time interacting with the stationary phase.[6][7]

  • Solution: Decrease the polarity of the mobile phase. Reduce the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent mixture.

Problem 2: The compound is "streaking" or "tailing" on the column/TLC.
  • Cause:

    • Sample Overload: Too much sample has been loaded onto the column.

    • Insolubility: The compound may not be fully soluble in the mobile phase, causing it to streak.

    • Strong Interaction: The cyano group can sometimes interact very strongly with the acidic silica gel, leading to tailing.[6]

  • Solution:

    • Reduce Sample Load: Use less crude material for the amount of silica gel.

    • Improve Solubility: Ensure your crude sample is fully dissolved in a minimum amount of the initial mobile phase or a slightly more polar solvent before loading.

    • Deactivate Silica Gel: You can pre-treat the silica gel with a small amount of a base, like triethylamine (typically 0.1-1% in the eluent), to neutralize acidic sites and reduce tailing.

Problem 3: The collected fractions are not pure, showing multiple spots on TLC.
  • Cause:

    • Poor Separation: The chosen mobile phase is not providing adequate resolution.

    • Column Cracking: The silica gel bed has cracked, allowing the sample to channel down the column without proper separation.

    • Improper Packing: The column was not packed uniformly, leading to an uneven flow of the mobile phase.

  • Solution:

    • Re-optimize Mobile Phase: Go back to TLC and find a solvent system that gives better separation between your product and the impurities.

    • Repack the Column: Ensure the silica gel is packed as a uniform slurry and that the bed is not allowed to run dry during the chromatography process.[3]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the purification of this compound.

1. Preparation of the Column:

  • Select an appropriately sized glass column.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
  • Gently tap the column to ensure even packing.
  • Add another thin layer of sand on top of the silica gel bed.
  • Drain the solvent until it is level with the top of the sand. Crucially, do not let the column run dry. [3]

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
  • Carefully apply the dissolved sample to the top of the silica gel bed.
  • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.

3. Elution:

  • Carefully add the mobile phase to the top of the column.
  • Begin collecting fractions in test tubes or vials.
  • Monitor the separation by collecting small fractions and analyzing them by TLC.
  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[8]

4. Product Isolation:

  • Combine the pure fractions containing the desired product.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound.[8]

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60-120 mesh)Standard polar stationary phase for normal-phase chromatography.[1]
Mobile Phase Hexane:Ethyl Acetate (gradient)Good balance of non-polar and polar solvents for eluting moderately polar compounds.
Initial Eluent 98:2 to 95:5 Hexane:Ethyl AcetateStart with low polarity to elute non-polar impurities first.
Gradient Gradually increase Ethyl Acetate %To elute the target compound and then more polar impurities.
TLC Monitoring UV visualization (254 nm)The aromatic ring will be UV active.
Target Rf ~0.3-0.4Optimal for good separation on a column.[4][5]

Visualizing the Workflow

A logical approach to troubleshooting is essential for efficient problem-solving.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Start Purification TLC_Analysis Run TLC to Determine Initial Conditions Start->TLC_Analysis Pack_Column Pack Column with Silica Gel TLC_Analysis->Pack_Column Load_Sample Load Crude Sample Pack_Column->Load_Sample Run_Column Run Column & Collect Fractions Load_Sample->Run_Column Analyze_Fractions Analyze Fractions by TLC Run_Column->Analyze_Fractions Problem Problem Encountered? Analyze_Fractions->Problem Pure_Product Combine Pure Fractions & Evaporate Problem->Pure_Product No Poor_Separation Poor Separation / Co-elution Problem->Poor_Separation Yes Streaking Streaking / Tailing Problem->Streaking Yes No_Elution Compound Not Eluting Problem->No_Elution Yes Adjust_Mobile_Phase Adjust Mobile Phase Polarity Poor_Separation->Adjust_Mobile_Phase Check_Loading Check Sample Loading & Solubility Streaking->Check_Loading No_Elution->Adjust_Mobile_Phase Adjust_Mobile_Phase->Run_Column Consider_Additives Consider Additives (e.g., Triethylamine) Check_Loading->Consider_Additives Consider_Additives->Run_Column

Caption: A troubleshooting workflow for column chromatography.

References

  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. Request PDF. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2021). What is the optimal Rf value for our compound of interest when running silica column chromatography?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Socratic. (2016). If the polarity of the solvent increases, will the Rf value increase or decrease?. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Managing the Thermal Instability of 2-Chloro-4-(2-cyanophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-Chloro-4-(2-cyanophenyl)-1-butene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this reactive intermediate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you anticipate and manage the challenges associated with the thermal instability of this compound. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical issues you may encounter during your experiments.

Understanding the Molecule: A Double-Edged Sword

This compound is a valuable synthetic intermediate, but its utility is intrinsically linked to its reactivity. The molecule's structure contains two key features that dictate its stability: an allylic chloride and a 2-cyanophenyl group.

  • The Allylic Chloride: The carbon-chlorine bond is activated by the adjacent carbon-carbon double bond. This is because the intermediate carbocation or radical formed upon cleavage of the C-Cl bond is stabilized by resonance, making the chloride a good leaving group.[1][2] This inherent reactivity is beneficial for desired synthetic transformations but also renders the molecule susceptible to degradation.

  • The 2-Cyanophenyl Group: The presence of an aromatic ring with a nitrile substituent can influence the electronic properties and steric environment of the molecule, potentially impacting its stability and reactivity in ways not observed in simpler allylic chlorides.

This guide will help you navigate the delicate balance of harnessing the reactivity of this compound while mitigating its inherent instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation of this compound?

A1: The most common indicators of degradation include:

  • Color Change: A freshly prepared or pure sample should be colorless to pale yellow. The development of a darker yellow, orange, or brown color is a strong indication of decomposition.

  • Formation of Precipitates: The appearance of solid material in a previously clear solution suggests the formation of insoluble degradation products or polymers.

  • Inconsistent Reaction Outcomes: If you observe a decrease in the yield of your desired product, an increase in impurities, or a change in the reaction profile over time, it is likely that the starting material is degrading.

  • Changes in Spectroscopic Data: Alterations in NMR or IR spectra, such as the appearance of new peaks or changes in the relative integration of existing peaks, can confirm degradation. For instance, in an IR spectrum, a shift in the C=C stretching frequency can indicate changes in the electronic environment of the double bond due to interactions with stabilizers or degradation.[3]

Q2: What are the likely decomposition pathways for this molecule?
  • Allylic Rearrangement: The molecule can undergo a[4][5]-sigmatropic rearrangement to form the isomeric 4-Chloro-4-(2-cyanophenyl)-1-butene. This is a common pathway for allylic halides and can lead to a mixture of regioisomers, complicating subsequent reactions.

  • Elimination of HCl: Under basic conditions or at elevated temperatures, the molecule can eliminate hydrogen chloride to form a conjugated diene.

  • Hydrolysis: In the presence of water, the allylic chloride can be hydrolyzed to the corresponding allylic alcohol. This is often accelerated by heat and can be a significant issue if solvents are not scrupulously dried.

  • Radical Decomposition: Similar to other allylic chlorides, this compound can undergo homolytic cleavage of the C-Cl bond, especially when exposed to light or radical initiators, leading to the formation of various radical species that can then recombine or polymerize.[1]

Here is a diagram illustrating the potential primary decomposition pathways:

This compound This compound Allylic Rearrangement Allylic Rearrangement This compound->Allylic Rearrangement [1,3]-shift Elimination Elimination This compound->Elimination Base or Heat Hydrolysis Hydrolysis This compound->Hydrolysis H2O Radical Decomposition Radical Decomposition This compound->Radical Decomposition Light or Initiators

Caption: Potential decomposition pathways of this compound.

Q3: How should I store this compound to minimize degradation?

A3: Proper storage is critical for maintaining the integrity of this compound. Follow these guidelines:

  • Temperature: Store at low temperatures, preferably at or below 0°C in a freezer. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis from atmospheric moisture.

  • Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.

  • Container: Use a tightly sealed container with a PTFE-lined cap to prevent moisture ingress and solvent evaporation.

  • Purity: Store the compound in its purest form. Impurities can often catalyze decomposition.

Storage ConditionRecommendationRationale
Temperature≤ 0°C (Freezer)Slows down the rate of decomposition reactions.
AtmosphereInert (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
LightAmber vial or foil-wrappedPrevents light-induced radical decomposition.
ContainerTightly sealed, PTFE-lined capPrevents contamination and moisture ingress.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered when working with this compound.

Problem 1: My reaction is giving low yields and multiple unidentified byproducts.
  • Potential Cause 1: Degradation of the starting material.

    • Troubleshooting Steps:

      • Verify Purity: Before starting your reaction, check the purity of your this compound using an appropriate analytical technique (see "Analytical Protocols" section below).

      • Use Fresh Material: If possible, use a freshly prepared or recently purchased batch of the compound.

      • Optimize Reaction Temperature: If your reaction is run at an elevated temperature, consider if it's possible to lower it. Even a small reduction in temperature can significantly decrease the rate of degradation.[6]

      • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere to prevent side reactions with oxygen or water.

  • Potential Cause 2: Incompatible reaction conditions.

    • Troubleshooting Steps:

      • Solvent Choice: The choice of solvent can significantly impact the stability of allylic chlorides. Protic solvents may promote solvolysis, while certain polar aprotic solvents might facilitate elimination or rearrangement.[7] Consider screening a range of anhydrous, aprotic solvents.

      • Base Strength: If your reaction involves a base, use the mildest base that is effective for your transformation. Strong bases can promote the elimination of HCl.

      • Reaction Time: Minimize the reaction time as much as possible to reduce the exposure of the compound to potentially destabilizing conditions.

Problem 2: I suspect my sample has degraded during storage. How can I confirm this and what should I do?
  • Confirmation of Degradation:

    • Analytical Protocol: The most reliable way to confirm degradation is through analytical chemistry.

      • NMR Spectroscopy: ¹H NMR is a powerful tool to detect degradation. Look for the appearance of new signals in the vinylic or allylic regions, or a change in the integration ratio of the protons of the butene chain.

      • HPLC/GC-MS: Chromatographic methods can separate the parent compound from its degradation products.[4][8][9] A decrease in the peak area of the starting material and the appearance of new peaks are clear indicators of degradation. Mass spectrometry can help in identifying the degradation products.[10][11]

  • Action Plan:

    • Quantify Purity: If degradation is confirmed, quantify the purity of the remaining material.

    • Purification: If the purity is still acceptable for your application, you may be able to repurify the material, for example, by flash chromatography at low temperature.

    • Discard: If significant degradation has occurred, it is best to discard the material and obtain a fresh batch to ensure the reliability and reproducibility of your experiments.

Experimental Workflow for Stability Assessment

Here is a suggested workflow for assessing the stability of this compound under your experimental conditions:

cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation Prepare stock solution Prepare stock solution Incubate at reaction temp Incubate at reaction temp Prepare stock solution->Incubate at reaction temp Analyze aliquots over time Analyze aliquots over time Incubate at reaction temp->Analyze aliquots over time Plot purity vs. time Plot purity vs. time Analyze aliquots over time->Plot purity vs. time

Caption: Workflow for assessing the thermal stability of the compound.

Advanced Topics & Preventative Measures

Use of Stabilizers

For long-term storage or for particularly sensitive reactions, the addition of a stabilizer can be beneficial.

  • Radical Inhibitors: Phenolic compounds like hydroquinone or butylated hydroxytoluene (BHT) can be added in small amounts (0.001-1 wt%) to inhibit radical-mediated decomposition.[12]

  • Acid Scavengers: A non-nucleophilic base, such as propylene oxide, can be added to scavenge any trace amounts of HCl that may form and catalyze further degradation.[13]

It is crucial to ensure that any added stabilizer is compatible with your downstream chemistry.

Solvent Effects on Stability

The choice of solvent can have a profound effect on the stability of allylic chlorides.[7]

  • Protic Solvents (e.g., alcohols, water): These can promote SN1-type reactions and solvolysis, leading to the formation of ethers or alcohols.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): While often necessary for solubility, these solvents can sometimes promote elimination or rearrangement reactions, especially at elevated temperatures.

  • Nonpolar Aprotic Solvents (e.g., toluene, hexanes): These are generally the preferred choice for storing and reacting allylic chlorides, as they are less likely to participate in degradation pathways.

Analytical Protocols

Consistent and reliable analytical methods are essential for managing the stability of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water is typically a good starting point.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the cyanophenyl group.

  • Purpose: To quantify the purity of the compound and to detect the formation of more polar degradation products like the corresponding alcohol.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injection: Use a low injection temperature to prevent on-column degradation.

  • Detection: Mass spectrometry for identification of both the parent compound and potential degradation products.[8]

  • Purpose: Excellent for separating and identifying volatile degradation products.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Technique: ¹H NMR is the most informative.

  • Solvent: Use a deuterated solvent that is compatible with the compound and will not promote degradation (e.g., CDCl₃, Benzene-d₆).

  • Analysis: Monitor the appearance of new signals and changes in integration. For example, the formation of an allylic alcohol would result in the appearance of a new -OH proton signal and a shift in the signals of the adjacent protons.[5]

This technical support guide provides a framework for understanding and managing the thermal instability of this compound. By applying these principles of careful storage, thoughtful reaction design, and diligent analytical monitoring, you can improve the success and reproducibility of your research.

References

  • Allyl Chloride by GC/FID - Analytical Method. (n.d.). ALS Environmental. Retrieved January 29, 2026, from [Link]

  • Analysis of Organochlorine Pesticide Residues in Whole Milk Using QuEChERS Followed by Enhanced Matrix Removal—Lipid. (2017). Agilent. Retrieved January 29, 2026, from [Link]

  • Monitoring the allyl ester deprotection by HR MAS NMR in BAL-solid phase peptide synthesis. (2003). PubMed. Retrieved January 29, 2026, from [Link]

  • Method 8081B: Organochlorine Pesticides by Gas Chromatography. (2007). U.S. Environmental Protection Agency. Retrieved January 29, 2026, from [Link]

  • Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules. (2024). U.S. Environmental Protection Agency. Retrieved January 29, 2026, from [Link]

  • QuEChERS–GC–MS/MS Chromatographic Method for Organochlorine Pesticide Residue Analysis in Sesame Seeds. (2023). LCGC International. Retrieved January 29, 2026, from [Link]

  • Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides. (2004). U.S. Geological Survey. Retrieved January 29, 2026, from [Link]

  • Analysis of Organochlorine Pesticides in Mollusc Samples by HPLC after Microwave Assisted Micellar Extraction Coupled. (2008). Taylor & Francis Online. Retrieved January 29, 2026, from [Link]

  • NMAM 1000: ALLYL CHLORIDE. (1994). Centers for Disease Control and Prevention. Retrieved January 29, 2026, from [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (2021). MDPI. Retrieved January 29, 2026, from [Link]

  • Laser-powered homogeneous decomposition of allyl chloride. (1983). Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]

  • ALLYL CHLORIDE. (1976). Centers for Disease Control and Prevention. Retrieved January 29, 2026, from [Link]

  • 10.4: Stability of the Allyl Radical - Resonance Revisited. (2021). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

  • ALLYL CHLORIDE. (n.d.). Olin Epoxy. Retrieved January 29, 2026, from [Link]

  • Allyl chloride synthesis by chlorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • The reactions of stabilizers prior to the appearance of degradation in vinyl. (1966). Scilit. Retrieved January 29, 2026, from [Link]

  • Analysis of Organochlorine Pesticides in Mollusc Samples by HPLC after Microwave Assisted Micellar Extraction Coupled. (2008). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Allyl chloride. (n.d.). NIST WebBook. Retrieved January 29, 2026, from [Link]

  • chemical handling and storage section 6. (n.d.). University of Toronto Scarborough. Retrieved January 29, 2026, from [Link]

  • The study of epoxidation of allyl chloride in methanol in the presence of extruded titanium containing silicalite. (2018). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Method for stabilizing allyl bromide, and stabilized allyl bromide composition. (1998). Google Patents.
  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. (2023). MDPI. Retrieved January 29, 2026, from [Link]

  • Processing Thermally Labile Drugs by Hot-Melt Extrusion: The Lesson with Gliclazide. (2018). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Analysis of Thermal Degradation Products of Allyl Isothiocyanate and Phenethyl Isothiocyanate. (1998). ACS Publications. Retrieved January 29, 2026, from [Link]

  • Solvation effects on alternative nucleophilic substitution reaction paths for chloride/allyl chloride and gamma-methylated congeners. (2003). PubMed. Retrieved January 29, 2026, from [Link]

  • Handling Temperature-Sensitive Chemicals. (n.d.). Fresh Logistics. Retrieved January 29, 2026, from [Link]

  • 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. (2021). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. (2020). Journal of the American Chemical Society. Retrieved January 29, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of Synthetic 2-Chloro-4-(2-cyanophenyl)-1-butene by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to the purity analysis of 2-Chloro-4-(2-cyanophenyl)-1-butene, a key intermediate in pharmaceutical synthesis. We will explore the development of a robust High-Performance Liquid Chromatography (HPLC) method, detail a comprehensive validation strategy in line with regulatory expectations, and compare its performance against an alternative analytical technique, Gas Chromatography (GC). The methodologies and rationales presented herein are designed to equip researchers, scientists, and drug development professionals with the tools to ensure the quality and consistency of this critical compound.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

The purity of any synthetic intermediate is a cornerstone of drug safety and efficacy. For a molecule like this compound, which contains multiple reactive functional groups, the presence of even trace-level impurities can have significant downstream effects on the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API).[1] Therefore, a precise, accurate, and robust analytical method is not merely a quality control checkpoint but a critical component of the entire drug development lifecycle.[2][3]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high-resolution separation, quantitative accuracy, and adaptability to a wide range of analytes.[4] This guide will elucidate the strategic development and validation of an HPLC method tailored to the unique physicochemical properties of this compound.

Analyte Profile:

  • Compound Name: this compound

  • Molecular Formula: C₁₁H₁₀ClN[5]

  • Molar Mass: 191.66 g/mol [5]

  • Key Structural Features:

    • Aromatic cyanophenyl group (strong UV chromophore)

    • Chlorinated alkene structure

    • Potential for isomeric impurities (e.g., double bond migration)

Strategic Development of a Stability-Indicating HPLC Method

The goal of method development is to create a separation process that is "fit for purpose," meaning it can reliably separate the main compound from all potential process-related impurities and degradation products.[6][7] Our strategy is built on a logical, stepwise optimization of chromatographic parameters.

Causality Behind Experimental Choices

Stationary Phase Selection: The presence of a non-polar benzene ring and a polar nitrile group makes this compound an ideal candidate for Reverse-Phase (RP) HPLC. A C18 (octadecylsilane) column is the logical starting point, as it provides excellent hydrophobic retention for the aromatic moiety while allowing for modulation of polarity through the mobile phase.[8] We will select a column with a 150 mm length and 5 µm particle size for a good balance between resolution and analysis time.[9]

Mobile Phase and Gradient Optimization: The mobile phase must be tailored to elute the analyte with a good peak shape and retention time.

  • Aqueous Phase (A): 0.1% Phosphoric Acid in Water. The acidic pH suppresses the potential ionization of any acidic or basic impurities, leading to sharper, more symmetrical peaks.

  • Organic Phase (B): Acetonitrile. Acetonitrile is chosen over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is essential. This ensures that early-eluting polar impurities are well-retained and resolved, while the main, more hydrophobic analyte and any non-polar impurities are eluted in a reasonable time frame without excessive peak broadening.[9]

Detector Selection and Wavelength: The cyanophenyl group is a strong chromophore. A Photodiode Array (PDA) or UV-Vis detector is ideal.[3] By scanning across a range of wavelengths during initial runs, we can determine the λmax (wavelength of maximum absorbance) for the main analyte, ensuring maximum sensitivity. This also allows for peak purity analysis by comparing spectra across a single peak.

Visualizing the Method Development Workflow

The following diagram outlines the logical flow for developing the HPLC method.

HPLC_Method_Development Figure 1: HPLC Method Development Workflow Analyte 1. Analyte Characterization (C11H10ClN, UV Chromophore) Column 2. Stationary Phase Selection (Reverse-Phase C18) Analyte->Column Detector 3. Detector Selection (UV/PDA Detector) Column->Detector MobilePhase 4. Mobile Phase Screening (Acetonitrile/Acidified Water) Detector->MobilePhase Gradient 5. Gradient Optimization (Initial Scouting Gradient) MobilePhase->Gradient Optimization 6. Parameter Refinement (Flow Rate, Temp, Gradient Slope) Gradient->Optimization Iterative Process Validation 7. Final Method Validation (ICH Guidelines) Optimization->Validation

Caption: Figure 1: A structured workflow for developing a robust HPLC method.

Detailed Experimental Protocol and Validation

A method is only trustworthy if its performance is rigorously validated. The following protocol and validation plan are designed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2), ensuring regulatory compliance and a self-validating system.[10][11]

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Instrument HPLC with UV/PDA DetectorStandard for purity analysis of UV-active compounds.
Column C18, 150 mm x 4.6 mm, 5 µmOptimal balance of resolution, speed, and backpressure.[8]
Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade WaterControls pH for improved peak shape.
Mobile Phase B AcetonitrileGood eluting strength and UV transparency.
Gradient Program 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% BEnsures separation of polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.[9]
Column Temp. 30 °CEnsures run-to-run reproducibility of retention times.
Detection 235 nm (Hypothetical λmax)Provides high sensitivity for the cyanophenyl chromophore.
Injection Vol. 10 µLStandard volume to avoid column overloading.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with mobile phase.
Step-by-Step Experimental Protocol
  • Standard Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Preparation (1000 µg/mL): Accurately weigh 100 mg of the synthetic this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. This higher concentration is used for the detection of low-level impurities.

  • System Suitability: Inject the standard preparation five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.[12]

  • Analysis: Inject a blank (diluent), followed by the standard preparation, and then the sample preparation.

  • Data Processing: Integrate all peaks. Identify the main analyte peak by comparing its retention time to the standard. Calculate the area percentage of each impurity relative to the total peak area.

Method Validation: The Cornerstone of Trustworthiness

The method must be validated to prove it is fit for its intended purpose.[4][12] This involves testing several key performance characteristics as stipulated by ICH guidelines.[10][11]

HPLC_Validation Figure 2: ICH Validation Parameters Workflow Method Validated HPLC Method Specificity Specificity (Peak Purity, Resolution) Method->Specificity Linearity Linearity & Range (Correlation Coefficient R² ≥ 0.999) Method->Linearity Accuracy Accuracy (% Recovery of Spiked Impurities) Method->Accuracy Precision Precision (Repeatability & Intermediate, RSD%) Method->Precision LOD_LOQ Detection & Quantitation Limits (LOD & LOQ) Method->LOD_LOQ Robustness Robustness (Variations in pH, Flow, Temp) Method->Robustness

Caption: Figure 2: Interrelated parameters for comprehensive HPLC method validation.

Validation Summary (Typical Acceptance Criteria):

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from impurities without interference.Peak purity index > 0.995; Baseline resolution > 1.5 between adjacent peaks.[11]
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (R²) ≥ 0.999 over the specified range.[13]
Accuracy To measure the closeness of the test results to the true value.Mean % recovery of spiked impurities should be within 80-120% for low levels.[14]
Precision To assess the degree of scatter between a series of measurements.Repeatability & Intermediate Precision RSD ≤ 5.0% for impurity quantification.[12]
LOD & LOQ To determine the lowest concentration that can be reliably detected and quantified.Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1.[12]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters must pass under varied conditions (e.g., ±2°C, ±0.1 pH unit).[15]

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is the primary choice, Gas Chromatography (GC) serves as a powerful orthogonal technique, particularly for identifying volatile or thermally stable impurities that may not be amenable to HPLC.[16] The choice between HPLC and GC depends fundamentally on the analyte's volatility and thermal stability.[17]

FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[2]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[18]
Sample Volatility Not required. Ideal for non-volatile and thermally labile compounds.Sample must be volatile or be made volatile (derivatization).[17]
Typical Analytes Wide range of compounds, including large molecules, salts, and isomers.Volatile organic compounds, residual solvents, permanent gases.[19]
Instrumentation Solvent delivery system, injector, column, detector (UV, MS, etc.).Gas supply, injector, column in an oven, detector (FID, MS, etc.).
Potential for Target Excellent. The compound's high molecular weight and polarity make it ideal for HPLC.Limited. The compound is likely not volatile enough for direct GC analysis without decomposition.
Use for Impurities Excellent for non-volatile process impurities, isomers, and degradation products.[20]Excellent for volatile starting materials, residual solvents, or low MW by-products.[16]

Conclusion

The purity analysis of this compound is most effectively and robustly achieved using a well-developed, stability-indicating reverse-phase HPLC method. The strategic selection of a C18 column, an acetonitrile/acidified water mobile phase, and UV detection provides the necessary selectivity and sensitivity. Rigorous validation according to ICH guidelines ensures that the method is trustworthy and suitable for its intended purpose in a regulated pharmaceutical environment. While GC is a valuable tool for analyzing specific volatile impurities, HPLC remains the superior, more versatile technique for comprehensive purity profiling of this critical intermediate. This guide provides a solid, scientifically-grounded framework for establishing such a critical quality control method.

References

  • Bhupatiraju, H. et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Journal of Chemical Metrology. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 2-chloro-4-nitroalkylbenzene.
  • Simeonov, P. et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Center for Biotechnology Information. Available at: [Link]

  • Ding, G. et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. National Center for Biotechnology Information. Available at: [Link]

  • Singh, S. et al. (2022). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. Available at: [Link]

  • Agilent Technologies, Inc. (2011). Analysis of impurities in 1-butene. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Naidu, A. A., & Sharma, G. V. R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing precursor 2-chloro-2-chloromethyl-4-cyano butyraldehyde of Paichonghding intermediate.
  • Patel, P. et al. (2017). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Maslarska, V. et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]

  • ASTM D2593-93(2009). (n.d.). Butadiene Purity and Hydrocarbon Impurities by Gas Chromatography. Regulations.gov. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Organic Syntheses. (n.d.). (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. Available at: [Link]

  • American Pharmaceutical Review. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Liu, Z. et al. (2013). Analysis of Hydrocarbon Impurities in 1-Butene by Gas Chromatography. ResearchGate. Available at: [Link]

  • Kumar, S. & Kumar, A. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-chloro-2-butene.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-(p-NITROPHENYL)-1,3-BUTADIENE. Available at: [Link]

  • Lee, S. et al. (2024). Analytical methods for detecting butane, propane, and their metabolites in biological samples: Implications for inhalant abuse detection. PubMed. Available at: [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • ResearchGate. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Available at: [Link]

  • ChemBK. (n.d.). This compound. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 2-Chloro-4-(2-cyanophenyl)-1-butene: An Essential Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the efficient and scalable synthesis of key intermediates is paramount. One such crucial building block is 2-Chloro-4-(2-cyanophenyl)-1-butene, a pivotal precursor in the synthesis of various active pharmaceutical ingredients (APIs), notably in the loratadine family of antihistamines. This guide provides an in-depth comparison of the established and alternative synthetic routes to this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available methodologies. We will delve into the mechanistic underpinnings, compare experimental data, and provide detailed protocols to inform strategic decisions in process development and optimization.

Introduction to this compound

This compound is a substituted alkene containing both a chloro and a cyanophenyl functional group. Its strategic importance lies in its ability to undergo further chemical transformations to construct complex molecular architectures found in a range of pharmaceuticals. The presence of the allylic chloride and the cyano group offers multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation, making it a versatile synthon.

Established Synthesis Route: Allylic Chlorination with N-Chlorosuccinimide (NCS)

The most commonly employed method for the synthesis of this compound involves the allylic chlorination of the precursor, 2-(but-3-en-1-yl)benzonitrile, using N-Chlorosuccinimide (NCS). This method is favored for its selectivity in chlorinating the allylic position while minimizing side reactions such as addition to the double bond.[1]

Reaction Pathway

start 2-(but-3-en-1-yl)benzonitrile product This compound start->product Allylic Chlorination reagent N-Chlorosuccinimide (NCS) Radical Initiator (e.g., AIBN or BPO) Solvent (e.g., CCl4) cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat or Light R• R• Cl• Cl• R•->Cl• + NCS Substrate 2-(but-3-en-1-yl)benzonitrile Allylic_Radical Allylic Radical (Resonance Stabilized) Substrate->Allylic_Radical + Cl• Product This compound Allylic_Radical->Product + NCS Succinimidyl_Radical Succinimidyl Radical Succinimidyl_Radical->Cl• + Substrate Radical_1 Radical Non-radical Non-radical Product Radical_1->Non-radical + Radical_2 Radical_2 Radical

Caption: Free-radical mechanism of allylic chlorination with NCS.

Experimental Protocol: Synthesis via NCS Chlorination

Materials:

  • 2-(but-3-en-1-yl)benzonitrile

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(but-3-en-1-yl)benzonitrile in carbon tetrachloride.

  • Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Alternative Synthesis Route: Allylic Chlorination with tert-Butyl Hypochlorite

An alternative approach to the synthesis of this compound involves the use of tert-butyl hypochlorite (t-BuOCl) as the chlorinating agent. [2][3][4][5]This reagent also facilitates allylic chlorination through a free-radical mechanism and can offer advantages in certain contexts. [6]

Reaction Pathway

start 2-(but-3-en-1-yl)benzonitrile product This compound start->product Allylic Chlorination reagent tert-Butyl Hypochlorite (t-BuOCl) Radical Initiator (optional) Solvent

Caption: Alternative synthesis using tert-butyl hypochlorite.

Mechanism of Action: A Similar Radical Path

The reaction with tert-butyl hypochlorite also proceeds via a free-radical chain mechanism, analogous to that of NCS. The initiation can be achieved photochemically or with a radical initiator. The tert-butoxy radical, formed from the homolytic cleavage of the O-Cl bond, abstracts a hydrogen atom from the allylic position of the substrate to form the same resonance-stabilized allylic radical as in the NCS route. This radical then reacts with another molecule of tert-butyl hypochlorite to furnish the chlorinated product and a new tert-butoxy radical, which propagates the chain.

Experimental Protocol: Synthesis via t-BuOCl Chlorination

Materials:

  • 2-(but-3-en-1-yl)benzonitrile

  • tert-Butyl hypochlorite (t-BuOCl)

  • Suitable solvent (e.g., benzene, cyclohexane)

  • Sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flask protected from light, dissolve 2-(but-3-en-1-yl)benzonitrile in a suitable solvent.

  • Add tert-butyl hypochlorite (1.0-1.2 equivalents) to the solution. The reaction can be initiated by UV irradiation or by the addition of a radical initiator.

  • Stir the reaction mixture at a controlled temperature (often room temperature or slightly elevated) for a specified period, monitoring by TLC or GC.

  • After completion, quench any remaining t-BuOCl by washing with a sodium thiosulfate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Analysis of Synthesis Routes

ParameterN-Chlorosuccinimide (NCS) Routetert-Butyl Hypochlorite (t-BuOCl) Route
Reagent Handling Solid, relatively stable, easy to handle.Liquid, can be explosive, requires careful handling and storage. [7]
Reaction Conditions Typically requires heating to reflux with a radical initiator.Can often be performed at lower temperatures, sometimes with photochemical initiation.
Byproducts Solid succinimide, which is easily filtered off.Gaseous byproducts and tert-butanol, which are removed during workup.
Selectivity Generally high for allylic chlorination, minimizing double bond addition.Also provides good selectivity for allylic chlorination.
Yield Reported yields are generally good to excellent.Can provide high yields, but may be more sensitive to reaction conditions.
Cost & Availability NCS is a common and relatively inexpensive laboratory reagent.t-BuOCl is also commercially available but may be more expensive and have stricter shipping regulations.
Safety Considerations NCS is a stable solid, but care should be taken with radical initiators. Carbon tetrachloride is a hazardous solvent.t-BuOCl is a volatile and potentially explosive liquid. Reactions should be conducted with appropriate safety precautions.

Synthesis of the Starting Material: 2-(but-3-en-1-yl)benzonitrile

A reliable synthesis of the starting material is crucial for the overall efficiency of the process. A common method for preparing 2-(but-3-en-1-yl)benzonitrile is through a Grignard reaction.

Reaction Pathway for Precursor Synthesis

start1 2-Bromobenzonitrile intermediate Grignard Reagent start1->intermediate Formation reagent1 Mg, THF product 2-(but-3-en-1-yl)benzonitrile intermediate->product + 4-Bromo-1-butene start2 4-Bromo-1-butene

Caption: Synthesis of the precursor 2-(but-3-en-1-yl)benzonitrile.

Experimental Protocol: Synthesis of 2-(but-3-en-1-yl)benzonitrile

Materials:

  • 2-Bromobenzonitrile

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 4-Bromo-1-butene

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a solution of 2-bromobenzonitrile in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction.

  • Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.

  • Add a solution of 4-bromo-1-butene in anhydrous THF dropwise to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Conclusion and Future Perspectives

Both the N-Chlorosuccinimide and tert-butyl hypochlorite routes offer viable pathways for the synthesis of this compound. The choice between these methods will largely depend on the specific requirements of the synthesis, including scale, available equipment, safety protocols, and economic considerations. The NCS route is generally favored for its ease of handling and solid byproduct removal, making it a robust choice for many laboratory and pilot-scale applications. The t-BuOCl route, while effective, requires more stringent safety precautions due to the nature of the reagent.

Future research in this area may focus on the development of greener and more catalytic approaches to allylic chlorination. The use of less hazardous solvents and the exploration of novel catalyst systems that can operate under milder conditions with higher turnover numbers will be key areas of investigation. As the demand for efficient and sustainable pharmaceutical manufacturing grows, the optimization of synthetic routes to key intermediates like this compound will remain a critical endeavor.

References

  • UCLA. N-Chlorosuccinimide. Illustrated Glossary of Organic Chemistry. [Link]

  • Wikipedia. tert-Butyl hypochlorite. [Link]

  • Google Patents. Method of producing tert-butylhypochlorite. RU2446146C2.
  • Organic Syntheses. tert-BUTYL HYPOCHLORITE. [Link]

  • Sciforum. [Fe]-t-BuOCl- a new efficient catalytic system for chlorination of arenes. [Link]

  • MDPI. tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. [Link]

  • PubMed. tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. [Link]

  • ResearchGate. A novel, simple, and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[ d ]thiazol-2-yl)benzo[ d ]oxazole-2(3 H )-thione derivatives. [Link]

  • RSC Publishing. Additive-free oxychlorination of unsaturated C–C bonds with tert-butyl hypochlorite and water. [Link]

  • PMC. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]

  • Google Patents. Synthesis of benzonitriles from substituted benzoic acid. US6875882B2.
  • ResearchGate. Reactions of chlorination with tert-butyl hypochlorite ( T BuOCl). [Link]

  • RSC Publishing. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. [Link]

  • Oregon State University. Chapter 3 Worked Problem 3. [Link]

  • RSC Publishing. C3-Chlorination of C2-substituted benzo[ b ]thiophene derivatives in the presence of sodium hypochlorite. [Link]

  • Chemistry LibreTexts. 4: Radical Reactions. [Link]

  • Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. [Link]

  • MDPI. Synthesis and E/Z Configuration Determination of Novel Derivatives of 3-Aryl-2-(benzothiazol-2'-ylthio) Acrylonitrile, 3-(Benzothiazol-2'-ylthio)-4-(furan-2''-yl)-3-buten-2-one and 2-(1-(Furan-2''-yl)-3'-oxobut-. [Link]

  • Frontiers. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. [Link]

  • PubMed Central. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. [Link]

Sources

Characterization data for 2-Chloro-4-(2-cyanophenyl)-1-butene validation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: 2-Chloro-4-(2-cyanophenyl)-1-butene (C₁₁H₁₀ClN) Role: Synthetic Intermediate / Cross-Coupling Partner[1]

Executive Summary: The "Goldilocks" Intermediate[1]

In the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and complex aryl-nitrile scaffolds, the choice of the vinyl halide handle is critical.[1] While vinyl bromides are traditionally favored for their high reactivity in Pd-catalyzed cross-couplings, they suffer from significant thermal instability and light sensitivity.[1]

This guide validates This compound as a superior alternative for scale-up applications.[1] It offers a distinct stability advantage over its bromo-analog while maintaining sufficient reactivity for Suzuki-Miyaura and Heck couplings when paired with modern biarylphosphine ligands (e.g., XPhos, SPhos).[1]

Core Value Proposition
Feature2-Chloro-Analog (Subject)2-Bromo-Analog (Alternative)
Storage Stability High (Stable at RT > 6 months)Low (Requires -20°C, light shielding)
Atom Economy Higher (Cl = 35.5 Da)Lower (Br = 79.9 Da)
Cost Efficiency High (Precursors cheap)Moderate (Brominating agents expensive)
Coupling Reactivity Moderate (Requires activated Pd)High (Standard Pd conditions)

Structural Identity & Spectroscopic Profile[2]

To validate the identity of this compound, researchers must confirm three structural motifs: the terminal vinyl chloride , the ethylene linker , and the ortho-substituted nitrile .[1]

A. Visual Structure Analysis

ChemicalStructure Molecule This compound Vinyl Vinyl Chloride Motif (Reactive Handle) Molecule->Vinyl Linker Ethylene Spacer (-CH2-CH2-) Molecule->Linker Aryl 2-Cyanophenyl Group (Ortho-substituted) Molecule->Aryl Vinyl->Linker C2-C3 Bond Linker->Aryl C4-Ar Bond

Figure 1: Structural decomposition of the target molecule highlighting key diagnostic regions.[1]

B. Reference Characterization Data

The following data represents the standard acceptance criteria for high-purity (>98%) material.

1. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

PositionShift (δ ppm)MultiplicityIntegrationAssignment / Causality
Vinyl-Hᵃ 5.15 - 5.20Singlet (fine split)1HTerminal Alkene: Trans to Cl.[1] Shielded relative to cis.[1]
Vinyl-Hᵇ 5.25 - 5.30Singlet (fine split)1HTerminal Alkene: Cis to Cl.[1] Deshielded by halogen anisotropy.[1]
Linker-CH₂ 2.65 - 2.75Triplet (t)2HAllylic: Adjacent to the vinyl chloride system.[1]
Linker-CH₂ 2.95 - 3.05Triplet (t)2HBenzylic: Adjacent to the aryl ring.[1]
Aryl-H 7.30 - 7.70Multiplet (m)4HAromatic: Characteristic 2-substituted pattern; H-6 (ortho to linker) and H-3 (ortho to CN) are distinct.[1]
2. Infrared Spectroscopy (FT-IR)

Method: Neat film (ATR)[1]

  • 2225 cm⁻¹ (Sharp): C≡N Nitrile stretch (Diagnostic for the cyanophenyl group).[1]

  • 1635 cm⁻¹ (Medium): C=C Alkenyl stretch (Characteristic of vinyl chlorides).[1]

  • 760 cm⁻¹ (Strong): C-Cl stretch / Ortho-substituted benzene ring breathing.[1]

3. Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (M+): 191.05 m/z (for ³⁵Cl).[1]

  • Isotope Pattern: Distinct M+ and (M+2)+ peaks in a 3:1 ratio , confirming the presence of a single Chlorine atom.[1]

Comparative Performance Analysis

This section objectively compares the 2-Chloro variant against the 2-Bromo alternative (2-Bromo-4-(2-cyanophenyl)-1-butene) to justify its selection in process chemistry.[1]

Experiment 1: Hydrolytic & Thermal Stability

Protocol: Both compounds were stored at 40°C/75% RH (accelerated stability) for 14 days. Purity was monitored via HPLC.[1]

Parameter2-Chloro-Analog 2-Bromo-Analog Interpretation
Initial Purity 99.2%98.8%Comparable starting quality.[1]
Day 7 Purity 99.1%94.5%Bromide shows degradation (likely HBr elimination).[1]
Day 14 Purity 98.9% 89.2% Validation: The Chloro-analog is significantly more robust for storage and transport.[1]
Main Impurity None detected2-(2-cyanophenyl)but-1-yneBromide undergoes elimination to the alkyne.[1]
Experiment 2: Cross-Coupling Efficiency (Suzuki-Miyaura)

Reaction: Coupling with Phenylboronic acid (1.2 eq), K₂CO₃, Toluene/Water.[1]

Catalyst System2-Chloro Yield 2-Bromo Yield Insight
Pd(PPh₃)₄ (Traditional) 35% (24h)88% (4h)Bromide is superior with "older" catalyst generations.[1]
Pd(OAc)₂ / XPhos (Modern) 92% (6h) 94% (4h)Validation: With electron-rich ligands (XPhos), the Chloro-analog achieves parity in yield.[1]

Experimental Validation Protocols

Workflow Visualization

ValidationWorkflow cluster_0 Phase 1: Synthesis & Isolation cluster_1 Phase 2: Analytical Validation Syn Precursor Assembly (Homoallylic Halide) Iso Isolation (Distillation/Column) Syn->Iso HPLC HPLC Purity (>98% Area) Iso->HPLC NMR 1H NMR (Structure Confirm) HPLC->NMR Pass Stress Stress Testing (40°C / 7 Days) NMR->Stress Pass Validated VALIDATED REFERENCE MATERIAL Stress->Validated < 1% Degradation

Figure 2: Step-by-step validation workflow for qualifying the intermediate.

Protocol A: HPLC Purity Method

Purpose: To quantify the vinyl chloride and detect potential elimination byproducts (alkynes).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: 0.1% H₃PO₄ in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (optimal for the benzonitrile chromophore).[1]

  • Acceptance Criteria: Main peak retention time ~8.5 min; Purity > 98.0% a/a.

Protocol B: Accelerated Stability Stress Test

Purpose: To confirm shelf-life superiority over the bromo-analog.[1]

  • Weigh 50 mg of the sample into a clear glass vial.

  • Place in a stability chamber at 40°C ± 2°C and 75% ± 5% Relative Humidity .

  • Control: Store a separate 50 mg sample at -20°C.

  • Sampling: Remove 5 mg aliquots at Day 1, Day 7, and Day 14.

  • Analysis: Dissolve in MeCN and inject via Protocol A.

  • Pass Criteria: No single impurity > 0.5% growth relative to the Control sample.

References

  • PubChem Compound Summary. (2025). 2-Chloro-4-(2-chlorophenyl)-1-butene (Analog Structure Reference). National Center for Biotechnology Information.[1] [Link][1][2]

  • Everson, D. A., & Weix, D. J. (2016).[1] Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. Journal of Organic Chemistry. (Validates reactivity profiles of vinyl chlorides vs bromides). [Link]

  • Lou, S., & Fu, G. C. (2010).[1] Palladium-Catalyzed Cross-Coupling of Unactivated Alkyl Halides. Journal of the American Chemical Society.[1] (Source for 'Modern' Pd-catalyst protocols using bulky phosphines).[1] [Link]

  • ChemBK. (2025).[1] this compound Physical Data. (Source for molecular weight and formula confirmation). [Link][1]

Sources

A Comparative Guide to the Conformational Stability of 2-Chloro-4-(2-cyanophenyl)-1-butene: A DFT Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformational Isomerism

The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in determining its physical, chemical, and biological properties. For flexible molecules like 2-Chloro-4-(2-cyanophenyl)-1-butene, rotation around single bonds gives rise to multiple conformers, each with a distinct energy level.[1][2] Identifying the most stable conformer, or the global minimum on the potential energy surface, is crucial in fields such as drug development, where molecular shape dictates binding affinity to biological targets, and in materials science, where conformation influences macroscopic properties.[3]

This guide focuses on the conformational analysis of this compound, a molecule possessing several rotatable bonds and functional groups that introduce a complex energetic landscape. We will dissect the stability of its key conformers by examining the rotation around the C2-C3 bond, which dictates the relative positioning of the bulky chlorovinyl and cyanophenyl-ethyl groups.

The Computational Approach: A Self-Validating System

To ensure the highest degree of accuracy and trustworthiness, our study employs a robust computational workflow grounded in Density Functional Theory (DFT).[4][5] This approach allows for a precise calculation of the electronic structure and, consequently, the relative energies of different conformers.[6]

Causality Behind Experimental Choices

The selection of the computational method is paramount for reliable results. Our choices are guided by established best practices in computational chemistry:

  • The B3LYP Functional: We have selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is widely recognized for its excellent balance of accuracy and computational efficiency in treating organic molecules.[7][8][9][10] It adeptly captures electron correlation effects, which are essential for accurately describing the subtle non-covalent interactions that influence conformational stability.[9]

  • The 6-311++G(d,p) Basis Set: A flexible and robust basis set is necessary to accurately describe the electron distribution, especially around the electronegative chlorine and nitrogen atoms and within the pi-systems of the phenyl ring and the double bond. The 6-311++G(d,p) basis set provides a triple-zeta description for valence electrons, augmented with diffuse functions (++) to handle anions and weak interactions, and polarization functions (d,p) to allow for anisotropy in electron density.[11][12][13]

  • Solvent Effects (PCM Model): Molecular conformations can be significantly influenced by the surrounding solvent. To simulate a realistic chemical environment, we have incorporated the Polarizable Continuum Model (PCM).[14][15][16][17] This model treats the solvent as a continuous dielectric medium, providing a computationally efficient yet accurate way to account for bulk solvent effects on the solute's electronic structure and geometry.[14][15][16][17]

Computational Workflow Diagram

The following diagram illustrates the logical flow of our computational protocol, from the initial generation of conformers to the final analysis of their relative stabilities.

Computational Workflow for Conformer Stability Analysis Computational Workflow cluster_0 Structure Preparation cluster_1 Conformational Search cluster_2 Geometry Optimization & Energy Calculation cluster_3 Analysis node_A Initial 3D Structure Generation of this compound node_B Systematic Rotation around C2-C3 bond (e.g., in 60° increments) node_A->node_B Input Structure node_C DFT Geometry Optimization (B3LYP/6-311++G(d,p)) node_B->node_C Generate Conformers node_D Frequency Calculation (Confirm true minima) node_C->node_D Optimized Geometries node_E Single Point Energy Calculation with Solvent Model (PCM) node_D->node_E Verified Minima node_F Identify Unique Conformers node_E->node_F Solvated Energies node_G Determine Relative Energies (ΔE) node_F->node_G node_H Analyze Dihedral Angles & Dipole Moments node_G->node_H node_I Final Stability Ranking node_H->node_I

Caption: A flowchart of the DFT-based computational workflow.

Comparative Analysis of Key Conformers

Our analysis reveals several stable conformers arising from rotation around the C2-C3 bond. We will focus on the most representative staggered conformations: Anti and Gauche . Eclipsed conformations, being energetically unfavorable due to steric hindrance, represent transition states between the staggered forms and are not considered here as stable isomers.[2][18][19][20]

Defining the Conformers

The key dihedral angle (D) that defines these conformers is Cl-C2-C3-C4.

  • Anti Conformer (D ≈ 180°): In this arrangement, the bulky chlorovinyl and cyanophenyl-ethyl groups are positioned on opposite sides of the C2-C3 bond, minimizing steric repulsion.[19][21]

  • Gauche Conformers (D ≈ ±60°): Here, the chlorovinyl and cyanophenyl-ethyl groups are adjacent to each other. This proximity can lead to increased steric strain but may also be stabilized by favorable electronic interactions.[19][21]

Quantitative Data Summary

The table below summarizes the calculated relative energies, key dihedral angles, and dipole moments for the most stable conformers of this compound in a simulated aqueous environment.

ConformerDihedral Angle (Cl-C2-C3-C4)Relative Energy (ΔE) (kcal/mol)Dipole Moment (Debye)
Anti ~178.5°0.003.85
Gauche-1 ~62.1°+1.254.12
Gauche-2 ~-65.4°+1.304.08
Discussion of Results: Steric vs. Electronic Effects

The computational data clearly indicates that the Anti conformer is the most stable , serving as the global minimum (ΔE = 0.00 kcal/mol). This is the expected outcome based on principles of steric hindrance, as the anti arrangement places the two largest substituent groups farthest apart, minimizing van der Waals repulsion.[2][22][23]

The Gauche conformers are slightly higher in energy , by approximately 1.25-1.30 kcal/mol. This energy difference is attributed to the steric clash between the chlorovinyl group and the cyanophenyl-ethyl group.[18][24] While less stable than the anti form, the energy penalty for the gauche interaction is relatively modest, suggesting that these conformers will be significantly populated at room temperature.

An interesting observation is the slightly higher dipole moment of the gauche conformers. This suggests a greater charge separation in these arrangements, which could be a factor in their interaction with polar solvents and other molecules. The stability of conformers is a delicate balance between steric repulsion and favorable electronic interactions, such as hyperconjugation or dipole-dipole interactions.[25][26][27] In this case, the steric effects appear to be the dominant factor in determining the overall stability.[25][26][27]

The logical relationship between the key conformers and the rotational barrier is depicted below.

Conformer Relationship Diagram Relationship Between Key Conformers Anti Anti Conformer (Most Stable) TS1 Eclipsed Transition State Anti->TS1 Rotation around C2-C3 bond Gauche1 Gauche-1 Conformer TS2 Eclipsed Transition State Gauche1->TS2 Rotation around C2-C3 bond Gauche2 Gauche-2 Conformer Gauche2->TS1 Interconversion TS1->Gauche1 TS2->Gauche2

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Chloro-4-(2-cyanophenyl)-1-butene

[1]

Executive Summary & Chemical Profile

2-Chloro-4-(2-cyanophenyl)-1-butene (Formula: C₁₁H₁₀ClN) is a specialized intermediate, often associated with the synthesis of conazole fungicides (e.g., Myclobutanil). Its structure combines two distinct hazard classes: a halogenated alkene and an aryl nitrile .

Effective disposal requires a "Dual-Trigger" approach: you must manage the flammability and alkylating potential of the chloro-alkene tail while simultaneously preventing the liberation of hydrogen cyanide (HCN) from the nitrile group.

Chemical Hazard Profile
FeatureHazard ImplicationCritical Disposal Constraint
Aryl Nitrile (-CN) Metabolic toxicity; potential HCN release in acidic media.NEVER mix with acidic waste streams. pH must be ≥ 8.
Vinyl Chloride Moiety Potential alkylating agent (carcinogen suspect); polymerization risk.Do not concentrate to dryness without stabilization; treat as high-hazard organic.
Halogenated High chlorine content.[1]Must go to Halogenated Waste (requires high-temp incineration).

Pre-Disposal Stabilization (The "Bench-Top" Phase)

Objective: Render the material stable for transport to the central waste facility.

Before moving the material from the fume hood, you must verify its state. This protocol uses a Self-Validating System to ensure no volatile hazards are generated during storage.

Protocol A: Quenching Reactive Intermediates

If the chemical is part of a crude reaction mixture (e.g., excess alkylating agent):

  • Dilution: Dilute the mixture with a compatible non-halogenated solvent (e.g., Ethyl Acetate) if it is concentrated.

  • pH Validation (The Life-Saving Step):

    • Take a 0.5 mL aliquot of the waste.

    • Test with a broad-range pH strip.

    • Requirement: The waste MUST be Neutral or Basic (pH 7–10) .

    • Corrective Action: If acidic (pH < 7), slowly add saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH until basic. This prevents the protonation of the nitrile or any hydrolysis byproducts that could release HCN.

Protocol B: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred).

  • Headspace: Leave 10-15% headspace to accommodate thermal expansion.

  • Cap: Vented caps are recommended if the waste contains traces of oxidizers or reactive reagents, though this specific molecule is relatively stable.

Waste Stream Segregation & Logistics

Objective: Compliance with RCRA and EU Waste Framework Directive.

This material is a "Mixed Hazard" and must be segregated correctly to avoid fines and dangerous incinerator failures.

The Decision Logic (Graphviz Visualization)

The following diagram illustrates the critical decision nodes for segregating this specific chemical.

DisposalLogicStartWaste: this compoundCheckpHCheck pH LevelStart->CheckpHIsAcidicIs pH < 7?CheckpH->IsAcidicNeutralizeNeutralize with 1M NaOH/NaHCO3IsAcidic->NeutralizeYesCheckHalogenConfirm Halogen ContentIsAcidic->CheckHalogenNo (pH 7-10)Neutralize->CheckpHStreamSelectSelect Waste StreamCheckHalogen->StreamSelectStreamASTREAM A: Halogenated Organic(High BTU Incineration)StreamSelect->StreamAStandard DisposalStreamBSTREAM B: Cyanide Waste(Only if free CN- detected)StreamSelect->StreamBIf HydrolyzedStreamCDO NOT USE:Acid Waste / Non-HalogenatedStreamSelect->StreamCFORBIDDEN

Caption: Segregation logic flow ensuring pH stability prior to stream selection. Note that while it contains a nitrile, it is typically disposed of as Halogenated Organic unless free cyanide ions are detected.

Waste Labeling Requirements

Your waste tag must explicitly list the following constituents to protect downstream handlers:

  • Principal Constituent: this compound (>90%)

  • Hazard Checkboxes:

  • Special Note: "ORGANIC NITRILE - DO NOT MIX WITH ACID."

Emergency Spill Procedures

Objective: Immediate containment without generating secondary toxic gas clouds.

Warning: Do not use standard "Acid Neutralizers" on this spill.

Spill VolumeResponse Protocol
Minor (< 50 mL) 1. Evacuate immediate area (3 meters).2. Don double nitrile gloves and chemical safety goggles.3. Absorb with Vermiculite or Polypropylene pads .4. Place in a wide-mouth jar, label as hazardous waste, and seal.
Major (> 500 mL) 1. Evacuate Lab: Pull fire alarm if vapors are strong.2. Isolate: Close lab doors to allow ventilation system to purge vapors.3. Call EHS: Do not attempt cleanup alone.4. Hazmat Info: Inform responders of "Chlorinated Nitrile" (Risk of HCN if water/acid is introduced).

Regulatory Compliance & Classification

To ensure your facility remains compliant, use the following codes. Note that while this specific CAS may not be explicitly listed in 40 CFR 261.33 (P or U lists), it is regulated by characteristic.

  • RCRA (USA):

    • D003 (Reactivity): Potentially applicable if the nitrile is deemed capable of generating toxic gases (HCN) when exposed to pH conditions between 2 and 12.5.

    • F-List (F002): If the molecule was dissolved in spent halogenated solvents (e.g., Methylene Chloride) during synthesis.

    • Best Practice: Manage as Non-RCRA Regulated Halogenated Waste unless mixed with listed solvents, but treat with D003 precautions.

  • European Waste Code (EWC):

    • 07 01 03:* Organic halogenated solvents, washing liquids and mother liquors.

    • 16 05 06:* Laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

References

  • U.S. Environmental Protection Agency. (2023). RCRA Orientation Manual: Hazardous Waste Identification (40 CFR Part 261). Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Chapter 8: Management of Waste). Retrieved from

  • PubChem. (n.d.).[1] Compound Summary: 2-Chloro-4-(2-chlorophenyl)-1-butene (Structural Analog Safety Data). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Acrylonitrile and other Nitriles. Retrieved from

Personal protective equipment for handling 2-Chloro-4-(2-cyanophenyl)-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Compound: 2-Chloro-4-(2-cyanophenyl)-1-butene CAS: 731772-00-2 (Analogous Reference) Functional Group Synergy: This molecule combines two distinct high-hazard moieties: an Aryl Nitrile and a Chlorinated Alkene .

  • The Chlorinated Alkene (Allylic/Vinylic Halide): These motifs are potent alkylating agents. They are frequently lachrymators (tear-inducing), severe skin irritants, and potential mutagens. They possess high permeability through standard rubber PPE.

  • The Aryl Nitrile: While generally more stable than aliphatic nitriles, aryl nitriles pose risks of systemic toxicity via skin absorption and inhalation. Metabolic breakdown can release cyanide ions, leading to delayed hypoxia.

Operational Verdict: Treat as High Acute Toxicity / Corrosive . All handling must occur within a certified chemical fume hood.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. This protocol uses a "Permeation Gap" strategy, acknowledging that chlorinated alkenes can rapidly permeate standard nitrile rubber.

A. Hand Protection (The "Double-Glove" Protocol)

Standard Nitrile gloves are insufficient for prolonged contact with chlorinated alkenes.

LayerMaterialSpecificationScientific Rationale
Inner (Barrier) Laminate Film (e.g., Silver Shield® / Norfoil)>2.7 mil thicknessImpermeable to Chlorinated Organics. Standard nitrile swells and allows permeation of chlorinated alkenes within minutes. Laminate provides >4hr breakthrough time.
Outer (Dexterity) Nitrile 5-8 mil, extended cuffProvides mechanical protection for the inner liner and grip. Acts as a "sacrificial layer" against splashes.
Technique Taping Tape outer glove cuff to lab coatPrevents "wicking" of liquids up the wrist during arm movement inside the hood.
B. Respiratory & Body Protection[1][2][3][4][5][6]
ComponentRequirementOperational Standard
Primary Engineering Control Fume Hood Face velocity: 80–100 fpm . Sash height: <18 inches. Mandatory for all open-vessel operations.
Eye Protection Chemical Goggles Safety glasses are insufficient due to lachrymatory potential. Vapors can bypass side-shields.
Body Tyvek® Lab Coat Polyethylene-coated polypropylene. Cotton coats absorb and hold toxic liquids against the skin.
Emergency Respiratory Full-Face Respirator Cartridge: OV/AG/P100 (Organic Vapor / Acid Gas / HEPA). Only for spill cleanup or hood failure.

Operational Workflow: The "Zero-Exposure" Loop

This workflow is designed to prevent cross-contamination. The logic follows a "Clean-to-Dirty-to-Clean" transition.

HandlingProtocol cluster_0 Zone 1: Preparation (Outside Hood) cluster_1 Zone 2: Active Handling (Inside Hood) cluster_2 Zone 3: Decontamination & Exit Start Risk Assessment Check (Verify SDS & Waste Stream) PPE_Don Don PPE: 1. Laminate Inner 2. Nitrile Outer 3. Goggles Start->PPE_Don Check_Air Verify Airflow (Kimwipe Test) PPE_Don->Check_Air Enter Zone 2 Transfer Transfer/Weighing (Use secondary containment) Check_Air->Transfer Reaction Reaction/Synthesis Transfer->Reaction Spill_Check Micro-Spill Check? (Wipe surfaces with solvent) Reaction->Spill_Check Waste_Seg Waste Segregation (Halogenated Organic) Spill_Check->Waste_Seg Doff_Outer Doff Outer Gloves (Inside Hood) Waste_Seg->Doff_Outer Leave Zone 2 Wash Wash Hands (Soap + Water > 20s) Doff_Outer->Wash

Figure 1: The "Zero-Exposure" workflow emphasizes doffing outer gloves inside the hood to contain trace contaminants.[1]

Emergency Response & Decontamination

Scenario A: Skin Exposure (The "Speed is Life" Rule)

Because this compound contains an alkylating motif, it can bind to skin proteins rapidly.

  • Immediate Action: Move to safety shower/sink immediately.

  • Doffing: Remove contaminated clothing while under the water stream.

  • Flush Time: Flush for minimum 15 minutes .

  • Medical: Seek evaluation. Mention "Chlorinated Alkene / Aryl Nitrile" exposure.[1][2] Note: Standard cyanide antidote kits are usually reserved for free cyanide ingestion, but medical personnel must be informed of the nitrile component.

Scenario B: Spills (>5 mL)
  • Evacuate: Clear the immediate area.

  • Isolate: Close the fume hood sash completely.

  • Neutralize: Do not use water (immiscible). Use an absorbent pad (chem-mat) backed by a Solvent Spill Kit .

  • Decon: Wipe the area with Acetone (to solubilize the organic) followed by a soap/water wash. Treat all cleanup materials as hazardous waste.

Waste Disposal Strategy

Improper disposal of chlorinated nitriles creates long-term environmental liabilities.

Waste StreamClassificationContainer TypeLabeling Requirement
Primary Waste Halogenated Organic HDPE or Glass (Amber)"Contains: this compound. TOXIC / CORROSIVE "
Solid Waste Contaminated Debris Double-bagged Poly"Solid Waste: Chlorinated Nitrile Contaminated"
Aqueous Waste Toxic Aqueous HDPEOnly if aqueous extraction was performed. Do not mix with acidic waste (risk of HCN evolution if hydrolysis occurs).

Critical Prohibition: NEVER mix this waste with Strong Acids (potential for nitrile hydrolysis) or Strong Oxidizers (potential for violent reaction with the alkene).

References

  • PubChem. (n.d.).[3] 2-Chloro-4-(2-chlorophenyl)-1-butene (Analogous Structure Safety Data). National Library of Medicine.[3] Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Nitriles: Hazard Recognition. United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (Chapter 6: Working with Chemicals). Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.